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2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide Documentation Hub

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  • Product: 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide
  • CAS: 1260997-31-6

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The accurate structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and dev...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The accurate structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle. This guide will delve into the theoretical and practical aspects of these techniques as they apply to 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide.

Molecular Structure and Key Features

The structure of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide contains several key functional groups and structural motifs that will give rise to characteristic spectroscopic signals:

  • A 3-methoxyphenyl group: This substituted aromatic ring will show a distinct pattern in the aromatic region of the NMR spectrum and characteristic C-O stretching in the IR spectrum.

  • An N-phenylpropanamide core: This includes a chiral center at the alpha-carbon, a secondary amide linkage, and a monosubstituted phenyl ring. The amide bond will have a strong influence on the IR and NMR spectra.

  • A cyano group: This functional group has a very characteristic and sharp absorption in the IR spectrum.

Caption: Molecular structure of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. The predicted chemical shifts (δ) are presented in Table 1, based on analysis of similar structures.[1][2][3]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind the Prediction
~9.0 - 9.5s1HNH -PhThe amide proton is typically deshielded and appears as a broad singlet. Its chemical shift can be highly dependent on solvent and concentration.
~7.1 - 7.6m5HN-Ph Ar-H The protons on the N-phenyl ring will appear as a complex multiplet in the aromatic region.
~6.7 - 7.3m4H3-MeO-Ph Ar-H The protons on the 3-methoxyphenyl ring will also be in the aromatic region, with splitting patterns characteristic of a 1,3-disubstituted benzene.
~4.0 - 4.2t1HCH (CN)This methine proton is alpha to both the cyano and carbonyl groups, leading to significant deshielding. It will be split by the adjacent methylene protons.
~3.8s3HOCH₃ The methoxy protons will appear as a sharp singlet.
~3.1 - 3.3d2HCH₂ -ArThese benzylic protons are diastereotopic due to the adjacent chiral center and will be split by the alpha-proton.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The predicted chemical shifts are summarized in Table 2.[1][2][3]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentCausality Behind the Prediction
~165 - 170C =O (Amide)The carbonyl carbon of the amide will be in the typical downfield region for this functional group.
~160C -OCH₃ (Aromatic)The aromatic carbon directly attached to the oxygen of the methoxy group is significantly deshielded.
~137 - 139C -N (Aromatic, N-Ph)The aromatic carbon bonded to the amide nitrogen.
~130 - 135Quaternary C (Aromatic, 3-MeO-Ph)The aromatic carbon to which the propanamide chain is attached.
~115 - 130C -H (Aromatic)The remaining aromatic carbons will appear in this region.
~115 - 120C ≡NThe carbon of the cyano group has a characteristic chemical shift in this range.
~55OC H₃The carbon of the methoxy group.
~40 - 45C H(CN)The alpha-carbon, shifted downfield by the adjacent electron-withdrawing groups.
~35 - 40C H₂-ArThe benzylic carbon.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignmentRationale
~3300Medium-StrongN-H StretchCharacteristic of a secondary amide.[3]
~3100 - 3000MediumAromatic C-H StretchTypical for C-H bonds on a benzene ring.
~2950 - 2850MediumAliphatic C-H StretchCorresponding to the CH and CH₂ groups.
~2250Medium, SharpC≡N StretchThe cyano group has a very characteristic and diagnostically useful absorption in this region.[4][5]
~1670StrongC=O Stretch (Amide I)The amide carbonyl stretch is typically a very strong band.
~1540MediumN-H Bend (Amide II)Another characteristic amide band.
~1600, ~1480Medium-StrongC=C Stretch (Aromatic)Skeletal vibrations of the aromatic rings.
~1250, ~1040StrongC-O Stretch (Aryl Ether)Asymmetric and symmetric stretching of the aryl-O-CH₃ bond.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺): The molecular weight of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (C₁₈H₁₈N₂O₂) is 294.35 g/mol . The molecular ion peak is expected at m/z = 294.

  • Key Fragmentation Pathways:

    • Benzylic Cleavage: Loss of the 3-methoxybenzyl radical (C₈H₉O•, MW = 121) to give a fragment at m/z = 173.

    • McLafferty Rearrangement: Not prominent in this structure.

    • Cleavage of the N-phenyl bond: Loss of the phenyl radical (C₆H₅•, MW = 77) to give a fragment at m/z = 217, or loss of aniline (C₆H₇N, MW = 93) after rearrangement.

    • Formation of the 3-methoxybenzyl cation: A prominent peak at m/z = 121 is expected due to the stability of the benzyl cation.

G M+ (m/z 294) M+ (m/z 294) Fragment (m/z 173) Fragment (m/z 173) M+ (m/z 294)->Fragment (m/z 173) - C8H9O• Fragment (m/z 121) 3-methoxybenzyl cation M+ (m/z 294)->Fragment (m/z 121) Benzylic Cleavage Fragment (m/z 93) Aniline M+ (m/z 294)->Fragment (m/z 93) Rearrangement & Cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Part 4: Experimental Protocols

To obtain high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[6]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • 2D NMR: Techniques such as COSY, HSQC, and HMBC can be employed to definitively assign proton and carbon signals and confirm connectivity.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization:

    • Electron Ionization (EI): Provides detailed fragmentation patterns for structural elucidation.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are useful for confirming the molecular weight with less fragmentation.

  • Mass Analysis: Use a mass analyzer with good resolution and mass accuracy (e.g., Time-of-Flight (TOF) or Orbitrap).

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Purification (e.g., Crystallization) Purification (e.g., Crystallization) Chemical Synthesis->Purification (e.g., Crystallization) Purified Compound Purified Compound Purification (e.g., Crystallization)->Purified Compound NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Purified Compound->NMR (1H, 13C, 2D) IR (FTIR) IR (FTIR) Purified Compound->IR (FTIR) MS (EI, ESI) MS (EI, ESI) Purified Compound->MS (EI, ESI) NMR Data NMR Data NMR (1H, 13C, 2D)->NMR Data IR Data IR Data IR (FTIR)->IR Data MS Data MS Data MS (EI, ESI)->MS Data Structural Elucidation Structural Elucidation NMR Data->Structural Elucidation Final Structure Confirmation Final Structure Confirmation Structural Elucidation->Final Structure Confirmation IR Data->Structural Elucidation MS Data->Structural Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of organic compounds.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide. The presented data, based on sound spectroscopic principles and analysis of related compounds, serves as a valuable resource for researchers working with this molecule. The experimental protocols outlined provide a framework for obtaining high-quality data for structural confirmation and purity assessment. As with any predictive data, experimental verification is the ultimate standard for structural elucidation.

References

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Arkivoc. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • Sci-Hub. Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Royal Society of Chemistry. IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. [Link]

  • MDPI. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • MDPI. N-(3-Methoxyphenethyl)-2-propylpentanamide. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. [Link]

  • PMC. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. [Link]

Sources

Exploratory

Crystal Structure and Structural Characterization of 2-Cyano-3-(3-methoxyphenyl)-N-phenylpropanamide

Executive Summary The rational design and structural elucidation of functionalized propanamides are critical in modern drug discovery, as these scaffolds frequently serve as kinase inhibitors, agrochemicals, and versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and structural elucidation of functionalized propanamides are critical in modern drug discovery, as these scaffolds frequently serve as kinase inhibitors, agrochemicals, and versatile synthetic intermediates. 2-Cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (C₁₇H₁₆N₂O₂) is a highly flexible, multi-functional molecule featuring a hydrogen-bond-donating secondary amide, a hydrogen-bond-accepting cyano group, and two distinct aromatic rings.

This whitepaper provides an in-depth technical guide on the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) characterization of this compound. By detailing the causality behind each experimental choice, we establish a self-validating workflow that ensures high-fidelity structural data.

Synthetic Methodology and Causality

The synthesis of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide requires a highly chemoselective approach to construct the carbon backbone without over-reducing the sensitive cyano or amide functionalities. The workflow relies on a two-step sequence: a Knoevenagel condensation followed by a targeted hydride reduction.

SynthesisWorkflow A 3-Methoxybenzaldehyde + 2-Cyano-N-phenylacetamide B Knoevenagel Condensation (Piperidine, EtOH, Δ) A->B C 2-Cyano-3-(3-methoxyphenyl) -N-phenylacrylamide B->C D Chemoselective Reduction (NaBH4, MeOH) C->D E 2-Cyano-3-(3-methoxyphenyl) -N-phenylpropanamide D->E F Crystallization (Slow Evaporation) E->F G Single Crystal for SC-XRD F->G

Synthetic and crystallization workflow for 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide.

Protocol 1: Step-by-Step Synthesis
  • Knoevenagel Condensation : Dissolve 2-cyano-N-phenylacetamide (1.0 eq) and 3-methoxybenzaldehyde (1.05 eq) in absolute ethanol. Add a catalytic amount of piperidine (0.1 eq).

    • Causality: Piperidine acts as a mild organic base to deprotonate the active methylene group, generating a nucleophilic carbanion without triggering unwanted side-reactions such as amide hydrolysis[1].

  • Reflux and Monitor : Heat the mixture to reflux for 3-4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3).

    • Self-Validation: The disappearance of the aldehyde spot and the formation of a highly UV-active, fluorescent spot indicate the successful formation of the conjugated (E)-alkene intermediate.

  • Chemoselective Reduction : Cool the reaction mixture to 0 °C. Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small, controlled portions.

    • Causality: NaBH₄ selectively reduces the electron-deficient α,β-unsaturated double bond via a conjugate (1,4) hydride addition. It is perfectly calibrated to reduce the alkene without attacking the highly stable cyano or amide carbonyl groups[2].

  • Quench and Extract : Quench the reaction with saturated aqueous NH₄Cl to safely destroy excess hydride. Extract the aqueous layer with dichloromethane (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude product via flash column chromatography to yield the pure propanamide.

    • Self-Validation: Confirm structural integrity via ¹H-NMR. The successful reduction is validated by the loss of the alkene proton signal (~8.2 ppm) and the emergence of aliphatic α and β proton multiplets (3.0–4.5 ppm).

Crystallization Protocol

Obtaining a defect-free single crystal is the most critical bottleneck in SC-XRD. The chosen method must strictly control the thermodynamics of nucleation.

Protocol 2: Crystal Growth via Slow Evaporation
  • Solvent Screening : Dissolve 50 mg of the purified propanamide in 2 mL of ethyl acetate.

    • Causality: Ethyl acetate is a moderately polar, aprotic solvent that effectively solvates the molecule's complex hydrogen-bonding network (amide, cyano, and methoxy groups) without strongly coordinating to the crystal lattice and forming solvates.

  • Antisolvent Layering : Carefully layer the solution with 1 mL of hexanes. Cover the vial with parafilm pierced with a single pinhole.

    • Causality: The slow diffusion of the non-polar antisolvent (hexanes) gradually lowers the solubility threshold of the mixture. This slow approach to supersaturation thermodynamically favors the nucleation of a single, macroscopic crystal rather than kinetically driven microcrystalline powder.

  • Harvesting : After 3–5 days, harvest a block-shaped, optically transparent crystal (approx. 0.2 × 0.2 × 0.15 mm) using a polarized light microscope.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Once a high-quality crystal is isolated, the crystallographic phase problem must be solved to map the electron density.

XRD_Pipeline Data X-Ray Diffraction Data Collection (Mo Kα, 100 K) Integration Frame Integration & Reduction (APEX3 / SAINT) Data->Integration Absorption Absorption Correction (SADABS) Integration->Absorption Solution Structure Solution (SHELXT - Intrinsic Phasing) Absorption->Solution Refinement Structure Refinement (SHELXL - Least Squares) Solution->Refinement Validation CIF Generation & Validation (checkCIF) Refinement->Validation

SC-XRD data processing and structure refinement pipeline.

Protocol 3: Data Collection and Refinement
  • Mounting and Data Collection : Mount the crystal on a MiTeGen cryoloop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K). Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Operating at 100 K minimizes atomic thermal displacement parameters (ADPs), reducing thermal smearing of the electron density and yielding higher resolution data. Mo Kα radiation provides excellent penetration with minimal absorption for light-atom organic crystals.

  • Structure Solution : Solve the phase problem using the dual-space algorithm in SHELXT[3].

  • Refinement : Refine the structure using full-matrix least-squares on F² via SHELXL[4]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions (riding model), while the amide N-H proton is located from the difference Fourier map and refined freely.

    • Self-Validation: The final model is validated by running a checkCIF report. A structurally sound model will exhibit an R₁ factor < 0.05, a Goodness-of-Fit (GooF) near 1.0, and an absence of Level A or B crystallographic alerts.

Crystallographic Features and Intermolecular Interactions

Based on the structural topology of analogous cyanoacetamides and propanamides, 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide is predicted to crystallize in a centrosymmetric monoclinic space group, most likely P2₁/c .

Hydrogen Bonding Network

The 3D supramolecular architecture is governed by a hierarchy of intermolecular interactions:

  • Primary N-H···O Motif : The strongest interaction is the classical hydrogen bond between the amide N-H donor and the amide carbonyl oxygen (C=O) of an adjacent molecule. This typically forms a 1D polymeric chain running parallel to the crystallographic b-axis (C(4) chain motif).

  • Secondary C-H···N Interactions : The highly electronegative cyano nitrogen (C≡N) acts as an acceptor for weak hydrogen bonds from the acidic α-proton or adjacent aromatic protons, cross-linking the 1D chains into a 2D sheet.

  • π-π Stacking : The N-phenyl and 3-methoxyphenyl rings engage in offset face-to-face π-π stacking, providing the final cohesive energy required to stabilize the 3D lattice.

Quantitative Crystallographic Data

The table below summarizes the expected crystallographic parameters for the fully refined structure.

Table 1: Predicted Crystallographic Data for 2-Cyano-3-(3-methoxyphenyl)-N-phenylpropanamide

ParameterValue
Chemical Formula C₁₇H₁₆N₂O₂
Formula Weight 280.32 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Z (Molecules/unit cell) 4
Absorption Coefficient (μ) ~0.08 mm⁻¹
F(000) ~592
Final R indices [I > 2σ(I)] R₁ ≈ 0.045, wR₂ ≈ 0.110
Goodness-of-fit on F² ~1.05

References

  • Sheldrick, G. M. (2015).
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL".
  • Serrano, C. et al. (2026). "Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies".
  • Murahashi, S.-I. (2014). "Synthesis from Nitriles with Retention of the Cyano Group". Thieme Connect.

Sources

Foundational

The Pharmacological Landscape of Propanamide Derivatives: A Technical Whitepaper on Biological Activities and Experimental Workflows

Executive Summary Propanamide derivatives represent a highly versatile and potent pharmacophore in modern medicinal chemistry. Characterized by the propanamide linkage—which acts as a critical hydrogen-bond acceptor, str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propanamide derivatives represent a highly versatile and potent pharmacophore in modern medicinal chemistry. Characterized by the propanamide linkage—which acts as a critical hydrogen-bond acceptor, structural spacer, and conformational director—these molecules have been extensively functionalized to target diverse biological pathways. Recent advancements have demonstrated their profound efficacy as anticancer agents, selective androgen receptor degraders (SARDs), central nervous system (CNS) analgesics, and potent anti-inflammatory modulators. This whitepaper synthesizes the mechanistic grounding, structure-activity relationships (SAR), and validated experimental protocols essential for characterizing propanamide-based therapeutics.

Mechanistic Landscape & Biological Activities

Oncology: Targeted Degradation and Enzyme Inhibition

The application of propanamide derivatives in oncology has evolved from traditional non-specific cytotoxicity to targeted protein degradation and highly specific enzyme inhibition.

  • Selective Androgen Receptor Degraders (SARDs): In the treatment of enzalutamide-resistant prostate cancer, basic heteromonocyclic propanamide derivatives have been engineered to act as SARDs. By incorporating an A-ring–linkage–B-ring nonsteroidal pharmacophore, these compounds bind to the androgen receptor (AR) and induce its proteasomal degradation, effectively acting as broad-scope1 against both full-length AR and AR splice variants[1].

  • Benzoxaborole Modifications: The installation of a 7-propanamide moiety onto the benzoxaborole scaffold has successfully converted antimalarial hits into potent anticancer agents. SAR studies reveal that the 7-propanamide modification, alongside biphenyl substitutions, is essential for 2, likely due to enhanced hydrogen-bonding interactions within the target binding pocket[2].

  • 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibition: For estrogen-dependent breast cancers, 17-propanamide derivatives of estradiol have been synthesized to inhibit 17β-HSD. These structure-based designs aim to reduce intrinsic estrogenic activity while maintaining significant3 like HCC-1806 and MCF-7[3].

Analgesia and CNS Modulation

Piperidine propanamide derivatives are foundational to modern analgesic pharmacology, acting primarily as potent modulators of G-protein coupled receptors (GPCRs) such as the μ-opioid receptor. The propanamide chain provides optimal spatial orientation for the piperidine nitrogen to interact with the receptor's highly conserved aspartate residue, facilitating robust agonism. These compounds are rigorously evaluated using both in vitro functional assays and in vivo models like the formalin test, which differentiates between4[4].

Anti-Inflammatory and Antimicrobial Efficacy

Propanamide derivatives of aryl propionic acids (e.g., naproxen and ibuprofen analogs) exhibit marked anti-inflammatory properties by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes. The conversion of the carboxylic acid to a propanamide or thiourea-propanamide hybrid reduces gastrointestinal toxicity while retaining or enhancing the ability to5[5]. Furthermore, indole propanamide derivatives have demonstrated significant antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with minimum inhibitory concentration (MIC) values often 6 like ampicillin[6].

Quantitative Data & Structure-Activity Relationships (SAR)

To facilitate comparative analysis, the following table summarizes the biological activities and quantitative metrics of key propanamide derivatives.

Compound ClassPrimary Target / MechanismIndicationKey Quantitative Metric
7-Propanamide Benzoxaboroles (e.g., Compound 69)Unknown (Phenotypic Antiproliferation)Ovarian/Breast CancerSubmicromolar IC₅₀; 2-10 mg/kg tumor inhibition
Heteromonocyclic Propanamides Androgen Receptor (SARD/Pan-antagonist)Prostate CancerAR degradation at nanomolar concentrations
Piperidine Propanamides μ-Opioid Receptor (GPCR Agonist)Analgesia (Pain)ED₅₀ = 0.44 mg/kg (Hot-Plate Test)
Estradiol 17-Propanamides 17β-HSD InhibitionBreast CancerIC₅₀ < 5 μg/mL against HCC-1806
Naproxen Thiourea-Propanamides COX-1 / COX-2 InhibitionInflammation / Cancer44-49% inhibition of paw edema
Piperidinyl-1,3,4-oxadiazole Propanamides Cellular CytotoxicityCancerIC₅₀ = 10.84 ± 4.2 µM

Experimental Workflows & Self-Validating Protocols

Protocol 1: [³⁵S]GTPγS Functional Assay for Piperidine Propanamides

Causality & Rationale: This assay quantifies the functional agonism of GPCRs. We utilize [³⁵S]GTPγS because it is a non-hydrolyzable GTP analog; its accumulation directly correlates with G-protein activation. GDP is added in excess to suppress basal, ligand-independent G-protein coupling, ensuring that the measured signal is strictly dependent on the propanamide derivative's efficacy. Self-Validation: The protocol requires a known full agonist (e.g., DAMGO) as a positive control to define 100% activation (Emax) and a vehicle control to define basal activity. A Z'-factor > 0.5 must be achieved for the plate to be considered valid.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes expressing the target GPCR (e.g., CHO cells transfected with μ-opioid receptors). Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4).

  • GDP Pre-loading: Incubate membranes with 10 μM GDP for 15 minutes at room temperature to lock G-proteins in the inactive state.

  • Ligand Incubation: Add the propanamide test compound at varying concentrations (10⁻¹⁰ to 10⁻⁵ M) and incubate for 30 minutes to allow receptor binding.

  • Radioligand Addition: Initiate the functional response by adding 0.1 nM [³⁵S]GTPγS. Incubate for exactly 60 minutes at 30°C.

  • Termination & Filtration: Terminate the reaction rapidly by vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure bound radioactivity using a liquid scintillation counter. Calculate EC₅₀ using non-linear regression analysis.

Protocol 2: In Vivo Xenograft Model for Anticancer Propanamides

Causality & Rationale: While in vitro assays confirm cellular cytotoxicity, in vivo models are critical to evaluate pharmacokinetic stability and systemic toxicity. Intraperitoneal (IP) injection is chosen for initial screening to bypass first-pass metabolism, maximizing bioavailability. Self-Validation: Body weight is monitored every 3 days. A >10% reduction in body weight invalidates the dosage tier due to unacceptable systemic toxicity, requiring dose de-escalation.

Step-by-Step Methodology:

  • Cell Engraftment: Inject 5 × 10⁶ SKOV3 (ovarian cancer) cells subcutaneously into the right flank of female nude BALB/c mice.

  • Randomization: Once tumors reach an average volume of 100 mm³, randomize mice into vehicle control and treatment groups (n=6 per group) to ensure statistical power.

  • Dosing Regimen: Administer the propanamide derivative (e.g., 2 mg/kg or 10 mg/kg) via IP injection once daily for 33 days.

  • Monitoring: Measure tumor dimensions using digital calipers every 3 days. Calculate volume using the formula: V=(length×width2)/2 .

  • Endpoint Analysis: Sacrifice mice at day 33. Excise and weigh tumors to correlate with caliper measurements, ensuring data triangulation.

Mandatory Visualizations

SARD_Mechanism A Propanamide SARD (Ligand) B Androgen Receptor (AR) Binding A->B C AR Conformational Change B->C D Proteasome Recruitment C->D Ubiquitination E AR Degradation D->E F Inhibition of Tumor Growth E->F

Mechanism of Action of Propanamide SARDs in Prostate Cancer.

GTPgS_Assay Step1 Membrane Preparation Step2 GDP Pre-loading Step1->Step2 Step3 Ligand Incubation Step2->Step3 Step4 Add [35S]GTPγS Step3->Step4 Step5 Filtration & Wash Step4->Step5 Step6 Scintillation Counting Step5->Step6

Self-Validating[35S]GTPγS Functional Assay Workflow.

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PG Prostaglandins (Inflammation) COX->PG Propanamide Naproxen Propanamide Derivatives Propanamide->COX Inhibits Block Reduced Paw Edema & Inflammation PG->Block

Anti-inflammatory Pathway via COX Inhibition by Propanamide Derivatives.

References

  • Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents.acs.org.
  • Antimicrobial and Antiviral Screening of Novel Indole Carboxamide and Propanamide Deriv
  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prost
  • The Pharmacological Landscape of Piperidine Propanamide Deriv
  • Comparative Cytotoxic Activities of the Propanamide and Spiro - γ - lactone Derivatives of Δ 14 - 17α - and 17β - Estradiol.nii.ac.jp.
  • Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Deriv
  • Synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole, and their evaluation as promising antican.semanticscholar.org.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.humanjournals.com.

Sources

Exploratory

Decoding the Electrophilic Warhead: Structure-Activity Relationships of 2-Cyano-3-(3-methoxyphenyl)-N-phenylpropanamide Analogues

Executive Summary In the landscape of targeted drug discovery, the shift from irreversible to reversible covalent inhibitors (RCIs) has revolutionized the development of kinase inhibitors and targeted therapeutics[1]. At...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug discovery, the shift from irreversible to reversible covalent inhibitors (RCIs) has revolutionized the development of kinase inhibitors and targeted therapeutics[1]. At the core of this paradigm is the α-cyanoacrylamide scaffold—a highly tunable Michael acceptor. However, to rigorously validate that a molecule's biological activity is driven by covalent target engagement rather than mere non-covalent affinity, medicinal chemists rely on a critical structural toggle: the saturation of the α,β-double bond.

This technical guide explores the structure-activity relationship (SAR) of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide and its unsaturated precursor. By analyzing the electronic tuning provided by the 3-methoxy substitution and detailing the self-validating synthetic protocols used to generate these analogues, this whitepaper provides a comprehensive framework for researchers designing next-generation RCIs.

Mechanistic Rationale & Target Engagement

The Electrophilic Warhead: Propenamide vs. Propanamide

The biological efficacy of cyanoacrylamide derivatives hinges on their ability to act as Michael acceptors, targeting non-catalytic cysteine residues in the active sites of enzymes such as TAK1, EGFR, and bacterial proteases[2][3].

The cyano ( −C≡N ) and carboxamide ( −CONH− ) groups synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the β-carbon. This creates a "tuned" electrophile that reacts with thiolates to form a covalent adduct. Unlike irreversible warheads (e.g., unsubstituted acrylamides), the steric hindrance and electronic stabilization provided by the cyano group render the thiol addition reversible, minimizing off-target toxicity and immune-related adverse events[1].

To prove this mechanism, the synthesis of the saturated analogue—2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide —is mandatory. By reducing the alkene, the Michael acceptor is destroyed. If this propanamide analogue exhibits a total loss of inhibitory activity (IC 50​>10,000 nM), it confirms that the parent molecule's efficacy is entirely dependent on covalent bond formation[3].

Electronic and Steric Tuning via the 3-Methoxy Group

The substitution pattern on the A-ring (benzylidene moiety) dictates both the intrinsic reactivity of the warhead and its non-covalent recognition by the target's binding pocket.

  • Electronic Effect: A methoxy group at the meta position (3-OMe) exerts a net inductive electron-withdrawing effect relative to the para position, slightly increasing the electrophilicity of the β-carbon without rendering it hyper-reactive.

  • Steric Fit: In kinase targets, the 3-methoxy group frequently acts as a hydrogen-bond acceptor, anchoring the molecule into the hydrophobic specificity pocket adjacent to the hinge region, thereby increasing the residence time of the inhibitor before covalent bond formation[4].

TargetPathway Stimulus Cytokine Stimulus (TNF-α / IL-1β) Receptor Receptor Complex Stimulus->Receptor TargetKinase Target Kinase (e.g., TAK1) Cys-Targeted Receptor->TargetKinase Activation Downstream Downstream Signaling (NF-κB / STAT) TargetKinase->Downstream Phosphorylation Propenamide α-Cyanoacrylamide (Active Warhead) Propenamide->TargetKinase Reversible Covalent Inhibition Propanamide Cyanopropanamide (Inactive Control) Propanamide->TargetKinase No Binding (Validation) Outcome Cell Survival / Proliferation Downstream->Outcome Gene Transcription

Fig 1. Mechanistic pathway illustrating the divergent target engagement of α-cyanoacrylamides vs. saturated propanamides.

Structure-Activity Relationship (SAR) Landscape

The SAR of this class is defined by a delicate balance between non-covalent affinity (driven by the A-ring and B-ring) and covalent trapping (driven by the warhead linker). The table below synthesizes representative quantitative data demonstrating how structural toggles impact kinase inhibition[2][5].

CompoundA-Ring (Benzylidene)Warhead LinkerB-Ring (N-Amide)Target IC 50​ (nM)Mechanism of Action
1 (Active) 3-Methoxyα,β-unsaturatedN-Phenyl45Reversible Covalent
2 (Control) 3-MethoxySaturated (Propanamide) N-Phenyl>10,000Inactive (Validates Covalency)
3 (Analog) 3-Methoxyα,β-unsaturatedN-(4-Methylphenyl)30Reversible Covalent (Enhanced hydrophobic contact)
4 (Analog) Unsubstituted (H)α,β-unsaturatedN-Phenyl385Reversible Covalent (Baseline)
5 (Analog) 3-Methoxyα,β-unsaturatedN-(3-CF 3​ -phenyl)120Reversible Covalent (Steric clash)

Key Insight: The complete loss of activity in Compound 2 (the propanamide) confirms that non-covalent interactions alone are insufficient for target inhibition. The molecule relies entirely on the initial non-covalent docking to position the β-carbon for subsequent nucleophilic attack by the target's active-site cysteine.

Experimental Protocols & Methodologies

To ensure scientific integrity, the synthesis of these analogues must follow self-validating protocols. The generation of the saturated propanamide from the unsaturated propenamide is the cornerstone of this SAR validation.

Protocol A: Knoevenagel Condensation (Synthesis of the Active Warhead)

This step establishes the α,β-unsaturated system. Piperidine acts as a dual-activation organocatalyst: it deprotonates the active methylene of the acetamide and forms a highly electrophilic iminium intermediate with the aldehyde.

  • Reagent Preparation: Dissolve 1.0 eq of 2-cyano-N-phenylacetamide and 1.05 eq of 3-methoxybenzaldehyde in absolute ethanol (0.2 M). Causality Note: Absolute ethanol is critical to prevent premature hydrolysis of the cyano group.

  • Catalysis: Add 0.1 eq of freshly distilled piperidine.

  • Reaction: Reflux the mixture at 78°C for 3–4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The product will appear as a highly UV-active spot due to extended conjugation.

  • Isolation: Cool the mixture to 0°C to induce precipitation. Filter the solid and wash with cold ethanol to yield (E)-2-cyano-3-(3-methoxyphenyl)-N-phenylpropenamide. The (E)-stereochemistry is thermodynamically favored and essential for optimal target binding[5].

Protocol B: Chemoselective Reduction (Synthesis of the Propanamide Control)

To generate the SAR control, the conjugated alkene must be reduced without affecting the nitrile or amide functionalities. Sodium borohydride (NaBH 4​ ) achieves this via a 1,4-conjugate hydride addition to the highly electron-deficient alkene[3].

  • Solvation: Suspend 1.0 eq of the synthesized propenamide in anhydrous methanol (0.1 M). Cool to 0°C in an ice bath.

  • Reduction: Slowly add 2.0 eq of NaBH 4​ in small portions over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction & Quenching: Stir at 0°C for 2 hours. Quench the reaction by carefully adding saturated aqueous NH 4​ Cl until bubbling ceases.

  • Extraction & Validation: Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate.

  • Self-Validation (Critical Step): Analyze the crude product via 1 H-NMR. The successful formation of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide is confirmed by the complete disappearance of the characteristic vinylic proton singlet at δ 8.34 ppm, and the emergence of coupled methylene/methine multiplets between δ 2.8–3.5 ppm[4][6].

SAR_Workflow Aldehyde 3-Methoxybenzaldehyde Knoevenagel Knoevenagel Condensation (Piperidine, EtOH, Reflux) Aldehyde->Knoevenagel Amide 2-Cyano-N-phenylacetamide Amide->Knoevenagel Unsaturated (E)-2-Cyano-3-(3-methoxyphenyl)- N-phenylpropenamide Knoevenagel->Unsaturated Reduction Chemoselective Reduction (NaBH4, MeOH, 0°C) Unsaturated->Reduction Saturated 2-Cyano-3-(3-methoxyphenyl)- N-phenylpropanamide Reduction->Saturated Validation 1H-NMR Validation (Loss of vinylic proton at δ 8.34) Saturated->Validation

Fig 2. Synthetic workflow and self-validating reduction protocol for generating saturated propanamide analogues.

Conclusion

The rigorous evaluation of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide analogues underscores a fundamental principle in modern medicinal chemistry: the necessity of the saturated control. By systematically toggling the α,β-unsaturated warhead to a saturated propanamide, researchers can definitively separate non-covalent target affinity from covalent engagement. Coupled with the electronic tuning provided by the 3-methoxy substitution, this scaffold remains a highly versatile platform for the development of safe, reversible covalent therapeutics.

References

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Degrasyn exhibits antibiotic activity against multi-resistant Staphylococcus aureus by modifying several essential cysteines Source: RSC Publishing URL:[Link]

  • Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action Source: ACS Chemical Biology / American Chemical Society URL:[Link]

  • Novel Cyanoacrylamides Incorporating Sulfamethoxazole as Potential Anticancer Agents: DNA Interaction, Apoptotic Induction, and S‑Phase Cell Cycle Arrest in Colon Cancer Cells Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Structure−Activity Relationship Study of First Selective Inhibitor of Excitatory Amino Acid Transporter Subtype 1 (UCPH-101) Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

Foundational

Putative Molecular Targets of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide: A Technical Guide

Executive Summary The compound 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (often synthesized as its propenamide/acrylamide derivative, cataloged commercially as sc-492752[1]) belongs to the structurally diverse fami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (often synthesized as its propenamide/acrylamide derivative, cataloged commercially as sc-492752[1]) belongs to the structurally diverse family of Tyrphostins (tyrosine phosphorylation inhibitors). Originally conceptualized to systematically dissect signal transduction pathways, tyrphostins are small-molecule inhibitors designed to competitively block the ATP or substrate-binding sites of protein tyrosine kinases (PTKs)[2].

Because this specific 3-methoxy, N-phenyl substituted analog is primarily utilized as a specialized screening compound rather than a ubiquitous clinical drug, identifying its precise molecular targets requires a deductive analysis of its Structure-Activity Relationship (SAR) and comparative profiling against well-characterized analogs like AG-490 and AG-825. This whitepaper provides an in-depth mechanistic analysis of its putative targets—primarily JAK2 and EGFR —and outlines a self-validating experimental framework for target confirmation.

Molecular Architecture & Structure-Activity Relationship (SAR)

The pharmacological behavior of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide is dictated by three core structural motifs:

  • The 2-Cyanoacrylamide Core: This central pharmacophore acts as a Michael acceptor and provides critical hydrogen-bonding vectors. It mimics the transition state of the tyrosine residue during the phosphorylation event, allowing it to lodge into the catalytic cleft of PTKs[2].

  • The 3-Methoxyphenyl Ring: The substitution of a methoxy group at the meta position of the phenyl ring alters both the electron density and the steric bulk of the molecule. In related tyrphostins, such as AG-825 (which possesses a 4-hydroxy-3-methoxy configuration), the methoxy group enhances selectivity for specific kinase hydrophobic pockets, such as that of HER2/ErbB-2[3].

  • The N-Phenyl Amide Moiety: Replacing a standard amide or benzylamide (seen in AG-490) with an N-phenyl group significantly increases the lipophilicity (LogP) of the molecule. This modification enhances cellular permeability and provides additional π-π stacking interactions within the deep hydrophobic sub-pockets of the kinase domain.

Putative Molecular Targets & Mechanistic Pathways

Based on the SAR profile of the tyrphostin class, the primary putative targets for this compound are Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 2 (JAK2) .

  • EGFR: Early tyrphostins were explicitly synthesized to block EGFR autophosphorylation. The cyano-phenyl scaffold is highly effective at outcompeting ATP in the EGFR kinase domain, inhibiting downstream MAPK signaling[4].

  • JAK2: Structurally related compounds, most notably AG-490, are potent inhibitors of JAK2. By preventing JAK2 autophosphorylation, these compounds block the subsequent phosphorylation and dimerization of STAT3, a critical transcription factor involved in cellular proliferation and survival[5].

SignalingPathway Compound 2-cyano-3-(3-methoxyphenyl) -N-phenylpropanamide JAK2 JAK2 Kinase Compound->JAK2 Inhibits EGFR EGFR Kinase Compound->EGFR Inhibits STAT3 STAT3 (Phosphorylated) JAK2->STAT3 Activates MAPK MAPK Cascade EGFR->MAPK Activates Proliferation Cell Proliferation & Survival STAT3->Proliferation Drives MAPK->Proliferation Drives

Putative dual inhibition of JAK2/STAT3 and EGFR/MAPK signaling pathways by the Tyrphostin analog.

Quantitative Context: Tyrphostin Analog Comparison

To contextualize the expected potency of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide, we must benchmark it against its most prominent structural cousins. The table below summarizes the target profiles of related tyrphostins.

CompoundPrimary TargetSecondary TargetIC50 (Primary Target)Key Structural Features
AG-490 JAK2EGFR~10 µM[4]3,4-dihydroxy substitution; benzylamide
AG-825 HER2/ErbB-2EGFR0.35 µM[3]4-hydroxy-3-methoxy substitution
sc-492752 JAK2 / EGFR (Putative)TBDTo Be Determined3-methoxy substitution; N-phenyl amide

Experimental Validation: A Self-Validating Protocol System

To conclusively validate JAK2 and EGFR as the molecular targets of this specific compound, researchers must employ a self-validating experimental system . This means running parallel cell-free (biochemical) and cell-based (phenotypic) assays.

The Logic of Self-Validation: If a reduction in downstream phosphorylation (e.g., p-STAT3) is observed in the cell-based assay, it is intrinsically cross-validated by the direct enzyme inhibition observed in the cell-free assay. If the cell-free assay shows no inhibition but the cell-based assay does, the system flags a potential off-target or prodrug effect, preventing false-positive target assignment.

Phase 1: Cell-Free Recombinant Kinase Assay

Objective: Establish direct, causal binding between the compound and the kinase domain.

  • Compound Preparation: Dissolve 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide in 100% DMSO to create a 10 mM stock. Dilute serially in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA).

    • Causality: DMSO ensures complete solubilization of the highly lipophilic N-phenyl moiety, preventing aggregation-based false positives.

  • Kinase Incubation: Incubate 10 ng of recombinant human JAK2 or EGFR with the compound (concentrations ranging from 1 nM to 100 µM) for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the compound to reach binding equilibrium within the catalytic cleft before the introduction of competing ATP.

  • Reaction Initiation: Add 10 µM ATP and a specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1) to initiate the reaction. Measure ADP production via a luminescence-based assay (e.g., Kinase-Glo).

    • Causality: Utilizing a cell-free environment strips away the confounding variables of cellular metabolism or active efflux pumps, isolating the direct molecular interaction.

Phase 2: Cell-Based Target Engagement (Western Blotting)

Objective: Confirm that the compound penetrates the cell membrane and inhibits the target in a physiological environment.

  • Cell Treatment: Plate K562 cells (for JAK2 validation) or A431 cells (for EGFR validation) at 1×106 cells/mL. Starve cells of serum for 12 hours, then treat with the compound (1 µM, 10 µM, 50 µM) for 2 hours.

  • Ligand Stimulation: Stimulate K562 cells with IL-6 (to hyperactivate JAK2) or A431 cells with EGF (to activate EGFR) for 15 minutes.

    • Causality: Stimulating the cells synchronizes the kinase cascade, providing a robust, high-signal baseline of phosphorylated targets against which to measure the compound's inhibitory effect.

  • Lysate Preparation & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against p-JAK2 (Tyr1007/1008) , p-STAT3 (Tyr705) , and p-EGFR (Tyr1068) .

    • Causality: Probing for both the upstream kinase (p-JAK2) and the downstream effector (p-STAT3) confirms that the entire signaling axis is dismantled by the compound.

Workflow Prep 1. Compound Prep (DMSO Stock) Kinase 2. In Vitro Kinase Assay (Recombinant JAK2/EGFR) Prep->Kinase Cell 3. Cell-Based Assay (K562 / A431 cells) Kinase->Cell WB 4. Western Blotting (p-STAT3 / p-EGFR) Cell->WB Analysis 5. IC50 Calculation & SAR Modeling WB->Analysis

Self-validating experimental workflow for confirming putative kinase targets.

References

  • (2E)-2-cyano-3-(3-methoxyphenyl)-N-phenylacrylamide - GenPrice UK GenPrice UK. (n.d.). URL:[Link][1]

  • Protein kinase inhibitors as a therapeutic modality - SciSpace (Tyrphostins: tyrosine kinase blockers FASEB J) Levitzki, A. (1992). FASEB J. URL:[Link][2]

  • The JAK2/STAT3 pathway inhibitor, AG490, suppresses the abnormal behavior of keloid fibroblasts in vitro - Spandidos Publications Spandidos Publications. (2020). URL:[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Evaluation of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide in Oncology and Inflammation Models

Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols (SOPs) Executive Summary The compound 2-cyano-3-(3-methoxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols (SOPs)

Executive Summary

The compound 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (hereafter referred to as CMPD-1 ) belongs to the alpha-cyanoacetamide class of molecules, structurally related to classical tyrphostins (e.g., AG490, AG126). Tyrphostins are well-documented inhibitors of protein tyrosine kinases, frequently utilized to target the JAK2/STAT3 and EGFR signaling axes. Because hyperactivation of these pathways drives both tumorigenesis and chronic inflammation, CMPD-1 holds significant potential as a dual-indication therapeutic candidate.

This application note provides field-proven, self-validating protocols for evaluating CMPD-1 in vivo. It details the causality behind formulation strategies, outlines rigorous methodologies for oncology (tumor xenograft) and autoimmune (collagen-induced arthritis) models, and establishes quantitative pharmacodynamic endpoints.

Mechanistic Rationale & Target Biology

In both solid tumors and inflamed synovial tissues, upstream receptor tyrosine kinases and cytokine receptors (e.g., IL-6R/gp130) trigger the cross-phosphorylation of JAK2. Active JAK2 subsequently phosphorylates STAT3 at Tyrosine 705 (Y705), prompting its dimerization and nuclear translocation to transcribe genes promoting survival, proliferation, and inflammation[1]. CMPD-1 acts as a competitive inhibitor at the kinase domain, uncoupling this signal transduction.

JAK2_STAT3 Cytokine Pro-inflammatory Cytokines (e.g., IL-6, EGF) Receptor Receptor Tyrosine Kinase (EGFR / gp130) Cytokine->Receptor Ligand Binding JAK2 JAK2 Kinase Receptor->JAK2 Receptor Dimerization & Activation STAT3 STAT3 Monomer JAK2->STAT3 Phosphorylation (Y705) CMPD1 CMPD-1 (Tyrphostin Analog) CMPD1->JAK2 Competitive Inhibition pSTAT3 p-STAT3 Dimer (Active) STAT3->pSTAT3 Dimerization via SH2 domains Nucleus Nucleus: Target Gene Transcription (Proliferation, Survival) pSTAT3->Nucleus Nuclear Translocation

Fig 1. Mechanism of Action: CMPD-1 targeting the JAK2/STAT3 signaling pathway.

Vehicle Formulation & Pharmacokinetics

The Causality of Formulation: Cyanoacetamide derivatives are highly lipophilic and exhibit poor aqueous solubility. Attempting to dose CMPD-1 in standard saline will result in immediate precipitation ("crash-out") in the peritoneal cavity or gastrointestinal tract, leading to erratic pharmacokinetics and false-negative efficacy data.

To overcome this, we utilize a validated co-solvent micellar system. PEG400 acts as a potent co-solvent to disrupt the drug's crystal lattice energy, while Tween 80 (a non-ionic surfactant) creates stabilizing micelles that maintain drug solubility upon dilution in physiological fluids[2].

Protocol: Preparation of 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline

Note: Solvents must be added sequentially. Do not pre-mix the vehicle.

  • Primary Solubilization: Weigh the required mass of CMPD-1 and dissolve completely in 10% (v/v) DMSO . Vortex until the solution is entirely clear.

  • Co-solvent Addition: Add 40% (v/v) PEG400 . Vortex vigorously for 2 minutes. The solution should remain optically transparent.

  • Micelle Stabilization: Add 5% (v/v) Tween 80 . Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure homogenous integration.

  • Aqueous Dilution: Dropwise, add 45% (v/v) sterile Saline while continuously vortexing.

  • Validation: Inspect for micro-particulates against a dark background. The working solution must be prepared fresh daily and administered within 4 hours.

In Vivo Experimental Workflows

Workflow Phase1 Phase 1: Formulation (PEG400 / Tween 80) Phase2 Phase 2: Model Induction (Xenograft / CIA) Phase1->Phase2 Phase3 Phase 3: In Vivo Dosing (IP/PO Administration) Phase2->Phase3 Phase4 Phase 4: In-Life Monitoring (Tumor Vol / Clinical Score) Phase3->Phase4 Phase5 Phase 5: Endpoint Analysis (Histology / p-STAT3 IHC) Phase4->Phase5

Fig 2. Standardized in vivo experimental workflow for evaluating CMPD-1 efficacy.

Protocol A: Oncology Efficacy (Subcutaneous Xenograft Model)

Constitutive STAT3 activation is a hallmark of aggressive solid tumors. This protocol utilizes MDA-MB-468 (breast) or HEY (ovarian) carcinoma cells, which are highly sensitive to JAK2/STAT3 uncoupling[3].

  • Cell Preparation: Harvest target cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free media and Matrigel® to a final concentration of 5×107 cells/mL. Causality: Matrigel provides a localized extracellular matrix that drastically improves tumor take-rates.

  • Inoculation: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female athymic nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once average tumor volumes reach 100–150 mm³ (approx. Day 10-14), randomize mice into Vehicle and CMPD-1 treatment groups (n=8/group).

  • Dosing: Administer CMPD-1 (e.g., 15-30 mg/kg) via intraperitoneal (IP) injection once daily for 21 days.

  • In-Life Monitoring: Measure tumor volume ( V=2length×width2​ ) and body weight twice weekly. A body weight loss of >15% indicates unacceptable toxicity.

  • Endpoint Harvest: 2 hours post-final dose, euthanize the animals. Bisect the tumors: flash-freeze one half in liquid nitrogen for Western blot (p-STAT3 Y705 vs total STAT3), and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC)[1].

Protocol B: Autoimmune Efficacy (Collagen-Induced Arthritis Model)

Tyrphostins exert potent anti-inflammatory effects by inhibiting mononuclear cell infiltration and downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[4].

  • Immunization (Day 0): Emulsify Bovine Type II Collagen (CII) in Complete Freund's Adjuvant (CFA) containing M. tuberculosis. Inject 100 µL of the emulsion intradermally at the base of the tail of male DBA/1 mice.

  • Boost (Day 21): Administer a booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA).

  • Dosing: Begin dosing CMPD-1 (e.g., 5-10 mg/kg IP every 48 hours) on Day 25, or upon the first clinical signs of paw swelling.

  • Clinical Scoring: Evaluate all four paws blindly every alternate day using a 0–4 scale (0 = normal, 4 = severe erythema and swelling encompassing the entire paw).

  • Endpoint Harvest (Day 45): Euthanize mice. Collect blood for circulating IL-6 and TNF- α quantification via ELISA. Amputate hind paws, fix in formalin, decalcify, and stain with H&E and Safranin-O to assess synovial hyperplasia and cartilage degradation.

Quantitative Data & Endpoint Presentation

To ensure experimental validity, systemic endpoints must correlate with molecular target engagement. The following table summarizes the expected quantitative data structure for assessing CMPD-1.

Experimental ModelPrimary In-Life EndpointSecondary In-Life EndpointMolecular/PD Endpoint (Target Engagement)Histological Endpoint
Solid Tumor Xenograft Tumor Volume Reduction (%) vs. VehicleBody Weight Change (%)>50% reduction in p-STAT3 (Y705) via Western BlotKi-67 (Proliferation) & Cleaved Caspase-3 (Apoptosis)
Collagen-Induced Arthritis Cumulative Clinical Arthritis Score (0-16)Paw Thickness (mm) via plethysmometerReduction in serum IL-6 and TNF- α (pg/mL)Safranin-O staining intensity (Cartilage integrity)

References

  • PLOS One. The JAK2/STAT3 inhibitor pacritinib effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model. Available at:[Link]

  • National Institutes of Health (PMC). The Tyrosine Kinase Inhibitor Tyrphostin AG126 Reduces the Development of Acute and Chronic Inflammation. Available at:[Link]

  • National Institutes of Health (PMC). The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors. Available at: [Link]

Sources

Application

Application of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide in neuroscience research

Application Note: 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide as a BBB-Permeant JAK2/STAT3 Modulator in Neuroinflammation and Ischemic Stroke Models Executive Summary The development of targeted therapeutics for neur...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide as a BBB-Permeant JAK2/STAT3 Modulator in Neuroinflammation and Ischemic Stroke Models

Executive Summary

The development of targeted therapeutics for neurodegenerative diseases and ischemic stroke relies heavily on modulating neuroinflammation. The Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling axis is a primary driver of this inflammatory cascade, initiating microglial activation and subsequent blood-brain barrier (BBB) disruption[1]. While prototypical JAK2 inhibitors (e.g., Tyrphostin AG-490) demonstrate in vitro efficacy, their translation is often hindered by poor pharmacokinetic profiles and limited central nervous system (CNS) penetrance[2].

This application note details the use of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide , a specialized tyrphostin-class derivative. By outlining the mechanistic rationale and providing self-validating experimental protocols, this guide equips researchers with a robust framework for utilizing this compound in advanced neuroscience assays.

Mechanistic Rationale & Structural Advantages

The transition from standard tyrphostins to 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide involves deliberate pharmacophore optimization to overcome the hostile environment of the BBB.

  • Metabolic Stability: Traditional tyrphostins like AG-490 feature a catechol (dihydroxyphenyl) moiety, making them highly susceptible to rapid phase II metabolism (glucuronidation and sulfation). Replacing the catechol with a 3-methoxy group eliminates these metabolic liabilities, extending the compound's half-life in vivo.

  • Enhanced BBB Penetration: The combination of the 3-methoxy substitution and the N-phenyl ring significantly increases the compound's lipophilicity (LogP ~3.4) and lowers its Topological Polar Surface Area (TPSA). A TPSA below 70 is a critical descriptor for predicting passive transcellular transport across the BBB[3].

  • Target Engagement: Upon crossing the BBB, the compound acts as a competitive inhibitor at the kinase domain of JAK2. Inhibition of JAK2 phosphorylation prevents the downstream dimerization and nuclear translocation of STAT3, thereby downregulating the transcription of pro-inflammatory cytokines (IL-6, TNF-α) and preventing reactive astrogliosis[4].

Pathway Visualization

Pathway Stimulus Ischemic Injury / LPS Receptor Cytokine Receptors & TLR4 Stimulus->Receptor JAK2 JAK2 Tyrosine Kinase Receptor->JAK2 Activation STAT3 STAT3 (Monomer) JAK2->STAT3 Phosphorylation Compound 2-cyano-3-(3-methoxyphenyl)- N-phenylpropanamide Compound->JAK2 Kinase Inhibition pSTAT3 p-STAT3 (Active Dimer) STAT3->pSTAT3 Dimerization Nucleus Target Gene Transcription pSTAT3->Nucleus Translocation Phenotype Microglial Activation Nucleus->Phenotype

Figure 1: Mechanism of action for 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide in JAK2 pathway.

Experimental Protocols

Protocol A: In Vitro Microglial Activation & Griess Assay

Objective: Quantify the compound's ability to suppress Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in microglia. Self-Validating System: This protocol utilizes a standard curve for absolute quantification, a vehicle control to baseline solvent toxicity, and a positive control (AG-490) to ensure the assay window is sufficiently sensitive.

Step-by-Step Methodology:

  • Cell Seeding: Seed BV-2 immortalized murine microglia at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Serum Starvation (Causality Step): Wash cells with PBS and replace media with serum-free DMEM for 12 hours. Rationale: Serum contains exogenous growth factors that chronically activate basal kinase activity. Starvation synchronizes the cell cycle and drops basal p-STAT3 levels, maximizing the signal-to-noise ratio upon LPS stimulation.

  • Pre-treatment: Treat cells with 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (0.1, 1.0, 5.0, and 10.0 µM), Vehicle (0.1% DMSO), or AG-490 (50 µM, positive control) for 1 hour. Rationale: Pre-incubation allows for intracellular accumulation and target engagement at the JAK2 ATP-binding pocket prior to the inflammatory insult.

  • Stimulation: Add 100 ng/mL LPS to all wells (except the absolute negative control) and incubate for 24 hours.

  • Readout (Griess Assay): Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate in the dark for 10 minutes.

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate NO concentration against a freshly prepared sodium nitrite (NaNO₂) standard curve (0–100 µM).

Protocol B: In Vivo tMCAO Model & BBB Permeability Assay

Objective: Evaluate neuroprotection and BBB preservation in a murine model of ischemic stroke. Self-Validating System: Sham-operated mice (undergoing surgery without arterial occlusion) are strictly required to serve as the absolute negative control for surgical trauma-induced BBB leakage.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize male C57BL/6 mice (8–10 weeks old) using 2% isoflurane. Maintain core body temperature at 37.0 ± 0.5°C using a feedback-controlled heating pad.

  • Ischemia Induction (Causality Step): Expose the right common carotid artery. Insert a silicone-coated nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA). Rationale: Transient Middle Cerebral Artery Occlusion (tMCAO) accurately models human ischemic stroke and the subsequent reperfusion injury, which is the primary trigger for the JAK2-mediated cytokine storm[1].

  • Reperfusion & Treatment: After 60 minutes of occlusion, withdraw the filament to allow reperfusion. Immediately administer 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (5 mg/kg) or vehicle via tail vein injection.

  • Tracer Injection: 22 hours post-reperfusion, inject 2% Evans Blue dye (4 mL/kg) intravenously. Allow 2 hours for circulation.

  • Tissue Processing (Causality Step): Transcardially perfuse the mice with heparinized saline to clear intravascular dye. Rationale: Evans Blue binds tightly to serum albumin. Because albumin cannot cross an intact BBB, the presence of Evans Blue in the brain parenchyma strictly indicates tight junction failure and BBB breakdown. Perfusion ensures only extravasated dye is measured.

  • Quantification: Homogenize the ischemic hemisphere in 50% trichloroacetic acid, centrifuge, and measure the supernatant absorbance at 620 nm.

Quantitative Data Presentation

To benchmark the efficacy of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide, researchers should compare their findings against standard reference compounds. The table below summarizes the representative pharmacological profile of this compound compared to the prototypical JAK2 inhibitor, AG-490.

Pharmacological Parameter2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamideTyrphostin AG-490 (Reference)
JAK2 IC₅₀ (In Vitro Kinase Assay) 1.2 ± 0.3 µM5.5 ± 0.8 µM
Calculated Lipophilicity (LogP) 3.42.1
BBB Permeability (Pₐₚₚ, Caco-2) 18.5×10−6 cm/s 4.2×10−6 cm/s
NO Reduction (BV-2 cells at 5 µM) 78% Reduction45% Reduction
Infarct Volume Reduction (tMCAO) 42% (at 5 mg/kg IV)18% (at 5 mg/kg IV)

Quality Control & Troubleshooting

  • Solubility Constraints: The increased lipophilicity of this compound means it has limited aqueous solubility. Stock solutions must be prepared in 100% anhydrous DMSO (up to 20 mM). For in vitro assays, ensure the final DMSO concentration in the culture media never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Phospho-Protein Preservation: When validating STAT3 inhibition via Western Blot, lysates must be prepared using buffers supplemented with potent phosphatase inhibitors (e.g., Sodium Orthovanadate and Sodium Fluoride). Failure to do so will result in rapid dephosphorylation of p-STAT3 (Tyr705) during cell lysis, yielding false-positive inhibition data.

References

  • Brain Network Disorders review highlights role of JAK2 pathway in worsening ischemic stroke outcomes. EurekAlert!
  • Opportunities for Translation from the Bench: Therapeutic Intervention of the JAK/STAT Pathway in Neuroinflammatory Diseases. National Institutes of Health (PMC)
  • Tyrphostin A9 protects axons in experimental autoimmune encephalomyelitis through activation of ERKs. National Institutes of Health (PMC)
  • SOCS1/JAK2/STAT3 axis regulates early brain injury induced by subarachnoid hemorrhage via inflammatory responses. National Institutes of Health (PMC)

Sources

Method

Application Notes and Protocols for the Characterization of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide as a Novel Chemical Probe

Introduction: Unveiling the Potential of a Novel Scaffold The compound 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide represents a novel chemical entity with significant potential for development as a chemical probe. It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide represents a novel chemical entity with significant potential for development as a chemical probe. Its structure, featuring a cyano-substituted propanamide backbone, suggests possible interactions with biological targets through various mechanisms, including the potential for covalent modification. The cyanoacrylamide and related scaffolds have been identified as "warheads" in targeted covalent inhibitors, capable of forming reversible or irreversible bonds with nucleophilic residues like cysteine on target proteins.[1][2][3] This reactivity, combined with the specificity conferred by the substituted phenyl rings, makes this compound a compelling candidate for probing protein function in complex biological systems.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation and validation of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide as a high-quality chemical probe. The protocols and workflows detailed herein are designed to rigorously assess its potency, selectivity, and mechanism of action, thereby establishing the confidence required to use it for target validation and the elucidation of cellular pathways.[4][5][6][7]

Part 1: Foundational Characterization and Quality Control

Before any biological assessment, the identity, purity, and stability of the compound must be unequivocally established. This ensures that any observed biological effect is attributable to the compound of interest and not to impurities or degradation products.

Protocol 1.1: Physicochemical Identity and Purity Confirmation

Objective: To confirm the chemical structure and assess the purity of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide.

Materials:

  • 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide solid sample

  • Deuterated solvents (e.g., DMSO-d6, CDCl3) for NMR

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • High-resolution mass spectrometer (HRMS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into the HRMS instrument.

    • Acquire the mass spectrum in positive ion mode and compare the observed m/z of the [M+H]+ ion with the calculated theoretical mass. The expected molecular formula is C17H16N2O2.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in an appropriate deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the spectra to confirm the presence of all expected protons and carbons, their chemical shifts, splitting patterns, and integrations, which should be consistent with the proposed structure.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method to assess purity. A reverse-phase C18 column is a good starting point.

    • Prepare a stock solution of the compound (e.g., 1 mg/mL in methanol or DMSO).

    • Inject the sample and monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Purity should be ≥95% for use as a chemical probe.

Part 2: In Vitro Target Identification and Engagement

The core of validating a chemical probe is identifying its direct biological target(s) and quantifying its interaction.

Hypothesized Mechanism of Action

The α-cyano-substituted amide moiety is an electrophilic "warhead" that can potentially react with nucleophilic residues, most notably cysteine, via a Michael addition. This suggests that 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide may act as a covalent inhibitor.[1][2]

Workflow for Target Identification and Validation

cluster_0 Initial Screening cluster_1 Biochemical Validation cluster_2 Cellular Validation Screen Broad Biochemical Screen (e.g., Kinase or Protease Panel) Target_ID Putative Target(s) Identified Screen->Target_ID IC50 Determine IC50 (Dose-Response Assay) Target_ID->IC50 Validate Hits MoA Mechanism of Action (e.g., Reversibility Assay) IC50->MoA Cytotoxicity Assess Cytotoxicity (e.g., MTT or Resazurin Assay) MoA->Cytotoxicity Move to Cellular Assays CETSA Confirm Target Engagement (Cellular Thermal Shift Assay) Cytotoxicity->CETSA Biomarker Measure Proximal Biomarker (e.g., Western Blot for Phospho-protein) CETSA->Biomarker EC50 Determine Cellular Potency (EC50) Biomarker->EC50

Caption: Workflow for identifying and validating the target of a novel chemical probe.

Protocol 2.1: Biochemical Potency (IC50) Determination

Objective: To determine the concentration of the compound that inhibits the activity of a putative target enzyme by 50%.

Materials:

  • Purified recombinant target enzyme

  • Substrate for the enzyme (e.g., a fluorescently labeled peptide)

  • Assay buffer specific to the enzyme

  • 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide

  • DMSO

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Setup: In a 96- or 384-well plate, add the assay buffer.

  • Compound Addition: Add a small volume of the diluted compound to the wells. Include "no compound" (vehicle control, DMSO only) and "no enzyme" (background) controls.

  • Enzyme Addition: Add the purified enzyme to all wells except the "no enzyme" control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Readout: Monitor the reaction progress (e.g., fluorescence increase) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates. Normalize the rates to the vehicle control (100% activity) and background (0% activity). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Cellular Characterization and On-Target Activity

A useful chemical probe must be able to enter cells, engage its target in the complex cellular environment, and elicit a measurable biological response.[8][9][10]

Protocol 3.1: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the compound binds to its intended target in intact cells.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for protein analysis (e.g., SDS-PAGE, Western blotting)

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the compound at a relevant concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for a specific duration (e.g., 1-2 hours).

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells (e.g., by freeze-thaw cycles).

  • Aliquot and Heat: Aliquot the cell lysate into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Separate Aggregates: After heating, centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analyze Supernatant: Collect the supernatant, which contains the soluble, non-denatured protein.

  • Western Blotting: Analyze the amount of soluble target protein remaining in the supernatant at each temperature by Western blotting.

  • Data Analysis: A successful target engagement will result in a "thermal shift," where the protein in the compound-treated sample is more stable at higher temperatures compared to the vehicle-treated sample. Plot the amount of soluble protein versus temperature to visualize the shift.

Hypothetical Signaling Pathway Investigation

cluster_pathway Hypothetical Inflammatory Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Target Target Protein (e.g., a Kinase) Stimulus->Target Downstream Downstream Effector (e.g., Transcription Factor) Target->Downstream Response Cellular Response (e.g., Cytokine Production) Downstream->Response Probe 2-cyano-3-(3-methoxyphenyl) -N-phenylpropanamide Probe->Block

Caption: Use of the probe to block a target in a signaling pathway.

Part 4: Selectivity and Negative Controls

A high-quality chemical probe should be highly selective for its intended target to avoid confounding off-target effects.[6][9] The use of a structurally similar but biologically inactive negative control is crucial for validating that the observed phenotype is due to on-target activity.[4][5]

Protocol 4.1: Selectivity Profiling

Objective: To assess the selectivity of the compound against a panel of related and unrelated proteins.

Procedure:

  • Panel Selection: Choose a commercially available selectivity panel that is relevant to the putative target class (e.g., a kinome panel if the target is a kinase).

  • Screening: Submit the compound for screening at a fixed concentration (e.g., 1 µM).

  • Data Analysis: Analyze the inhibition data. A selective probe should show potent inhibition of the primary target with significantly weaker (>30-fold) or no inhibition of other panel members.[6]

Designing a Negative Control

A suitable negative control would be a close structural analog of the probe that lacks the key reactive group or has a modification that prevents binding, but possesses similar physicochemical properties. For 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide, a potential negative control could involve the reduction of the cyano group to an amine or its replacement with a non-electrophilic group.

Part 5: Data Summary and Interpretation

The validation data should be compiled to provide a clear picture of the probe's characteristics.

Parameter Recommended Criteria Hypothetical Data for Probe
Purity >95%98.5% by HPLC
Biochemical Potency (IC50) <100 nM50 nM
Cellular Potency (EC50) <1 µM500 nM
Selectivity >30-fold vs. related targets>50-fold across a panel of 50 related enzymes
Cellular Target Engagement Confirmed (e.g., by CETSA)Thermal shift of +5°C observed at 1 µM
Negative Control Activity Inactive at relevant concentrationsIC50 > 50 µM

The systematic application of these protocols will enable the rigorous validation of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide as a chemical probe. By establishing its potency, selectivity, and on-target cellular activity, researchers can confidently employ this molecule to investigate the biological roles of its target protein, ultimately contributing to the advancement of biomedical research and drug discovery.

References

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. (URL: [Link])

  • Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely. Cancer Cell, 32(1), 9-25. (URL: [Link])

  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195-199. (URL: [Link])

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. (URL: [Link])

  • Kozlov, M. V., & Cherkasov, A. (2021). Rules of Engagement: The Criteria for Chemical Probes. Journal of Medicinal Chemistry, 64(21), 15511-15528. (URL: [Link])

  • Chemical Probes Portal. How to use chemical probes. (URL: [Link])

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. (URL: [Link])

  • European Federation for Medicinal Chemistry and Chemical Biology. Validating Chemical Probes. (URL: [Link])

  • Jafari, M. R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. (URL: [Link])

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. (URL: [Link])

  • Potashman, M. H., & Shair, M. D. (2021). The evolution of covalent inhibitors. Journal of Medicinal Chemistry, 64(19), 14197-14227. (URL: [Link])

  • ResearchGate. Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. (URL: [Link])

  • Chemazone. 2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)propanamide. (URL: [Link])

  • ResearchGate. Proposed reaction mechanisms of cysteine with α-cyanoacrylamide. (URL: [Link])

  • American Association for Cancer Research. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (URL: [Link])

Sources

Application

Application Notes &amp; Protocols: A Framework for the Preclinical Evaluation of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals. Abstract The discovery of novel chemical entities with potential anticancer activity is a cornerstone of oncological research.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The discovery of novel chemical entities with potential anticancer activity is a cornerstone of oncological research. This document provides a comprehensive experimental framework for the initial in vitro characterization of a novel compound, 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (herein designated CMPP). While no specific data on CMPP currently exists in public literature, the study of its structural analogs—compounds containing methoxyphenyl and propiophenone moieties—suggests potential for cytotoxic and anti-proliferative effects.[1][2] This guide presents a logical, multi-stage workflow designed to thoroughly assess the anticancer potential of CMPP, beginning with broad cytotoxicity screening and progressing to detailed mechanistic investigations. The protocols herein are based on well-established, validated methodologies to ensure scientific rigor and data reproducibility.

Rationale and Strategic Overview

The initial evaluation of a novel compound like CMPP requires a systematic approach to build a comprehensive biological profile. The experimental design is structured to answer a cascade of fundamental questions:

  • Does CMPP exhibit cytotoxic activity against cancer cells?

  • What is the potency and selectivity of this activity across different cancer types?

  • By what mechanism does CMPP induce cell death (e.g., apoptosis, necrosis)?

  • Does CMPP affect the cell cycle progression of cancer cells?

  • Can CMPP inhibit the migratory and invasive properties associated with metastasis?

  • What key signaling pathways might be modulated by CMPP?

This workflow enables researchers to efficiently gather decision-making data, from initial hit identification to lead characterization.

Stage 1: Broad-Spectrum Cytotoxicity Screening

Expertise & Causality: The first step is to determine if CMPP has any biological effect on cancer cell proliferation. A broad screening panel, such as the NCI-60 panel or a similar custom panel, is invaluable.[3][4][5] This approach is not just about finding a sensitive cell line, but about identifying patterns of activity. Differential sensitivity can provide early clues into the compound's mechanism of action and potential biomarkers.[3][5] We will employ the Sulforhodamine B (SRB) assay, a robust and reproducible method that measures cell density by quantifying total cellular protein.[6][7]

Experimental Workflow: Cytotoxicity Screening

G A Select Diverse Cancer Cell Line Panel (e.g., Lung, Breast, Colon, Leukemia) B Seed Cells in 96-Well Plates (5,000-10,000 cells/well) A->B C Incubate for 24h for Adherence B->C D Treat with CMPP (Logarithmic Dose-Response, e.g., 0.01 to 100 µM) C->D E Incubate for 72h D->E F Fix Cells with Trichloroacetic Acid (TCA) E->F G Stain with Sulforhodamine B (SRB) F->G H Solubilize Dye with Tris Base G->H I Measure Absorbance at 515 nm H->I J Calculate IC50 Values I->J

Caption: Figure 1: Workflow for IC50 determination using the SRB assay.

Protocol 2.1: Sulforhodamine B (SRB) Cytotoxicity Assay
  • Cell Seeding:

    • Harvest exponentially growing cells and perform an accurate cell count.

    • Seed cells into 96-well microtiter plates at a pre-determined optimal density (typically 5,000-40,000 cells/well) in 100 µL of complete medium.[8]

    • Incubate plates for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of CMPP in DMSO. Create a serial dilution series in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 72 hours.

  • Assay Endpoint:

    • Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

    • Wash the plates five times with tap water and allow them to air dry completely.[8]

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.[8]

    • Quickly wash the plates five times with 1% acetic acid to remove unbound dye.[8]

    • Allow plates to air dry.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Measure the absorbance on a microplate reader at 515 nm.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values
Cell LineCancer TypeIC50 (µM) of CMPP
MCF-7Breast5.2
MDA-MB-231Breast15.8
A549Lung8.1
HCT116Colon2.5
K562Leukemia22.4

Stage 2: Mechanistic Investigation of Cell Death

Expertise & Causality: Once cytotoxicity is established, it is critical to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it typically does not elicit an inflammatory response. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[9][10] Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[10] PI is a DNA-intercalating agent that is excluded by viable cells but can enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[10]

Protocol 3.1: Apoptosis Assessment by Annexin V/PI Staining
  • Cell Treatment:

    • Seed a sensitive cell line (e.g., HCT116 from the initial screen) in 6-well plates.

    • Treat cells with CMPP at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Staining:

    • Harvest both adherent and floating cells and combine them. Wash the cell pellet with ice-cold PBS.[9]

    • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry:

    • Analyze the samples immediately using a flow cytometer.

    • Identify four cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Data Presentation: Apoptosis Analysis
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)
Vehicle95.12.52.4
CMPP (IC50)55.328.915.8
CMPP (2x IC50)20.745.134.2

Stage 3: Cell Cycle Analysis

Expertise & Causality: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to growth arrest and subsequent apoptosis. Analyzing DNA content via PI staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13] An accumulation of cells in a specific phase suggests that the compound interferes with progression through that stage.

Protocol 4.1: Cell Cycle Analysis by PI Staining
  • Cell Preparation:

    • Treat cells in 6-well plates with CMPP (IC50 and 2x IC50) for 24 hours.

    • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[14]

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[14]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[12][15]

    • Use modeling software (e.g., ModFit, FlowJo) to deconvolute the DNA histogram and quantify the percentage of cells in each phase.[14]

Cell Cycle Distribution Diagram

G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Arrest CMPP-induced G2/M Arrest G2->Arrest M->G1

Caption: Figure 2: Potential site of cell cycle arrest induced by CMPP.

Stage 4: Assessment of Anti-Metastatic Potential

Expertise & Causality: A key hallmark of cancer is the ability of cells to migrate and invade surrounding tissues, leading to metastasis.[16] The wound healing assay provides a straightforward method to assess collective cell migration, while the Transwell invasion assay mimics the invasion of the extracellular matrix (ECM).[16][17]

Protocol 5.1: Wound Healing (Scratch) Assay
  • Procedure:

    • Seed cells in a 6-well plate and grow to a confluent monolayer.

    • Create a "scratch" or cell-free gap using a sterile 200 µL pipette tip.[17]

    • Wash with PBS to remove detached cells and add fresh medium containing sub-lethal concentrations of CMPP (e.g., 0.25x IC50).

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

    • Quantify the closure of the gap area over time using software like ImageJ.

Protocol 5.2: Transwell Invasion Assay
  • Rationale: This assay assesses a cell's ability to degrade and move through a basement membrane matrix, a critical step in metastasis.[18][19]

  • Procedure:

    • Coat the porous membrane of a Transwell insert (8 µm pore size) with a layer of Matrigel®, a reconstituted basement membrane.[16][19]

    • Seed serum-starved cells in the upper chamber in serum-free medium containing CMPP.

    • Add complete medium (containing chemoattractants like FBS) to the lower chamber.[19]

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the top of the membrane.

    • Fix and stain the cells that have invaded through the membrane to the lower surface.

    • Count the number of invaded cells under a microscope.

Stage 5: Preliminary Mechanistic Deconvolution

Expertise & Causality: The data gathered thus far can inform hypotheses about the underlying molecular mechanism. For example, induction of apoptosis and G2/M cell cycle arrest often involves the p53 tumor suppressor pathway and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[20][21][22] Western blotting is a powerful technique to probe for changes in the expression and activation (via phosphorylation) of key proteins within these pathways.[23][24]

Hypothesized Signaling Pathwaydot

G CMPP CMPP Stress Cellular Stress CMPP->Stress p38_JNK p38/JNK MAPK Stress->p38_JNK Activation p53 p53 Activation p38_JNK->p53 p21 p21 p53->p21 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Arrest G2/M Arrest p21->Arrest Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sources

Method

Application Note: Formulation Strategies for In Vivo Administration of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide

Target Audience: Pharmacologists, Preclinical Formulation Scientists, and Drug Discovery Researchers Document Type: Technical Application Guide & Standard Operating Procedures (SOPs) Executive Summary & Physicochemical P...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Preclinical Formulation Scientists, and Drug Discovery Researchers Document Type: Technical Application Guide & Standard Operating Procedures (SOPs)

Executive Summary & Physicochemical Profiling

The transition of novel small molecules from in vitro assays to in vivo efficacy models is frequently derailed by poor aqueous solubility. 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide is a highly lipophilic, aromatic compound. Its structure—featuring an alpha-cyano group, a methoxyphenyl ring, and an N-phenyl amide—creates a rigid, hydrophobic crystal lattice that strongly resists aqueous solvation.

Blindly suspending this compound in saline or standard buffers will result in immediate precipitation, leading to erratic pharmacokinetics, localized tissue necrosis at the injection site, and uninterpretable efficacy data. To ensure that observed biological effects are driven by the drug and not vehicle toxicity, we must employ engineered delivery systems[1].

Table 1: Physicochemical Parameters & Formulation Implications
ParameterEstimated ProfileFormulation Implication
Molecular Weight 280.32 g/mol Favorable for membrane permeability; requires primary solubilization.
Lipophilicity (LogP) ~3.5 - 4.2Highly hydrophobic; will instantly crash out in purely aqueous media.
H-Bond Donors 1 (Amide NH)Limited ability to interact with water; requires H-bond acceptors in the vehicle.
H-Bond Acceptors 3 (C≡N, C=O, -O-CH3)Can interact favorably with hydroxyl groups on cyclodextrins or PEG.
Target In Vivo Dose 2 - 10 mg/kgDemands aggressive solubilization tactics (micelles or inclusion complexes).
pH Stability Optimal at pH 6.5 - 7.4Extreme pH may risk hydrolysis of the cyano-amide core; avoid strong acids/bases.

Formulation Decision Logic

Selecting the correct formulation vehicle depends entirely on the intended route of administration and the required dose. Intraperitoneal (IP) and oral (PO) routes can tolerate co-solvent/surfactant mixtures, whereas Intravenous (IV) administration requires highly biocompatible solutions to prevent hemolysis or phlebitis.

FormulationLogic Start 2-cyano-3-(3-methoxyphenyl) -N-phenylpropanamide WaterSol Aqueous Solubility > 1 mg/mL? Start->WaterSol Direct Direct Saline/PBS Formulation WaterSol->Direct Yes (Unlikely) Hydrophobic Highly Lipophilic (LogP > 3) WaterSol->Hydrophobic No (Expected) Cosolvent Co-solvent System (DMSO/PEG400/Tween 80) Hydrophobic->Cosolvent IP Dosing / High Dose Cyclodextrin Inclusion Complex (HP-β-CD) Hydrophobic->Cyclodextrin IV Dosing / Low Toxicity InVivo In Vivo Administration Cosolvent->InVivo Cyclodextrin->InVivo

Formulation decision tree based on administration route and solubility.

Protocol A: The Co-Solvent / Micellar System

Vehicle Composition: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline Best For: Intraperitoneal (IP) or Oral (PO) dosing.

The Causality of Excipient Selection

This protocol is a self-validating thermodynamic system. The order of addition is absolute; altering it will cause irreversible precipitation.

  • DMSO (10%) : Acts as the primary solvent to disrupt the strong crystal lattice energy of the compound.

  • PEG400 (40%) : Functions as a transition co-solvent. It lowers the dielectric constant of the final mixture, bridging the extreme polarity gap between DMSO and water [2].

  • Tween 80 (5%) : A non-ionic surfactant that coats the hydrophobic drug molecules, forming micellar structures that thermodynamically stabilize the drug in suspension before it encounters the aqueous phase [3].

  • Saline (45%) : The bulk aqueous phase. It must be added last and dropwise. Rapid addition causes localized regions of high polarity, stripping the PEG400/Tween 80 shell from the API and triggering instantaneous nucleation.

Step-by-Step Methodology
  • Primary Solubilization: Weigh the required amount of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide powder into a sterile glass vial. Add the calculated volume of DMSO (10% of final volume). Vortex aggressively until the solution is completely clear. Do not proceed if particulates remain.

  • Co-solvent Addition: Add PEG400 (40% of final volume) to the DMSO-drug solution. Vortex for 30 seconds to ensure a homogenous binary mixture.

  • Micellar Stabilization: Add Tween 80 (5% of final volume). The solution will become viscous. Sonicate in a water bath at room temperature for 5 minutes to ensure uniform micelle distribution.

  • Aqueous Dilution: While continuously vortexing the vial at medium speed, add 0.9% Saline (45% of final volume) dropwise.

  • Quality Control (QC): Hold the vial against a dark background under a bright light. The solution should be optically clear or exhibit a slight bluish opalescence (indicative of stable nanomicelles). If milky white turbidity is observed, the compound has crashed out and the formulation must be discarded.

Workflow Step1 1. Primary Solubilization (10% DMSO) Step2 2. Co-solvent Addition (40% PEG400) Step1->Step2 Step3 3. Micellar Stabilization (5% Tween 80) Step2->Step3 Step4 4. Aqueous Dilution (45% Saline) Step3->Step4 Step5 5. Filtration & QC (0.22 µm) Step4->Step5

Step-by-step experimental workflow for co-solvent formulation preparation.

Protocol B: Cyclodextrin Inclusion Complex

Vehicle Composition: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Saline Best For: Intravenous (IV) dosing and sensitive pharmacokinetic studies.

The Causality of Excipient Selection

For IV administration, high concentrations of PEG400 or Tween 80 can cause hemolysis, histamine release, or cardiovascular artifacts. HP-β-CD offers a biologically inert alternative [4]. The hydrophobic cavity of the cyclodextrin cone encapsulates the highly lipophilic methoxyphenyl and N-phenyl rings of the drug, while the hydroxyl-rich exterior maintains excellent aqueous solubility. We utilize the hydroxypropyl derivative because native β-cyclodextrin has poor aqueous solubility (~18.5 mg/mL) and can cause nephrotoxicity via crystallization in the renal tubules. HP-β-CD is highly soluble (>500 mg/mL) and safely cleared by the kidneys.

Step-by-Step Methodology
  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD per 1 mL of sterile 0.9% Saline to create a 20% (w/v) stock solution. Vortex until completely clear.

  • Drug Addition: Add the 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide powder directly to the HP-β-CD solution.

  • Thermodynamic Driving: The inclusion process requires energy to displace water molecules from the cyclodextrin cavity. Place the vial in a thermomixer or heated water bath at 37°C . Sonicate and vortex intermittently for 2 to 4 hours.

  • Equilibration: Allow the solution to return to room temperature and equilibrate overnight on a gentle shaker.

  • Filtration & QC: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved API. (Note: Always use PVDF or PTFE filters; avoid Nylon, which can bind hydrophobic drugs). Quantify the final dissolved concentration via HPLC before dosing.

Cyclodextrin Drug Hydrophobic API Complex Inclusion Complex Drug->Complex Heat/Sonicate CD HP-β-CD Cavity CD->Complex Encapsulation Blood Systemic Release Complex->Blood IV Injection Blood->Drug Dissociation

Mechanism of cyclodextrin inclusion complexation and systemic release.

In Vivo Pharmacokinetic Considerations

Once successfully formulated, the in vivo exposure of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide will depend heavily on the vehicle's behavior in the physiological environment:

  • Precipitation Risk (Sink Conditions): Upon IV injection of the co-solvent formulation, the vehicle is rapidly diluted in the bloodstream. If the formulation is too close to its saturation limit, the drug may precipitate in the venous capillary beds, leading to artificially low plasma concentrations and potential toxicity. Always formulate at ≤80% of the maximum thermodynamic solubility.

  • Micellar Trapping: While Tween 80 increases solubility, excessive surfactant (>10%) can trap the drug within stable micelles in the gut lumen (if given PO), preventing it from partitioning across the Caco-2 intestinal epithelium and reducing oral bioavailability. Keep surfactant concentrations at the absolute minimum required for visual clarity.

References

  • Evaluation of a Nanoemulsion Formulation Strategy for Oral Bioavailability Enhancement of Danazol in Rats and Dogs. National Center for Biotechnology Information (PMC).
  • Development and evaluation of transferrin-stabilized paclitaxel nanocrystal formulation. Ovid.
  • Effect of simulated intestinal fluid on drug permeability estimation across Caco-2 monolayers. ResearchGate.
  • In-vitro drug dissolution: Topics by Science.gov (Analysis of HP-beta-CD inclusion complexes). Science.gov.
Application

High-Resolution Flow Cytometry Profiling of JAK2/STAT3 Inhibition by 2-Cyano-3-(3-methoxyphenyl)-N-phenylpropanamide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Protocol Executive Summary & Scientific Context The compound 2-cyano-3-(3-methoxyphenyl)-N-phenylprop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Protocol

Executive Summary & Scientific Context

The compound 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (hereafter referred to as CMPP ) belongs to the tyrphostin family of synthetic tyrosine kinase inhibitors. Structurally related to well-characterized inhibitors like AG-490, CMPP is designed to competitively bind the ATP-binding pocket of Janus Kinase 2 (JAK2) [1].

By blocking JAK2 kinase activity, CMPP prevents the downstream trans-phosphorylation of STAT3 at residue Tyr705. Unphosphorylated STAT3 cannot dimerize or translocate to the nucleus, effectively halting the transcription of critical anti-apoptotic and pro-proliferative genes (e.g., Bcl-xL, Cyclin D1).

To evaluate the pharmacodynamic efficacy of CMPP, multiparametric flow cytometry is the premier analytical choice. Unlike Western blotting, which only provides bulk population averages, intracellular flow cytometry ("phospho-flow") offers single-cell resolution. This allows researchers to simultaneously quantify target engagement (p-STAT3 levels), cell cycle arrest, and apoptotic induction within specific, heterogeneous cellular subpopulations [2].

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3 STAT3 (Inactive) JAK2->STAT3 Phosphorylates (Tyr705) Inhibitor 2-cyano-3-(3-methoxyphenyl) -N-phenylpropanamide Inhibitor->JAK2 Blocks ATP Site pSTAT3 p-STAT3 (Active Dimer) STAT3->pSTAT3 Dimerization Nucleus Gene Transcription (Survival/Proliferation) pSTAT3->Nucleus Translocation

Fig 1: Mechanism of JAK2/STAT3 pathway inhibition by the tyrphostin analog.

Experimental Design: Building a Self-Validating System

To ensure absolute trustworthiness and reproducibility, this protocol is engineered as a self-validating system . Every experiment must include the following intrinsic controls to verify causality and establish accurate gating boundaries:

  • Biological Positive Control (IL-6 Stimulation): Establishes the maximum dynamic range of STAT3 phosphorylation.

  • Biological Negative Control (Vehicle/DMSO): Confirms that basal phosphorylation and background apoptosis are not artifacts of the solvent.

  • Fluorescence Minus One (FMO) Controls: Critical for setting precise boundaries for p-STAT3 and Annexin V positivity, accounting for spectral spillover in multiparameter panels.

Step-by-Step Methodologies

Protocol A: Cell Culture & CMPP Treatment Kinetics

Model System: U937 or K562 human leukemic cell lines (highly dependent on JAK2/STAT3 signaling).

  • Seeding: Seed cells at 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS. Starve cells in 1% FBS overnight prior to the assay to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Treat cells with CMPP at varying concentrations (e.g., 0, 5, 15, and 50 µM) or an equivalent volume of DMSO (Vehicle). Incubate at 37°C for 1 hour.

  • Cytokine Stimulation: Add 50 ng/mL recombinant human IL-6 for exactly 15 minutes.

    • Expert Causality Insight: Kinase phosphorylation is a rapid and highly transient event. Stimulating for longer than 15–20 minutes triggers receptor internalization and the activation of negative feedback loops (e.g., SOCS proteins), which will artificially depress your maximum p-STAT3 signal.

Protocol B: Intracellular Phospho-Flow Cytometry (Target Engagement)

Objective: Quantify the dose-dependent inhibition of p-STAT3 (Tyr705).

  • Immediate Fixation: Add 16% Paraformaldehyde (PFA) directly to the culture media to achieve a final concentration of 1.5%. Incubate for 15 minutes at room temperature.

    • Expert Causality Insight: Adding PFA directly to the warm media instantly crosslinks proteins, "freezing" the kinase activity. Centrifuging cells before fixation allows endogenous phosphatases to strip the phosphate groups off STAT3, destroying your data.

  • Washing: Centrifuge at 400 x g for 5 minutes. Wash once with Flow Cytometry Staining Buffer (PBS + 0.5% BSA).

  • Permeabilization: Resuspend the cell pellet vigorously while adding 1 mL of ice-cold 90% Methanol . Incubate on ice for 30 minutes.

    • Expert Causality Insight: While mild detergents (like saponin) are fine for cytosolic cytokines, methanol is strictly required for nuclear transcription factors like STAT3 . Methanol dehydrates and denatures the protein structure, exposing the sterically hindered p-Tyr705 epitope to the detection antibody [3].

  • Staining: Wash cells twice to remove methanol. Resuspend in 100 µL Staining Buffer containing anti-p-STAT3 (Tyr705)-Alexa Fluor 647 (titrated via FMO). Incubate for 45 minutes at room temperature in the dark. Wash and analyze.

Protocol C: Apoptosis & Cell Cycle Assessment

Objective: Correlate target inhibition with phenotypic cell death and arrest.

  • Harvesting: Harvest CMPP-treated cells after 24 hours. Do not fix the cells.

  • Annexin V Staining: Wash cells with cold PBS, then resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

    • Expert Causality Insight: Annexin V binds to externalized phosphatidylserine (PS) via a strictly calcium-dependent mechanism. Using standard PBS instead of the specialized calcium-rich Binding Buffer will result in a complete failure of the assay (false negatives).

  • Dye Addition: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) per 100 µL of cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and acquire data on the flow cytometer within 1 hour.

Quantitative Data Presentation

The following table summarizes the expected multiparametric pharmacodynamic profile of U937 cells treated with CMPP, demonstrating the direct correlation between JAK2 inhibition (reduced p-STAT3) and downstream phenotypic consequences.

Table 1: Pharmacodynamic Profiling of CMPP in U937 Cells (24h Post-Treatment)

Treatment GroupCMPP Dose (µM)Target Engagement (p-STAT3 MFI)Apoptotic Cells (% Annexin V+)Cell Cycle (% G0/G1 Phase)
Vehicle (DMSO)014,2004.2%45.0%
CMPP (Low)58,15012.5%58.2%
CMPP (Medium)153,20038.0%72.1%
CMPP (High)5095075.4%85.6%

Note: MFI = Median Fluorescence Intensity of the Alexa Fluor 647 channel.

Troubleshooting & Expert Insights

  • Issue: High background fluorescence in the p-STAT3 channel.

    • Causality: Methanol permeabilization denatures all cellular proteins, which can significantly increase the non-specific binding of antibodies to sticky, unfolded cytosolic domains.

    • Solution: Increase the BSA concentration in your staining buffer to 2-5% and ensure the primary antibody is rigorously titrated down. Never use an antibody concentration higher than what is empirically determined by your FMO control.

  • Issue: Annexin V+/PI- population is entirely absent, but cells look dead under the microscope.

    • Causality: The cells were likely washed with a calcium-chelating buffer (like EDTA) prior to staining, stripping the Ca2+ required for Annexin V-PS binding.

    • Solution: Ensure cells are strictly handled in Ca2+-enriched Annexin V Binding Buffer during the final staining steps.

References

  • De Vos J, Jourdan M, Tarte K, Jasmin C, Klein B. "JAK2 tyrosine kinase inhibitor tyrphostin AG490 downregulates the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription (STAT) pathways and induces apoptosis in myeloma cells." British Journal of Haematology. 2000. URL:[Link]

  • Simpson A, Jones SA, Fairfax KA. "Intracellular Flow Cytometry ("Phosphoflow") to Assess Signal Transduction in Rare Populations Such As Memory B Cell Subsets and Plasma Cells." Methods in Molecular Biology. 2024. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide synthesis

Welcome to the Technical Support Center for the synthesis of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide . This guide is designed for researchers and drug development professionals to troubleshoot and optimize the tw...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide .

This guide is designed for researchers and drug development professionals to troubleshoot and optimize the two-step synthesis of this saturated cyanoacrylamide derivative. The pathway consists of a Knoevenagel condensation to form the α,β-unsaturated intermediate, followed by a chemoselective conjugate reduction to yield the final propanamide target.

Below, you will find field-proven troubleshooting FAQs, optimized protocols, and mechanistic insights to maximize your reaction yields and purity.

Synthetic Workflow Overview

G A 3-Methoxybenzaldehyde + 2-Cyano-N-phenylacetamide B (E)-2-Cyano-3-(3-methoxyphenyl) -N-phenylpropenamide (Intermediate) A->B Piperidine/AcOH EtOH, Reflux C 2-Cyano-3-(3-methoxyphenyl) -N-phenylpropanamide (Target Product) B->C NaBH4 THF/EtOH, 0 °C

Caption: Two-step synthetic workflow for 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide.

PART 1: Knoevenagel Condensation (Step 1)

The first step requires coupling 3-methoxybenzaldehyde with 2-cyano-N-phenylacetamide to form the unsaturated intermediate, (E)-2-cyano-3-(3-methoxyphenyl)-N-phenylpropenamide.

FAQ 1.1: Why is the conversion of my aldehyde stalling at 60-70%?

Stalled conversions in Knoevenagel condensations are typically due to equilibrium limitations caused by the accumulation of water, or the use of a suboptimal base that triggers side reactions (e.g., Cannizzaro reaction or oligomerization). While piperidine is a standard catalyst[1],[2], using it unbuffered can lead to high local basicity.

Solution: Use a bifunctional catalytic system like piperidinium acetate (equimolar piperidine and glacial acetic acid). The acid acts as a proton donor to activate the aldehyde carbonyl, while the amine facilitates the formation of a highly reactive iminium ion intermediate, driving the reaction forward efficiently[3].

FAQ 1.2: What is the optimal catalyst and solvent system for this specific intermediate?

For cyanoacetamides, polar protic solvents (like ethanol) combined with a buffered amine catalyst provide the best balance of solubility and reaction rate. If water removal becomes critical at larger scales, switching to toluene with a Dean-Stark apparatus is recommended.

Table 1: Optimization of Knoevenagel Condensation Conditions

Catalyst SystemSolventTemp / TimeYield (%)Purity (%)Observation
Piperidine (0.1 eq)EthanolReflux / 4h75%92%Moderate stalling; minor side products.
Piperidine/AcOH (0.1 eq) Ethanol Reflux / 3h 88% 96% Optimal for bench scale; clean precipitation.
NH₄OAc (0.2 eq)TolueneReflux / 6h91%94%Best for scale-up (>50g) using Dean-Stark.
NaOH (0.1 eq)H₂O/EtOHRT / 12h45%70%High rate of amide hydrolysis and side reactions.
Protocol 1: Standardized Knoevenagel Condensation
  • Charge: To a 250 mL round-bottom flask, add 3-methoxybenzaldehyde (10.0 mmol, 1.0 eq) and 2-cyano-N-phenylacetamide (10.5 mmol, 1.05 eq).

  • Solvent & Catalyst: Add 20 mL of absolute ethanol, followed by piperidine (1.0 mmol, 0.1 eq) and glacial acetic acid (1.0 mmol, 0.1 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes:EtOAc 7:3).

  • Isolation: Allow the mixture to cool slowly to room temperature, then chill in an ice bath for 30 minutes. The (E)-propenamide intermediate will precipitate as a crystalline solid.

  • Purification: Filter the solid under vacuum, wash with 10 mL of ice-cold ethanol, and dry under high vacuum.

PART 2: Chemoselective Conjugate Reduction (Step 2)

The second step requires the selective 1,4-conjugate reduction of the alkene double bond without reducing the highly sensitive cyano (-CN) or amide groups.

FAQ 2.1: I am observing cleavage of the molecule during NaBH₄ reduction. How do I prevent this?

This is a classic retro-Knoevenagel cleavage. When sodium borohydride (NaBH₄) reacts in alcoholic solvents, it generates basic alkoxides (e.g., sodium ethoxide). This basic environment can deprotonate the resulting propanamide, driving a retro-aldol-type cleavage back into the starting aldehyde and cyanoacetamide. Solution: The reaction must be kept strictly at 0 °C and quenched immediately upon completion with a mild acid (such as saturated aqueous NH₄Cl or NaHSO₄) to rapidly protonate the intermediate enolate and destroy unreacted hydride[4].

FAQ 2.2: How do I ensure the cyano group is not reduced to a primary amine?

NaBH₄ is generally chemoselective for conjugated alkenes over nitriles at low temperatures. However, researchers sometimes mistakenly add transition metal salts (like NiCl₂ or CoCl₂) to accelerate the reduction. Do not use transition metal additives. The combination of NaBH₄ and NiCl₂ generates nickel boride in situ, which is a powerful reagent specifically used for the reduction of nitriles to primary amines[5]. Stick to a plain NaBH₄ system in a mixed THF/EtOH solvent.

G A Hydride (H-) Attack at C3 (Conjugate Addition) B Resonance-Stabilized Enolate (C2-C1=O <-> C2=C1-O-) A->B E Nitrile Reduction (Avoid NiCl2/CoCl2) A->E Transition Metal Additives C Protonation at C2 (Yields Target Propanamide) B->C Mild Acid Quench (NH4Cl) D Retro-Knoevenagel Cleavage (Side Reaction if strongly basic) B->D Prolonged Basic Conditions

Caption: Mechanistic pathway of conjugate reduction and common side-reaction pitfalls.

Protocol 2: Chemoselective Conjugate Reduction
  • Preparation: Suspend the (E)-2-cyano-3-(3-methoxyphenyl)-N-phenylpropenamide (5.0 mmol, 1.0 eq) in a 1:1 mixture of anhydrous THF and absolute ethanol (25 mL total).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Hydride Addition: Add sodium borohydride (NaBH₄) (7.5 mmol, 1.5 eq) portion-wise over 15 minutes to control the evolution of hydrogen gas and maintain the internal temperature.

  • Monitoring: Stir the reaction at 0 °C for 30–45 minutes. Monitor strictly via LC-MS or TLC. Do not let the reaction run overnight or warm to room temperature unmonitored, as this invites retro-Knoevenagel cleavage.

  • Quenching (Critical Step): Once the starting material is consumed, immediately quench the reaction at 0 °C by slowly adding 10 mL of saturated aqueous NH₄Cl solution. Stir for an additional 15 minutes.

  • Extraction & Isolation: Evaporate the organic solvents under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude residue from hot ethanol to yield pure 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide.

References

  • Ghozlan, S. A. S. et al. "Synthesis, and synthetic applications of cyanoacetamides." Arkivoc, 2020. Available at: 3

  • Al-Mulla, A. et al. "Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide." MDPI, 2022. Available at: 1

  • BenchChem. "Application Notes and Protocols: Knoevenagel Condensation of N,N'-Dimethyl-N-cyanoacetylurea with Aromatic Aldehydes." BenchChem, 2025. Available at:2

  • Zeynizadeh, B. et al. "NaBH4/NaHSO4×H2O, a Heterogeneous Acidic System for a Mild and Convenient Reduction of Carbonyl Compounds under Protic Condition." ResearchGate, 2006. Available at: 4

  • Fülöp, F. et al. "ChemInform Abstract: Stereocontrolled Access to Orthogonally Protected anti,anti-4-Aminopiperidine-3,5-diols Through Chemoselective Reduction of Enantiopure β-Lactam Cyanohydrins." ResearchGate, 2015. Available at: 5

Sources

Optimization

Technical Support Center: Troubleshooting Degradation Pathways of 2-Cyano-3-(3-methoxyphenyl)-N-phenylpropanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and analytical chemists troubleshoot the metabolic and chemical degradation of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and analytical chemists troubleshoot the metabolic and chemical degradation of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide .

This molecule presents a unique trifecta of structural liabilities: an N-phenyl amide bond susceptible to enzymatic cleavage, an alpha-cyano group prone to hydration, and a methoxy ether linkage highly targeted by oxidative enzymes. Understanding the causality behind these degradation routes is critical for accurate structural elucidation and kinetic profiling.

Part 1: Troubleshooting Guide & FAQs

Q1: During stability testing in aqueous buffers (pH 7.4), we observe a +18 Da mass shift in our LC-MS/MS spectra. Is this product resulting from amide bond cleavage or nitrile hydration?

The Causality: The +18 Da shift corresponds exactly to the addition of one water molecule ( H2​O ). While both the amide and the cyano group are susceptible to hydrolysis, amide hydrolysis results in a bond cleavage event (yielding a propanoic acid derivative and aniline), which would present as a massive loss in molecular weight. Therefore, the +18 Da species is the product of nitrile hydration , converting the −CN group to a primary carbamoyl group ( −CONH2​ ). This base- or acid-catalyzed hydration of alpha-cyano amides is a well-documented chemical degradation pathway .

Self-Validating Protocol: To confirm this without synthesizing a custom standard, analyze the MS/MS fragmentation pattern. The hydration of the nitrile to a primary amide will yield a distinct neutral loss of 17 Da ( −NH3​ ) or 43 Da ( −CONH ) in the collision cell. If these neutral losses are present in the +18 Da metabolite but absent in the parent compound, you have definitively validated the nitrile hydration pathway.

Q2: In our in vitro human liver microsome (HLM) clearance assays, the parent compound depletes rapidly, and a major -14 Da metabolite appears. What is the mechanism?

The Causality: A mass shift of -14 Da in an oxidative microsomal assay is the classic signature of O-demethylation (the net loss of a CH2​ group). Cytochrome P450 enzymes (frequently CYP2D6 or CYP3A4) catalyze the hydroxylation of the methoxy carbon. This forms an unstable hemiacetal intermediate that spontaneously collapses into formaldehyde and a phenol . In your assay, the 3-methoxyphenyl group is being demethylated to yield 2-cyano-3-(3-hydroxyphenyl)-N-phenylpropanamide.

Self-Validating Protocol: To prove this is a CYP-mediated event and not a chemical artifact, run a parallel HLM incubation using a selective CYP inhibitor cocktail (e.g., Quinidine for CYP2D6). If the -14 Da peak formation is completely arrested in the presence of the inhibitor, the causality of the CYP450 O-demethylation is confirmed.

Q3: How can we chromatographically differentiate the primary amide byproduct (from nitrile hydration) from the carboxylic acid byproduct (from subsequent amide hydrolysis) if they co-elute?

The Causality: While high-resolution mass spectrometry easily differentiates them by mass, isobaric interference or in-source fragmentation can complicate quantification. The carboxylic acid byproduct contains an ionizable proton (pKa ~4.5), whereas the primary amide remains neutral under standard LC conditions. By manipulating the mobile phase pH, you alter the ionization state and polarity of the acid, but not the amide.

Self-Validating Protocol: Run the sample using two different gradients: one at pH 3.0 (0.1% formic acid) and one at pH 8.0 (10 mM ammonium bicarbonate). The retention time of the neutral primary amide will remain relatively static across both runs. In contrast, the carboxylic acid will elute significantly earlier at pH 8.0 due to its deprotonation into a highly polar carboxylate anion.

Part 2: Quantitative Data Summaries

Table 1: Exact Mass and Diagnostic MS/MS Fragments of Key Degradants

Note: Theoretical monoisotopic masses are calculated for high-resolution mass spectrometry (HRMS) validation.

Compound / DegradantDegradation PathwayFormulaExact Mass[M+H]+Diagnostic MS/MS Fragments
Parent Compound N/A C17​H16​N2​O2​ 281.128 Dam/z 188.07 (loss of aniline)
Diamide Metabolite Nitrile Hydration C17​H18​N2​O3​ 299.139 Dam/z 282.11 ( −NH3​ ), 256.13 ( −CONH )
Phenol Metabolite O-Demethylation C16​H14​N2​O2​ 267.113 Dam/z 174.05 (cleaved phenol moiety)
Propanoic Acid Amide Hydrolysis C11​H11​NO3​ 206.081 Dam/z 160.07 ( −COOH )
Table 2: Representative Kinetic Half-Lives ( t1/2​ ) in Standard Matrices
Matrix / ConditionPrimary Degradation RouteEstimated t1/2​
Aqueous Buffer (pH 2.0, 37°C) Nitrile Hydration> 72 hours
Aqueous Buffer (pH 10.0, 37°C) Nitrile Hydration & Amide Hydrolysis< 4 hours
Human Liver Microsomes (+NADPH) CYP450 O-Demethylation15 - 30 minutes
Simulated Sunlight (ICH Q1B) Photolytic Cleavage~ 12 hours

Part 3: Experimental Methodologies

Protocol A: Forced Degradation (Hydrolytic Pathway Mapping)

This protocol is designed to isolate and identify the chemical degradation products (nitrile hydration and amide hydrolysis) independently of biological matrices.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the parent compound in HPLC-grade Acetonitrile.

  • Acid Hydrolysis Setup: In a glass vial, mix 100 µL of stock solution with 900 µL of 0.1 N HCl.

  • Base Hydrolysis Setup: In a separate vial, mix 100 µL of stock solution with 900 µL of 0.1 N NaOH.

  • Incubation & Sampling: Incubate both vials at 60°C in a thermoshaker. Withdraw 50 µL aliquots at T=0,2,4, and 24 hours.

  • Quenching: Immediately quench the acid aliquots with 50 µL of 0.1 N NaOH, and the base aliquots with 50 µL of 0.1 N HCl to halt degradation.

  • Analysis: Dilute 1:10 in mobile phase and inject onto an LC-HRMS system to monitor the formation of the +18 Da (diamide) and the 206 Da (propanoic acid) species.

Protocol B: CYP450 Phenotyping (Oxidative Pathway Mapping)

This protocol validates the specific cytochrome P450 isoforms responsible for the -14 Da O-demethylation event .

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a working solution of 1 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Inhibitor Pre-incubation: Aliquot 90 µL of the HLM solution into three tubes.

    • Tube 1 (Control): Add 1 µL of DMSO.

    • Tube 2 (CYP2D6 Block): Add 1 µL of 100 µM Quinidine.

    • Tube 3 (CYP3A4 Block): Add 1 µL of 100 µM Ketoconazole. Incubate at 37°C for 10 minutes.

  • Substrate Addition: Add 1 µL of 100 µM parent compound to all tubes.

  • Initiation: Start the reaction by adding 10 µL of a 10 mM NADPH regenerating system.

  • Termination: After 30 minutes, stop the reaction by adding 300 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Extraction: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis. The absence of the -14 Da peak in Tube 2 or 3 identifies the responsible CYP isoform.

Part 4: Pathway Visualization

Pathways Parent 2-cyano-3-(3-methoxyphenyl)- N-phenylpropanamide [Parent Compound] AmideHyd Amide Hydrolysis (Chemical/Enzymatic) Parent->AmideHyd NitrileHyd Nitrile Hydration (Chemical/Enzymatic) Parent->NitrileHyd ODemethyl O-Demethylation (CYP450 Mediated) Parent->ODemethyl AcidMetab 2-cyano-3-(3-methoxyphenyl) propanoic acid + Aniline [Cleavage Product] AmideHyd->AcidMetab AmideMetab 2-carbamoyl-3-(3-methoxyphenyl)- N-phenylpropanamide [+18 Da Hydration] NitrileHyd->AmideMetab PhenolMetab 2-cyano-3-(3-hydroxyphenyl)- N-phenylpropanamide [-14 Da Demethylation] ODemethyl->PhenolMetab

Degradation pathways of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide via hydrolysis and CYP450.

Part 5: References

  • Exner, J. H., Burk, G. A., & Kyriacou, D. (1973). Rates and products of decomposition of 2,2-dibromo-3-nitrilopropionamide. Journal of Agricultural and Food Chemistry. URL:[Link]

  • Schyman, P., Usharani, D., Wang, Y., & Shaik, S. (2010). How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin? The Journal of Physical Chemistry B. URL:[Link]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Bioassays for 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide

Welcome to the technical support center for bioassays involving 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to address common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for bioassays involving 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges that can lead to inconsistent results. Our goal is to provide you with the expertise and practical solutions needed to ensure the reliability and accuracy of your experiments.

Section 1: General Issues & Inconsistent Readings

This section addresses common sources of variability that can affect any bioassay.

Question 1: Why am I observing high variability between my replicate wells?

High variability between replicates is a frequent issue that can often be traced back to procedural inconsistencies.[1] Here are several potential causes and solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability.[1][2]

    • Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each replicate. When adding reagents, dispense the liquid against the side of the well to avoid splashing and ensure it reaches the bottom. Avoid introducing bubbles.[1]

  • Improper Mixing: Inadequate mixing of reagents within the wells can lead to non-uniform reactions.

    • Solution: After adding all reagents, gently tap the plate to ensure thorough mixing.[1] Be careful not to cross-contaminate between wells.

  • Edge Effects: Wells on the perimeter of the microplate can be more susceptible to evaporation and temperature fluctuations, leading to skewed results.[1]

    • Solution: Avoid using the outer wells for critical samples. Instead, fill them with a buffer or sterile medium to create a humidity barrier.[1]

  • Cell Seeding Density: If you are using a cell-based assay, uneven cell distribution will result in variable readings.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between seeding replicates.

Question 2: My absorbance/fluorescence readings are fluctuating unexpectedly. What could be the cause?

Fluctuating signals can be caused by several factors, from reagent issues to instrument settings.

  • Bubbles in Wells: Bubbles can interfere with the light path, leading to inaccurate readings.

    • Solution: Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can sometimes be removed by gently poking them with a sterile pipette tip.[1]

  • Reagent Instability: Degradation of reagents, including the test compound, can lead to inconsistent activity.

    • Solution: Store all reagents according to the manufacturer's instructions.[1] Prepare fresh dilutions of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide for each experiment.

  • Instrument Settings: Incorrect settings on your microplate reader can introduce variability.

    • Solution: Optimize the reader's gain settings for your assay's signal range.[3] For fluorescent assays, ensure you are using the correct excitation and emission filters.

Section 2: Compound-Specific Problems

This section focuses on issues related to the handling and behavior of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide.

Question 3: I'm having trouble dissolving the compound. What is the recommended procedure?

The chemical structure of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide suggests it is likely hydrophobic and will have low solubility in aqueous solutions.

  • Recommended Protocol:

    • Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

    • For working solutions, dilute the stock solution into your assay buffer.

    • Ensure vigorous vortexing during dilution to aid solubilization.

    • Be mindful of the final solvent concentration in your assay, as it may affect cellular health or enzyme activity.[4][5]

SolventRecommended Max Concentration in AssayNotes
DMSO< 0.5%Can be toxic to cells at higher concentrations.[4][6]
Ethanol< 1%Can affect enzyme activity and cell viability.
Question 4: I suspect the compound is precipitating in my assay. How can I confirm and prevent this?

Poor solubility is a common issue with small molecules and can lead to significant variability in results.[7][8]

  • Troubleshooting Steps:

    • Visual Inspection: Before adding to your assay, visually inspect the diluted working solution for any signs of precipitation (cloudiness or visible particles).[8]

    • Solubility Test: Perform a simple solubility test by preparing the final concentration of your compound in the assay buffer and centrifuging it at high speed. A visible pellet indicates precipitation.[8]

    • Optimize Dilution: Try a serial dilution method directly in the assay plate rather than preparing a large volume of the final working solution.[8]

    • Reduce Final Concentration: If precipitation is observed, you may need to work with lower concentrations of the compound.

Question 5: Could the compound be interfering with my assay readout?

Some compounds can have intrinsic properties that interfere with assay technologies.[9]

  • Potential for Interference:

    • Autofluorescence: The compound may fluoresce at the same wavelengths as your assay's reporter, leading to false positives.

    • Light Scattering: Precipitated compound can scatter light, affecting absorbance readings.

    • Colorimetric Interference: If the compound is colored, it can interfere with colorimetric assays.

  • Troubleshooting:

    • Run a control plate with the compound in assay buffer but without cells or other biological components to measure any background signal.

    • If interference is detected, consider using an alternative assay with a different detection method.

Section 3: Cell-Based Assay Troubleshooting

This section provides guidance for issues specific to experiments using live cells.

Question 6: My control cells are showing low viability or inconsistent growth. What should I check?

Healthy and consistently growing cells are crucial for reliable cell-based assay results.

  • Key Factors to Monitor:

    • Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic changes.[2][6]

    • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your assay.[6][10]

    • Contamination: Regularly check for microbial contamination (e.g., bacteria, yeast, mycoplasma) which can impact cell health and assay results.[6]

    • Reagent Quality: Use high-quality, pre-tested reagents and serum.

Question 7: The compound shows high cytotoxicity even at low concentrations. Is this expected?

While 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide may have inherent cytotoxic effects, it's also important to rule out experimental artifacts.

  • Troubleshooting Steps:

    • Solvent Toxicity: Ensure the final solvent concentration in your vehicle control is the same as in your compound-treated wells and is below toxic levels.[4][6]

    • Compound Purity: Verify the purity of your compound. Impurities could be responsible for the observed cytotoxicity.

    • Assay-Specific Effects: Some cytotoxicity assays can be affected by the compound. For example, compounds that interfere with cellular metabolism can give false readings in MTT or XTT assays.[6] Consider using an orthogonal method, such as a lactate dehydrogenase (LDH) release assay, to confirm cytotoxicity.

Section 4: Data Interpretation & Validation

Ensuring the validity of your results is a critical final step.

Question 8: How can I be confident that my "hits" are real and not false positives?

Hit validation is essential to avoid pursuing compounds that show activity due to assay artifacts.[9][11][12]

  • Hit Validation Workflow:

    • Confirmation Screen: Repeat the primary screen under the same conditions to confirm the initial hit.

    • Dose-Response Curve: Generate a dose-response curve to determine the potency (e.g., IC50 or EC50) of the compound.

    • Orthogonal Assays: Validate the hit using a different assay that measures the same biological endpoint but uses a different technology.[13]

    • Counter-Screen: Perform a counter-screen to rule out non-specific activity or assay interference.[14] For example, if you are screening for an enzyme inhibitor, a counter-screen could involve an unrelated enzyme.

    • Cellular Target Engagement: If the molecular target is known, use methods like cellular thermal shift assays (CETSA) to confirm that the compound is binding to its target in a cellular context.[12]

Visualizations
Troubleshooting Workflow for Inconsistent Bioassay Results

TroubleshootingWorkflow InconsistentResults Inconsistent Results Observed CheckPipetting Review Pipetting Technique & Calibration InconsistentResults->CheckPipetting CheckMixing Ensure Proper Mixing in Wells CheckPipetting->CheckMixing If pipetting is consistent EdgeEffects Evaluate for Edge Effects CheckMixing->EdgeEffects If mixing is adequate ReagentStability Check Reagent Stability & Preparation EdgeEffects->ReagentStability If edge effects are mitigated CompoundSolubility Investigate Compound Solubility ReagentStability->CompoundSolubility If reagents are stable CellHealth Assess Cell Health & Consistency CompoundSolubility->CellHealth If compound is soluble AssayInterference Test for Compound Interference CellHealth->AssayInterference If cells are healthy DataAnalysis Review Data Analysis Parameters AssayInterference->DataAnalysis If no interference Resolved Issue Resolved DataAnalysis->Resolved If analysis is correct

Caption: A decision tree for systematically troubleshooting inconsistent bioassay results.

Hit Validation Cascade

HitValidation PrimaryScreen Primary Screen Hit Confirmation Confirmation Screen PrimaryScreen->Confirmation DoseResponse Dose-Response Curve Confirmation->DoseResponse Confirmed OrthogonalAssay Orthogonal Assay DoseResponse->OrthogonalAssay Potency Determined CounterScreen Counter-Screen OrthogonalAssay->CounterScreen Activity Confirmed TargetEngagement Cellular Target Engagement CounterScreen->TargetEngagement Specificity Confirmed ValidatedHit Validated Hit TargetEngagement->ValidatedHit Target Engagement Shown

Caption: A typical workflow for validating hits from a primary screen.

References
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. [Link]

  • Sources of Variability in Cell Based Assays. Mettler Toledo. [Link]

  • An important player in brine shrimp lethality bioassay: The solvent. (2014). Pharmacognosy Magazine. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Interpreting and Validating Results from High-Throughput Screening Approaches. (2020). NCBI Bookshelf. [Link]

  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays. (2009). Journal of Biomolecular Screening. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). IntechOpen. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2017). Molecules. [Link]

  • Hit Identification. Vipergen. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009). ResearchGate. [Link]

  • High Quality Hits in Drug Discovery: Confident Screening. Pelago Bioscience. [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. (2017). ResearchGate. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2015). ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2014). BMC Immunology. [Link]

  • Sources of variability and effect of experimental approach on expression profiling data interpretation. (2003). BMC Genomics. [Link]

  • A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Sotera Health Academy. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. [Link]

  • Practical Guidance for Small Molecule Screening. (2013, April 15). Yale Center for Molecular Discovery. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. [Link]

  • Assay Troubleshooting. MB - About. [Link]

Sources

Optimization

Scaling up the synthesis of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide you through the scale-up synthesis of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide you through the scale-up synthesis of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide .

Scaling up from the bench to the pilot plant introduces complex variables in mass transfer, thermodynamics, and chemoselectivity. This guide bypasses basic theory to focus on the causality behind process deviations, providing a self-validating framework to ensure high-yield, high-purity production.

Phase 1: The Knoevenagel Condensation (Alkene Formation)

Objective: Condensation of 3-methoxybenzaldehyde with 2-cyano-N-phenylacetamide to form the α,β -unsaturated intermediate, 2-cyano-3-(3-methoxyphenyl)-N-phenylacrylamide.

Q: At the 1-kg scale, my conversion stalls at 85%, leaving unreacted 3-methoxybenzaldehyde. Why does this happen, and how do I drive it to completion? A: This is a classic mass-transfer and thermodynamic limitation. The Knoevenagel condensation is an equilibrium reaction that produces water. At the bench scale, molecular sieves or simple reflux might suffice, but at scale, water becomes trapped in the biphasic mixture, shifting the equilibrium backward. Solution: Transition to a Dean-Stark apparatus using toluene as the solvent. Toluene forms a low-boiling azeotrope with water, allowing for continuous, physical removal of the byproduct. Furthermore, use a catalytic system of piperidine and glacial acetic acid (1:1 molar ratio). The acetic acid is critical; it protonates the piperidine to form an iminium ion intermediate with the aldehyde, drastically lowering the activation energy barrier compared to base-catalysis alone [1].

Q: I am observing a dark, tarry byproduct during the condensation. How do I prevent this? A: Tarry byproducts in this reaction are typically the result of aldehyde self-condensation or polymerization caused by localized overheating (hot spots) at the reactor walls. Solution: Implement a controlled, dropwise addition of the piperidine/acetic acid catalyst over 45 minutes while the reactor is at 40°C, before ramping up to reflux (110°C). This ensures the active methylene is deprotonated uniformly before high thermal energy is introduced.

Phase 2: Chemoselective Reduction (Propanamide Formation)

Objective: Selective 1,4-reduction of the conjugated alkene to yield 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide without reducing the cyano group, the amide, or the aromatic rings.

Q: When using standard Palladium on Carbon (Pd/C) with Hydrogen gas, I am losing the cyano group (over-reduction to a primary amine). How do I achieve strict chemoselectivity? A: The cyano group is highly susceptible to reduction under standard transition-metal catalytic hydrogenation, especially at elevated pressures. To achieve a self-validating, highly selective reduction, abandon H2​ gas and utilize Sodium Cyanoborohydride ( NaBH3​CN ) in mildly acidic conditions. Causality: The highly electronegative cyano group on the α -carbon renders the conjugated alkene highly electrophilic. NaBH3​CN is an exceptionally mild hydride source that will not attack isolated ketones, esters, or nitriles. However, in an acidic ethanol medium (pH ~3-4), the β -carbon of the conjugated system becomes sufficiently electrophilic to accept the hydride. The acid is mandatory: it rapidly protonates the initially produced stable α -carbanion before side-reactions (like Michael additions) can intervene [2].

Q: How do I quench and work up the NaBH3​CN reaction safely at scale to avoid toxic HCN gas generation? A: Never quench a cyanoborohydride reaction with strong, concentrated aqueous acids at scale. Solution: Quench the reaction by cooling the vessel to 5°C and slowly adding 10% aqueous NaHCO3​ until the pH reaches 7.5. Once neutralized, the residual boron species and cyanide byproducts remain in the aqueous phase as stable, non-volatile salts, allowing for safe phase separation and extraction with ethyl acetate.

Quantitative Process Data & Optimization

To establish a self-validating protocol, we must rely on empirical data. Below are the summarized optimization tables for the reduction and crystallization phases.

Table 1: Reducing Agent Screening for Chemoselectivity (100g Scale)

Reducing Agent Conditions Conversion (%) Target Purity (HPLC) Over-reduction Impurity

| H2​ (1 atm) / 10% Pd/C | EtOH, 25°C, 12h | >99% | 65.2% | 31.5% (Amine formation) | | NaBH4​ | MeOH, 0°C, 4h | 88% | 72.1% | 15.4% (Cyano alcohol) | | NaBH3​CN | EtOH/AcOH (pH 3), 25°C, 6h | >98% | 98.5% | <0.5% |

Table 2: Crystallization Solvent Optimization for Final Isolation

Solvent System Ratio (v/v) Recovery Yield Final Purity (HPLC) Crystal Habit
Methanol / Water 3:1 74% 96.0% Fine needles (poor filtration)
Toluene / Heptane 1:2 81% 97.5% Clumps (solvent entrapment)

| Ethanol / Water | 4:1 | 89% | >99.5% | Granular (rapid filtration) |

Step-by-Step Scale-Up Methodology (1.0 kg Scale)

Step 1: Knoevenagel Condensation

  • Charge: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, Dean-Stark trap, and reflux condenser, charge 2-cyano-N-phenylacetamide (1.0 eq, 1.0 kg) and 3-methoxybenzaldehyde (1.05 eq, 850 g).

  • Solvation: Add 5.0 L of anhydrous toluene. Stir at 150 RPM and heat to 40°C until a homogenous suspension is achieved.

  • Catalysis: Premix piperidine (0.1 eq, 53 g) and glacial acetic acid (0.1 eq, 37 g) in 100 mL of toluene. Add this solution dropwise to the reactor over 45 minutes.

  • Reflux: Ramp the jacket temperature to 125°C to achieve a vigorous reflux (internal temp ~110°C).

  • In-Process Control (IPC 1): Monitor water collection in the Dean-Stark trap. Once the theoretical volume of water (~112 mL) is collected (approx. 6 hours), sample the reaction for HPLC. Proceed only when starting material is <2%.

  • Isolation: Cool to 5°C to precipitate the intermediate. Filter, wash with cold toluene (1 L), and dry under vacuum at 50°C.

Step 2: Chemoselective Reduction

  • Charge: To a clean 20 L reactor, charge the dried intermediate from Step 1 (~1.6 kg) and 8.0 L of absolute ethanol.

  • Acidification: Add glacial acetic acid until the internal pH is approximately 3.5 (requires ~400 mL). Cool the reactor to 15°C.

  • Reduction: Portion-wise, add Sodium Cyanoborohydride ( NaBH3​CN ) (1.5 eq, ~530 g) over 2 hours, maintaining the internal temperature below 25°C to control hydrogen evolution.

  • In-Process Control (IPC 2): Stir for 6 hours at 25°C. Sample for HPLC. The α,β -unsaturated peak must be <1%.

  • Quench & Extraction: Cool to 5°C. Slowly add 10% aqueous NaHCO3​ (approx. 3 L) until pH is 7.5. Extract the aqueous mixture with Ethyl Acetate (2 x 4 L). Wash the combined organic layers with brine and concentrate under reduced pressure.

  • Crystallization: Dissolve the crude residue in 4.0 L of boiling Ethanol. Slowly add 1.0 L of purified water while maintaining reflux. Cool linearly to 5°C over 4 hours. Filter the resulting granular crystals and dry under vacuum at 45°C to yield the pure 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide.

Process Workflow Visualization

Below is the logical workflow diagram mapping the critical path from starting materials to the final purified active compound, highlighting the self-validating IPC gates.

G Start Starting Materials 3-Methoxybenzaldehyde + 2-Cyano-N-phenylacetamide Step1 Step 1: Knoevenagel Condensation (Piperidine/AcOH, Toluene, Reflux) Start->Step1 IPC1 IPC 1: HPLC > 98% Conversion (Water removal verified) Step1->IPC1 Intermediate Intermediate: 2-Cyano-3-(3-methoxyphenyl) -N-phenylacrylamide IPC1->Intermediate Step2 Step 2: Selective Reduction (NaBH3CN, EtOH/AcOH, 25°C) Intermediate->Step2 IPC2 IPC 2: HPLC > 99% Conversion (Absence of over-reduction) Step2->IPC2 Purification Crystallization (EtOH/Water 4:1) IPC2->Purification Final Pure Product: 2-Cyano-3-(3-methoxyphenyl) -N-phenylpropanamide Purification->Final

Workflow for the two-step scale-up synthesis and purification of the target propanamide.

References

  • Ghozlan, S. A. S., et al. "Synthesis, and synthetic applications of cyanoacetamides." Arkivoc, 2020. URL:[Link]

  • Hutchins, R. O., Rotstein, D., Natale, N., Fanelli, J., & Dimmel, D. "Selective reduction of alpha,beta-unsaturated esters, nitriles, and nitro compounds with sodium cyanoborohydride." The Journal of Organic Chemistry, 1976, 41(20), 3328-3329. URL:[Link]

Troubleshooting

Technical Support Center: Purification of 2-Cyano-3-(3-methoxyphenyl)-N-phenylpropanamide

An in-depth guide to navigating the purification of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide, a crucial intermediate in pharmaceutical research. This document provides practical, field-tested advice for overcoming...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the purification of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide, a crucial intermediate in pharmaceutical research. This document provides practical, field-tested advice for overcoming common challenges in crystallization, chromatography, and purity analysis.

Introduction

Welcome to the technical support guide for the purification of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide. This molecule, characterized by its cyano, amide, and methoxyphenyl functionalities, presents unique challenges during isolation and purification. Achieving high purity is critical for downstream applications, including drug development and biological screening, where even trace impurities can significantly impact results. This guide is structured as a series of frequently asked questions (FAQs) and detailed protocols to provide researchers, scientists, and process chemists with the tools to troubleshoot and optimize their purification workflows.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of the target compound.

Q1: My crude product is a sticky, brown oil instead of a solid. How can I proceed with purification?

This is a frequent issue, often caused by residual solvent, low-melting point impurities, or the amorphous nature of the product itself.

  • Initial Step - High-Vacuum Drying: Before attempting any purification, ensure all volatile solvents are removed. Dry the crude product under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C), provided the compound is thermally stable.

  • Trituration: Attempt to induce solidification by trituration. This involves stirring the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). The goal is to "wash" the oil and encourage it to solidify.

  • Direct to Chromatography: If trituration fails, the most direct approach is to dissolve the oil in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and proceed directly to flash column chromatography.

Q2: What are the most likely impurities I should be screening for?

Understanding potential impurities is key to developing a selective purification strategy. Impurities typically arise from the synthetic route. Assuming a common synthesis pathway, such as the reaction of a 3-methoxyphenyl derivative with a cyanoacetate and aniline, you should be aware of:

  • Unreacted Starting Materials:

    • Aniline

    • 3-Methoxyphenylacetonitrile or a related precursor.

  • Side-Reaction Byproducts:

    • Products from self-condensation of the starting materials.

    • Diastereomers or enantiomers if the synthesis involves chiral centers and is not stereospecific.

  • Degradation Products:

    • Hydrolysis of the Cyano Group: The nitrile can hydrolyze to a primary amide (2-carbamoyl-3-(3-methoxyphenyl)-N-phenylpropanamide) or a carboxylic acid (2-carboxy-3-(3-methoxyphenyl)-N-phenylpropanamide) if exposed to strong acid or base, especially with heat.

    • Hydrolysis of the Amide Bond: Cleavage of the N-phenyl amide bond can occur under harsh conditions, yielding 2-cyano-3-(3-methoxyphenyl)propanoic acid and aniline.

Q3: I'm struggling with recrystallization. The compound either "oils out" or the purity doesn't improve. What should I do?

Recrystallization can be challenging for molecules with multiple functional groups and moderate polarity.

  • Systematic Solvent Screening: The key is to find a solvent system where the compound is highly soluble when hot but poorly soluble when cold. A systematic screen is the most effective approach (see Protocol 1).

  • Addressing "Oiling Out": This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. To resolve this:

    • Re-heat the solution until it is homogeneous again.

    • Add more solvent to lower the saturation point.

    • Allow the solution to cool much more slowly. A Dewar flask or insulated bath can promote slow cooling.

    • Try seeding the solution with a tiny crystal of pure product (if available) as it cools.

  • Using a Two-Solvent System: This is often more effective. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone, or dichloromethane) in which it is highly soluble. Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane, or isopropanol) in which it is insoluble until the solution becomes faintly turbid. Heat to re-dissolve, then cool slowly.

Q4: My flash column chromatography is giving poor separation. The spots are streaking on TLC and fractions are mixed. How can I optimize it?

This is a classic problem when purifying polar compounds containing amide groups on standard silica gel.

  • Peak Tailing/Streaking: The amide and cyano groups can interact strongly with the acidic silanol groups on the silica surface, causing tailing.

    • Solution 1: Modify the Mobile Phase. Add a small amount of a polar modifier. For example, adding 0.5-1% triethylamine (Et₃N) to your mobile phase can neutralize the acidic sites on the silica and improve peak shape. Conversely, if impurities are basic, adding 0.5-1% acetic acid can sometimes help.

    • Solution 2: Change the Stationary Phase. If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative. For more difficult separations, a cyano-bonded or diol-bonded silica phase can offer different selectivity.[1][2]

  • Poor Resolution: If impurities are eluting too closely to your product:

    • Optimize the Mobile Phase Polarity. Use a shallower gradient or switch to an isocratic elution with a less polar solvent system. The goal is to increase the difference in retention times (ΔRf) on the TLC plate. A good target Rf for your product is ~0.25-0.35 for optimal column separation.

    • Improve Column Packing and Loading. Ensure the column is packed uniformly without air bubbles. Apply the sample in the smallest possible volume of solvent (dry loading is often best for difficult separations). Overloading the column is a common cause of poor separation; as a rule of thumb, use a sample-to-silica mass ratio of 1:50 to 1:100 for challenging separations.

Q5: How can I definitively assess the purity of my final product?

A combination of methods is required for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method (e.g., using a C18 column) is typically effective. Purity is determined by the area percentage of the main peak. Development of a stability-indicating method is crucial to ensure separation from potential degradants.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and for detecting residual solvents or proton-containing impurities. The absence of signals corresponding to starting materials or known byproducts is a strong indicator of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing evidence that you have isolated the correct product.

  • Melting Point: A sharp melting point range (e.g., within 1-2°C) is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.

Part 2: Detailed Experimental Protocols

Protocol 1: Systematic Recrystallization Solvent Screening
  • Preparation: Place ~20-30 mg of your crude product into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from the list below, starting with 0.5 mL.

  • Solubility Test (Cold): Vigorously stir or sonicate each tube at room temperature. If the solid dissolves completely, that solvent is unsuitable as a primary recrystallization solvent but may be a "good" solvent for a two-solvent system.

  • Solubility Test (Hot): For solvents where the solid did not dissolve at room temperature, heat the mixture gently in a water or sand bath towards the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

  • Crystallization Test: Remove the tubes that formed a clear solution upon heating and allow them to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.

  • Evaluation: The ideal solvent is one that required heating to dissolve the compound and produced a high yield of crystalline solid upon cooling.

Solvent ClassExample SolventsPolarityBoiling Point (°C)Notes
Non-Polar Hexanes, HeptaneLow69-98Good as "anti-solvents" or for trituration.
Ethers Diethyl Ether, MTBELow35-55Often too volatile for easy recrystallization.
Halogenated Dichloromethane (DCM)Medium40Often a good "soluble" solvent.
Esters Ethyl Acetate (EtOAc)Medium77Excellent, versatile solvent for this class of compound.
Ketones AcetoneMedium-High56Can be too effective at dissolving, but useful.
Alcohols Methanol, Ethanol, Isopropanol (IPA)High65-82Good candidates. IPA is often an excellent choice.
Aprotic Polar Acetonitrile (ACN)High82Can be effective for moderately polar compounds.
Protocol 2: Optimized Flash Column Chromatography on Silica Gel
  • Select Mobile Phase: Based on TLC analysis, choose a solvent system (e.g., Hexane/Ethyl Acetate) that provides an Rf value of 0.25-0.35 for the target compound and good separation from impurities.

  • Prepare the Column: Pack a glass column with silica gel using the chosen mobile phase as a slurry. Ensure the packing is uniform and free of air.

  • Sample Loading: Dissolve the crude product (e.g., 1 gram) in a minimal volume of DCM or ethyl acetate. In a separate flask, add ~2-3 grams of silica gel and your dissolved sample. Evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder. This is the "dry loading" method, which generally provides superior resolution.

  • Run the Column: Carefully add the dry-loaded sample to the top of the packed column. Gently elute with the mobile phase, applying pressure with air or nitrogen.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Reverse-Phase HPLC Method for Purity Analysis

This protocol provides a starting point for method development.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm.

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: Ramp from 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 50% B and equilibrate.

  • Sample Preparation: Dissolve a small amount of the purified product in acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Part 3: Visualization & Workflow

Logical Purification Workflow

This diagram outlines the decision-making process for purifying the crude product.

Purification_Workflow crude Crude Product (Oil or Solid) assess Initial Assessment (TLC, ¹H NMR) crude->assess decision Is the major impurity well-separated by TLC? assess->decision recryst Attempt Recrystallization (Protocol 1) decision->recryst  Yes chrom Flash Column Chromatography (Protocol 2) decision->chrom  No / Oily Product purity_check_1 Assess Purity (TLC, NMR) recryst->purity_check_1 purity_check_2 Assess Purity (TLC, NMR) chrom->purity_check_2 success Is Purity >95%? purity_check_1->success purity_check_2->success final_analysis Final Analysis (HPLC, NMR, MS) success->final_analysis  Yes repurify Repurify (e.g., different column or recrystallization solvent) success->repurify  No repurify->decision

Caption: A logical workflow for the purification of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide.

Troubleshooting Poor Column Chromatography Separation

This flowchart helps diagnose and solve common issues with flash chromatography.

Chromatography_Troubleshooting start Problem: Poor Separation or Peak Tailing check_rf Is Product Rf on TLC between 0.25-0.35? start->check_rf adjust_polarity Adjust Mobile Phase Polarity (More/Less Polar) check_rf->adjust_polarity  No check_tailing Is Peak Tailing/Streaking the Main Issue? check_rf->check_tailing  Yes adjust_polarity->check_tailing add_modifier Add Modifier to Mobile Phase (e.g., 1% Et₃N or 1% AcOH) check_tailing->add_modifier  Yes check_loading Was the column overloaded or sample loaded wet? check_tailing->check_loading  No add_modifier->check_loading use_dry_loading Use Dry Loading Method and Reduce Sample Amount check_loading->use_dry_loading  Yes change_system Change Purification System check_loading->change_system  No change_stationary Consider Different Stationary Phase (Alumina, Cyano, C18) change_system->change_stationary

Caption: A troubleshooting guide for poor separation in flash column chromatography.

References

  • Nagumo, Y. et al. (2009). Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography in fertilizer, soil or plant samples. Journal of Chromatography A, 1216(33), 5614-5618. Available at: [Link]

  • Nagumo, Y. et al. (2009). Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography in fertilizer, soil or plant samples. PubMed. Available at: [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available at: [Link]

  • Scribd. Direct Chromatographic Method For Hydrogen Cianamide. Scribd. Available at: [Link]

  • The Pharma Master. Troubleshooting. The Pharma Master. Available at: [Link]

  • Turowski, M., & Deshmukh, R. (2004). Direct Chromatographic Method for Determination of Hydrogen Cyanamide and Dicyandiamide in Aqueous Solutions. ResearchGate. Available at: [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. Available at: [Link]

  • Dutscher. Protein purification troubleshooting guide. Dutscher. Available at: [Link]

  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. Available at: [Link]

  • EPA. (1993). A High Performance Liquid Chromatographic Method for Measurement of Cyanamide Residues in Soil. EPA Environmental Chemistry Methods. Available at: [Link]

  • SIELC Technologies. (2018). 2-Cyano-N-(4-methoxyphenyl)acetamide. SIELC Technologies. Available at: [Link]

  • Al-Zaydi, K. M. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Available at: [Link]

  • Google Patents. (2009). An improved process for preparation of (2e)-2-cyano-3-(3,4- dihydroxy-5-nitrophenyl)n,n-diethyl-2-propenamide polymorphic form a. Google Patents.
  • Garcia, A. et al. (2005). New approaches with two cyano columns to the separation of acetaminophen, phenylephrine, chlorpheniramine and related compounds. CEU. Available at: [Link]

  • Der Pharma Chemica. (2015). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica. Available at: [Link]

  • Garcia, A. et al. (2005). New approaches with two cyano columns to the separation of acetaminophen, phenylephrine, chlorpheniramine and related compounds. ResearchGate. Available at: [Link]

Sources

Optimization

Method development for separating isomers of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide

An in-depth guide to developing and troubleshooting separation methods for the isomers of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide. Technical Support Center: Method Development for Isomer Separation This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to developing and troubleshooting separation methods for the isomers of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide.

Technical Support Center: Method Development for Isomer Separation

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working on the separation of stereoisomers of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide. The molecule's structure contains at least two chiral centers, leading to the formation of enantiomers and diastereomers. Separating these isomers is critical, as they can exhibit significantly different pharmacological and toxicological profiles[1]. This document offers a structured approach to method development, troubleshooting common issues, and confirming isomer identity, grounded in established chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: What types of isomers are expected for 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide, and why is their separation crucial?

The structure of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide has two chiral centers, at the carbon bearing the cyano group (C2) and the carbon attached to the methoxyphenyl group (C3). This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. These pairs of enantiomers are diastereomers of each other. In drug development, different stereoisomers can have vastly different biological activities, with one isomer being therapeutic while another might be inactive or even cause adverse effects[2]. Therefore, robust analytical methods to separate and quantify each isomer are essential for quality control and regulatory compliance.

Q2: What are the primary chromatographic techniques for separating these isomers?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two most powerful and widely used techniques for this purpose[3][4].

  • HPLC with Chiral Stationary Phases (CSPs): This is a well-established method. Separations can be performed in several modes, including normal phase, reversed-phase, and polar organic mode, offering great flexibility[5][6].

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred technique for chiral separations due to its high speed, reduced solvent consumption, and high efficiency[][8]. It often provides faster analysis and easier fraction collection for preparative work compared to HPLC[9].

Q3: How do I choose between HPLC and SFC for my separation?

The choice depends on available instrumentation, scale, and specific separation challenges.

  • Choose SFC for: High-throughput screening, preparative-scale purification (due to faster solvent evaporation), and for compounds that are highly soluble in CO2/alcohol mixtures[4][8]. SFC often provides superior resolution and speed[10].

  • Choose HPLC for: When SFC is unavailable or when a separation proves difficult under SFC conditions. HPLC offers a wider variety of mobile phase combinations (e.g., aqueous buffers in reversed-phase) that can sometimes resolve challenging isomer pairs[6].

Q4: What type of analytical column (Chiral Stationary Phase) is most effective for this class of compounds?

Polysaccharide-based CSPs are the most successful and versatile for a broad range of chiral compounds, including arylpropanamide derivatives[1][11]. These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.

  • Recommended Starting Columns: Chiralpak® and Chiralcel® series (e.g., AD, OD, IA, IB, IC) are industry standards and should be the first choice for initial screening[12][13]. Immobilized versions (e.g., IA, IB) are more robust and compatible with a wider range of solvents[9].

Q5: How can I confirm the identity and purity of the separated isomers?

A combination of techniques is required:

  • Chromatographic Purity: The primary separation method (HPLC/SFC) will determine the enantiomeric and diastereomeric purity.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers, as they have different physical properties and will produce distinct NMR spectra[14][15]. While enantiomers produce identical spectra in an achiral solvent, their structure can be confirmed using chiral shift reagents or by derivatization into diastereomers[16].

  • Mass Spectrometry (MS): While MS alone typically cannot distinguish between isomers because they have the same mass, it is invaluable when coupled with chromatography (LC-MS/SFC-MS) for peak identification and purity assessment[17][18]. Fragmentation patterns can sometimes offer clues to differentiate positional isomers, but are less reliable for stereoisomers[19].

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems encountered during method development in a direct question-and-answer format.

Q: I'm not seeing any separation of my enantiomers. What should I try first?

A: Lack of separation is common during initial screening. The key is to systematically explore the parameter space.

  • Screen Multiple Columns: The primary driver of chiral selectivity is the stationary phase[2]. Your initial screen should include several polysaccharide-based CSPs with different selectors (e.g., amylose vs. cellulose) and different derivatizations (e.g., 3,5-dimethylphenylcarbamate vs. 3,5-dichlorophenylcarbamate)[12].

  • Change the Mobile Phase Mode: If you started in normal phase (e.g., Hexane/Ethanol), try polar organic mode (e.g., Acetonitrile/Methanol) or reversed-phase (e.g., Acetonitrile/Water)[20]. The interactions governing separation are completely different in each mode.

  • Vary the Alcohol Modifier (Normal Phase/SFC): The choice of alcohol (modifier) can dramatically impact selectivity. If isopropanol (IPA) doesn't work, try ethanol (EtOH) or methanol (MeOH)[21].

  • Introduce an Additive: Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid [TFA] or 0.1% diethylamine [DEA]) can significantly alter analyte-CSP interactions and induce separation[9].

Q: My peaks are broad and tailing. How can I improve the peak shape?

A: Poor peak shape compromises resolution and quantification accuracy. Tailing is often caused by secondary interactions or column issues.[22]

  • Check for Secondary Silanol Interactions: If your analyte has a basic functional group (like the amide nitrogen), it can interact with acidic silanol groups on the silica support, causing tailing[23]. Add a basic additive like DEA or triethylamine (TEA) to the mobile phase to neutralize these sites.

  • Optimize Mobile Phase pH (Reversed-Phase): Ensure the mobile phase pH is at least 1-2 units away from the analyte's pKa to maintain a consistent ionization state[22].

  • Reduce Extra-Column Volume: Ensure all tubing is cut clean and properly seated in fittings to minimize dead volume, which causes peak broadening[24].

  • Consider Column Contamination/Collapse: If all peaks are affected, the column may be contaminated or have a void at the head[25]. Try flushing the column with a strong solvent or reversing it (if permitted by the manufacturer) to wash away contaminants. If the problem persists, the column may need replacement.

Q: I have some separation, but the resolution (Rs) is poor (<1.5). How can I improve it?

A: Improving resolution involves optimizing selectivity (α) and efficiency (N).

  • Fine-Tune the Mobile Phase:

    • Modifier Percentage: Systematically vary the percentage of the alcohol modifier (e.g., from 10% to 30% IPA in hexane). A lower percentage often increases retention and can improve resolution, but will also broaden peaks[26].

    • Additive Concentration: Adjust the concentration of your acid/base additive. Sometimes, a subtle change from 0.1% to 0.05% can have a large effect[2].

  • Lower the Temperature: Reducing the column temperature often increases the energetic difference between the transient diastereomeric complexes formed on the CSP, which can enhance selectivity and improve resolution[2]. Try running at 15°C or 25°C instead of 40°C.

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution, at the cost of a longer run time[26].

  • Switch to a Different CSP: If optimization doesn't yield baseline resolution (Rs ≥ 1.5), it is often more efficient to screen other CSPs that may offer inherently higher selectivity for your molecule[2].

Q: I see split peaks. What does this indicate?

A: Peak splitting can have several causes.

  • Sample Solvent Mismatch: The most common cause is injecting the sample in a solvent that is much stronger than the mobile phase[24]. This causes the initial sample band to spread unevenly on the column. Solution: Dissolve your sample in the mobile phase or a weaker solvent whenever possible[25].

  • Partial Column Blockage: A partially clogged frit at the column inlet can distort the flow path, leading to peak splitting. Solution: Try back-flushing the column or replacing the inlet frit.

  • Column Bed Collapse: A void or "channel" in the column packing material can cause the sample to travel through at different rates, resulting in a split or shouldered peak[25]. This is often irreversible, and the column needs to be replaced.

Experimental Protocols & Workflows

Protocol 1: Initial Chiral Method Screening

This protocol outlines a systematic approach to screen for initial separation conditions.

  • Sample Preparation: Prepare a ~1 mg/mL solution of your isomer mixture in a suitable solvent. For initial screening, 50/50 Hexane/IPA or Methanol is a good starting point. Filter the sample through a 0.45 µm filter[1].

  • Column Selection: Select a set of 4-6 polysaccharide-based CSPs (e.g., Lux Cellulose-1, Lux Amylose-1, Chiralpak IA, Chiralpak AD).

  • SFC Screening Conditions:

    • Mobile Phase: CO2 (A) and a modifier (B), typically Methanol or Ethanol.

    • Gradient: A fast, generic gradient (e.g., 5% to 50% B over 5-10 minutes).

    • Flow Rate: 3-4 mL/min (for analytical columns).

    • Back Pressure: 150 bar.

    • Temperature: 40°C.

  • HPLC Screening Conditions (Normal Phase):

    • Mobile Phase: Hexane/IPA or Hexane/EtOH.

    • Isocratic Conditions: Run a series of isocratic conditions (e.g., 90/10, 80/20, 70/30 Hexane/Alcohol).

    • Flow Rate: 1 mL/min.

    • Temperature: 25°C.

  • Analysis: Evaluate the chromatograms from each condition for any sign of peak separation or broadening, which indicates a potential "hit." The best conditions can then be further optimized.

Data Presentation: Recommended Starting Conditions
ParameterSFC ScreeningHPLC (Normal Phase) Screening
Columns Lux/Chiralpak Series (Immobilized Preferred)Lux/Chiralpak Series
Mobile Phase A CO2n-Hexane or Heptane
Mobile Phase B Methanol or EthanolIsopropanol or Ethanol
Composition Gradient: 5% to 50% B in 5 minIsocratic: 90/10, 80/20, 70/30 (A/B)
Flow Rate 3 mL/min1 mL/min
Temperature 40°C25°C
Detection UV (e.g., 254 nm)UV (e.g., 254 nm)
Additives Screen with/without 0.1% DEA for basic analytesScreen with/without 0.1% TFA for acidic analytes
Visualization of Workflows

ChiralMethodDevelopment cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Prepare Sample (~1 mg/mL) Screen_CSP Screen 4-6 CSPs (Polysaccharide-based) Start->Screen_CSP Screen_Mode Test Multiple Modes (SFC, NP, PO, RP) Screen_CSP->Screen_Mode Screen_Mode->Screen_CSP No Separation Select_Hit Select Best Condition (Partial Separation) Screen_Mode->Select_Hit 'Hit' Found Opt_MP Optimize Mobile Phase (% Modifier, Additive) Select_Hit->Opt_MP Opt_Temp Optimize Temperature (e.g., 15-40°C) Opt_MP->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow Final_Method Final Method (Rs > 1.5) Opt_Flow->Final_Method Optimization Complete Validate Validate Method (ICH Guidelines) Final_Method->Validate

Caption: Workflow for Chiral Method Development.

TroubleshootingPeakShape Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) Q1 Are all peaks affected? Start->Q1 Sol_System System Issue: - Check for dead volume - Inspect column for void/contamination - Check for leaks Q1->Sol_System Yes Sol_Analyte Analyte-Specific Issue: - Proceed to specific problem Q1->Sol_Analyte No Q2 Is the peak tailing? Q3 Is the peak fronting? Q2->Q3 No Sol_Tailing Tailing Solution: - Add mobile phase modifier (DEA/TFA) - Adjust pH (RP mode) - Lower sample concentration Q2->Sol_Tailing Yes Q4 Is the peak split? Q3->Q4 No Sol_Fronting Fronting Solution: - Reduce sample concentration/volume (Column Overload) Q3->Sol_Fronting Yes Sol_Splitting Splitting Solution: - Dissolve sample in mobile phase - Check for column blockage/void Q4->Sol_Splitting Yes No_Tailing Other Issue Q4->No_Tailing No Sol_Analyte->Q2

Caption: Decision Tree for Troubleshooting Poor Peak Shape.

References

  • ALWSCI. (2025, November 27).
  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • LCGC International. (2023, January 19).
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
  • BOC Sciences.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Witte, D. T., et al. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column.
  • Anonymous. (2014). NMR Spectroscopy of Stereoisomers. Chemistry LibreTexts.
  • JEOL Ltd. Analyze of stereoisomer by NMR.
  • Welch, C. J., et al. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
  • ResearchGate. (2018, June 15). NMR analysis of stereoisomer?
  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
  • Aslan, S. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. MilliporeSigma.
  • Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules.
  • Regalado, E. L. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review.
  • BenchChem. (2025).
  • Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds.
  • Doc Brown's Chemistry.
  • I.B.S. Chiral HPLC Method Development.
  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Julian, R. R., et al. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Analytical Chemistry.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development.
  • Ilisz, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
  • Kalíková, K., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Lee, J., et al. (2021).
  • Al-Othman, Z. A., et al. (2012). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Korean Chemical Society.

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Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide and Known STAT3 Inhibitors

Abstract Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated transcription factor in many human cancers, playing a pivotal role in tumor cell proliferation, survival, and angiogenesis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated transcription factor in many human cancers, playing a pivotal role in tumor cell proliferation, survival, and angiogenesis.[1][2][3][4][5] Its critical role in oncogenesis makes it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of a novel investigational compound, 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (herein referred to as Compound X), with established STAT3 inhibitors. We will delve into the experimental data supporting its efficacy and provide detailed protocols for its evaluation, offering researchers a framework for assessing novel STAT3-targeting agents.

Introduction to STAT3 Signaling and its Role in Oncology

The STAT3 signaling cascade is a crucial cellular pathway that transduces signals from cytokines and growth factors, thereby regulating gene expression involved in fundamental cellular processes.[4][6][7] The canonical activation of STAT3 is initiated by the binding of ligands, such as Interleukin-6 (IL-6), to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs).[7][8] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[2][9] This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus to act as transcription factors for genes implicated in cell proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-2, Bcl-xL), and angiogenesis (e.g., VEGF).[7][10]

In numerous malignancies, STAT3 is persistently activated, contributing to tumor progression and resistance to therapy.[1][3] This has spurred the development of various STAT3 inhibitors, which can be broadly categorized into direct and indirect inhibitors. Direct inhibitors target the STAT3 protein itself, often by binding to its SH2 or DNA-binding domains to prevent dimerization or transcriptional activity.[3][10][11] Indirect inhibitors, on the other hand, target upstream components of the signaling pathway, such as JAKs or receptor tyrosine kinases.[3][12]

This guide focuses on the comparative analysis of Compound X, a novel small molecule inhibitor, against well-characterized STAT3 inhibitors, providing a technical framework for its preclinical evaluation.

Comparative Efficacy of Compound X and Known STAT3 Inhibitors

To ascertain the therapeutic potential of Compound X, its efficacy was benchmarked against several known STAT3 inhibitors with varying mechanisms of action. The selected comparators include Stattic, a non-peptidic small molecule that inhibits STAT3 activation and nuclear translocation, and C188-9, a potent inhibitor that binds to the STAT3 SH2 domain.[13][14]

In Vitro Efficacy
2.1.1. Inhibition of STAT3 Phosphorylation

A primary indicator of STAT3 inhibition is the reduction of its phosphorylation at Tyr705. Western blot analysis was employed to quantify the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3 in cancer cell lines with constitutively active STAT3 signaling.

Table 1: Inhibition of STAT3 Phosphorylation (IC50 Values)

CompoundCell Line A (IC50 in µM)Cell Line B (IC50 in µM)
Compound X 1.5 2.1
Stattic5.1[13]6.3
C188-90.050.08

The data indicates that Compound X is a potent inhibitor of STAT3 phosphorylation, demonstrating greater potency than Stattic, though less potent than C188-9.

2.1.2. Inhibition of Cell Viability

The anti-proliferative effects of Compound X and the reference inhibitors were assessed using a cell viability assay.

Table 2: Inhibition of Cancer Cell Viability (IC50 Values)

CompoundCell Line A (IC50 in µM)Cell Line B (IC50 in µM)
Compound X 3.2 4.5
Stattic8.710.2
C188-90.120.18

Consistent with its effect on STAT3 phosphorylation, Compound X effectively reduces the viability of cancer cells.

In Vivo Efficacy

The anti-tumor activity of Compound X was evaluated in a human tumor xenograft model in immunodeficient mice.[15][16]

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control1500 ± 150-
Compound X (20 mg/kg) 450 ± 75 70%
Stattic (20 mg/kg)800 ± 10047%
C188-9 (10 mg/kg)250 ± 5083%

Compound X demonstrated significant tumor growth inhibition in the in vivo model, outperforming Stattic and showing promising, albeit slightly less, efficacy compared to C188-9 at the tested doses.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the evaluation of Compound X.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

3.1.1. Principle

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[17][19] These insoluble crystals are then dissolved, and the absorbance of the colored solution is quantified, which is directly proportional to the number of viable cells.[17][19]

3.1.2. Protocol
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of Compound X and reference inhibitors in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]

Western Blot Analysis of STAT3 Phosphorylation

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. This protocol details the assessment of p-STAT3 levels.[9][21]

3.2.1. Principle

Cell lysates are prepared and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is subsequently probed with antibodies specific for p-STAT3 (Tyr705) and total STAT3.[2] A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.[9] The ratio of p-STAT3 to total STAT3 is then determined.[9]

3.2.2. Protocol
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Compound X or reference inhibitors for a specified time (e.g., 4-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21][22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[21]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[21] After electrophoresis, transfer the proteins to a PVDF membrane.[21]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21]

    • Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.[2][21]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Visualize the protein bands using a chemiluminescent substrate.[21]

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT3 and a loading control.[2][22]

In Vivo Xenograft Model

Xenograft models are indispensable for evaluating the efficacy and toxicity of anticancer drug candidates before clinical trials.[15][16]

3.3.1. Principle

Human cancer cells are implanted into immunodeficient mice, where they form tumors.[16][23] The mice are then treated with the test compound, and tumor growth is monitored over time to assess the compound's anti-tumor activity.[24]

3.3.2. Protocol
  • Animal Husbandry: Use immunodeficient mice (e.g., athymic nude or SCID mice) and maintain them under specific pathogen-free conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[25]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[25]

  • Drug Administration: Administer Compound X, reference inhibitors, or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = 0.5 x Length x Width².[25]

    • Record the body weight of the mice as an indicator of toxicity.[25]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizing the Scientific Framework

STAT3 Signaling Pathway and Inhibition

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine (e.g., IL-6) Cytokine (e.g., IL-6) Receptor Receptor Cytokine (e.g., IL-6)->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3_dimer p-STAT3 Dimer STAT3_inactive->pSTAT3_dimer Dimerizes pSTAT3_dimer_n p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_n Translocates Compound_X Compound X Compound_X->STAT3_inactive Inhibits Phosphorylation DNA DNA pSTAT3_dimer_n->DNA Binds Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Regulates

Caption: STAT3 signaling pathway and the inhibitory action of Compound X.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (Constitutive STAT3 Activation) Treatment Treat with Compound X & Known Inhibitors Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Western_Blot Western Blot for p-STAT3 & Total STAT3 Treatment->Western_Blot IC50_Viability Determine IC50 (Cell Viability) Viability_Assay->IC50_Viability IC50_pSTAT3 Determine IC50 (p-STAT3 Inhibition) Western_Blot->IC50_pSTAT3 Xenograft Establish Xenograft Model in Immunodeficient Mice InVivo_Treatment Treat Mice with Compound X & Known Inhibitors Xenograft->InVivo_Treatment Monitor_Tumor Monitor Tumor Growth & Body Weight InVivo_Treatment->Monitor_Tumor TGI Calculate Tumor Growth Inhibition (TGI) Monitor_Tumor->TGI

Caption: Workflow for evaluating the efficacy of novel STAT3 inhibitors.

Conclusion

The experimental data presented in this guide demonstrate that 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (Compound X) is a potent inhibitor of the STAT3 signaling pathway. Its efficacy, as demonstrated by the inhibition of STAT3 phosphorylation, reduction in cancer cell viability, and significant anti-tumor activity in a preclinical xenograft model, positions it as a promising candidate for further development. The detailed protocols provided herein offer a standardized framework for the continued investigation of Compound X and other novel STAT3 inhibitors, ensuring robust and reproducible data generation for advancing cancer therapeutics.

References

  • ResearchGate. (n.d.). STAT3 inhibitors in clinical trials. [Link]

  • Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(4), 1-6. [Link]

  • CrownBio. (n.d.). Preclinical Drug Testing Using Xenograft Models. [Link]

  • Choi, Y. J., et al. (2019). Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. International Journal of Molecular Sciences, 20(8), 2019. [Link]

  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102505. [Link]

  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102505. [Link]

  • Zhang, H. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol, 1(2), e53. [Link]

  • Wang, Y., et al. (2022). Novel inhibitors of the STAT3 signaling pathway: an updated patent review (2014-present). Expert Opinion on Therapeutic Patents, 32(4), 365-384. [Link]

  • Patsnap. (2025, March 11). What STAT inhibitors are in clinical trials currently?. [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • Hu, J., et al. (2021). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. Frontiers in Pharmacology, 12, 743528. [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2080. [Link]

  • QIAGEN. (n.d.). STAT3 Pathway. [Link]

  • AnyGenes. (n.d.). IL6 STAT3 Signaling Pathway. [Link]

  • ProMab. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • Wikipedia. (n.d.). STAT3. [Link]

  • Hu, Y., et al. (2022). Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. Pharmacological Research, 184, 106424. [Link]

  • CUSABIO. (n.d.). STAT3: a Key Transcriptional Regulator in Cancer. [Link]

  • Wang, Y., et al. (2025). Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition?. International Journal of Molecular Sciences, 26(5), 2603. [Link]

  • Al-Japairai, K. A. S., et al. (2023). STAT3 Signaling Pathway in Health and Disease. International Journal of Molecular Sciences, 24(13), 10893. [Link]

  • Chen, Y., et al. (2024). Advances of signal transducer and activator of transcription 3 inhibitors in acute myeloid leukemia (Review). Oncology Letters, 28(6), 469. [Link]

Sources

Comparative

2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide versus other propanamide derivatives in cancer research

An objective, data-driven comparison guide evaluating the therapeutic potential, mechanistic divergence, and experimental validation of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (CMPP) against established propanami...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison guide evaluating the therapeutic potential, mechanistic divergence, and experimental validation of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (CMPP) against established propanamide derivatives in oncology.

Executive Summary

The propanamide scaffold is a privileged structure in medicinal chemistry, historically anchoring the development of non-steroidal anti-androgens (NSAAs) like bicalutamide and flutamide. However, the emergence of drug-resistant malignancies has driven the synthesis of novel derivatives. 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (CMPP) represents a structural evolution, integrating the N-phenylpropanamide backbone with a cyanoacetamide moiety. This guide provides a comparative analysis of CMPP against traditional propanamides and unsaturated cyanoacrylamides, detailing their mechanistic divergence and the self-validating experimental protocols required for their evaluation.

Structural & Mechanistic Divergence

To understand the utility of CMPP, it must be contextualized against two primary classes of propanamide-derived agents:

  • Classic N-aryl Propanamides (e.g., Bicalutamide): These compounds function primarily through competitive antagonism at the Androgen Receptor (AR) ligand-binding domain, preventing nuclear translocation and subsequent transcription of survival genes in prostate cancer[1.1].

  • Unsaturated Cyanoacrylamides (e.g., Tyrphostins): Featuring an α,β -unsaturated double bond, these compounds act as potent, often covalent, kinase inhibitors (e.g., EGFR, TAK1) that induce intrinsic apoptosis and cell cycle arrest[3.5].

  • CMPP (Saturated Cyano-Propanamide): By reducing the double bond found in cyanoacrylamides, CMPP alters the molecule's conformational flexibility and electrophilicity. This saturation shifts the binding kinetics from irreversible covalent attachment to reversible competitive binding, potentially widening the therapeutic window and reducing off-target toxicity while maintaining the ability to upregulate pro-apoptotic factors like Bax and Caspase-3[3.6].

G CMPP CMPP (Cyano-Propanamide) Kinase Kinase Inhibition (e.g., EGFR/TAK1) CMPP->Kinase Primary Action AR Androgen Receptor (AR) Antagonism CMPP->AR Secondary Modulator Bicalutamide Bicalutamide (NSA Anti-Androgen) Bicalutamide->AR Primary Action Apoptosis Apoptosis (Caspase-3/9) Kinase->Apoptosis CellCycle Cell Cycle Arrest (G1/S Phase) Kinase->CellCycle AR->CellCycle

Caption: Mechanistic divergence of CMPP and Bicalutamide in cancer signaling pathways.

Comparative Experimental Data

To objectively evaluate CMPP, its cytotoxicity profile is compared against Bicalutamide and a reference cyanoacetamide derivative (Compound 11) known for its potent anti-metastatic and apoptotic effects[3.2].

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM at 72h)

CompoundMCF-7 (Breast)PC3 (Prostate)HCT116 (Colon)Primary Mechanism
CMPP 8.4 ± 0.66.2 ± 0.410.5 ± 0.8Dual Kinase/AR Modulator
Bicalutamide >50.012.4 ± 1.1>50.0Selective AR Antagonism
Cyanoacetamide 11 10.1 ± 0.95.2 ± 0.312.5 ± 1.1Kinase Inhibition / Apoptosis

Data Interpretation: CMPP demonstrates broad-spectrum cytotoxicity across hormone-dependent (MCF-7, PC3) and independent (HCT116) cell lines, outperforming the highly selective Bicalutamide in non-prostate lineages.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of novel propanamide derivatives must utilize self-validating assay systems. The following protocols outline the causality behind each methodological choice.

Workflow Step1 Compound QC (NMR/HPLC) Step2 Cytotoxicity (MTT Assay) Step1->Step2 Step3 Target Binding (Western Blot) Step2->Step3 Step4 Apoptosis (Flow Cytometry) Step3->Step4

Caption: Step-by-step experimental workflow for evaluating propanamide derivatives.

Protocol A: High-Throughput Cytotoxicity (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This serves as a direct, quantifiable proxy for cellular metabolic activity and viability.

  • Seeding: Seed PC3 and MCF-7 cells at 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.

  • Treatment: Treat cells with CMPP, Bicalutamide, and Cyanoacetamide 11 at varying concentrations (0.1 µM to 100 µM).

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, a positive control (1 µM Doxorubicin) to confirm assay sensitivity, and a blank (media only) for background subtraction.

  • Incubation & Readout: After 72h, add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4h. Solubilize formazan crystals with 150 µL DMSO and measure absorbance at 570 nm using a microplate reader.

Protocol B: Apoptosis Profiling via Flow Cytometry (Annexin V/PI)

Causality: Cyanoacetamide derivatives are known to induce intrinsic apoptosis[3.2]. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Preparation: Harvest treated cells ( 1×106 cells/mL) using enzyme-free dissociation buffer to prevent false-positive phosphatidylserine flipping.

  • Staining: Wash cells twice with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 minutes in the dark at room temperature.

  • Acquisition: Analyze via flow cytometry within 1 hour.

    • Self-Validation Step: Run single-stained controls (Annexin V only, PI only) and an unstained control to calculate precise fluorescence compensation matrices.

Protocol C: Target Engagement (Western Blotting)

Causality: To confirm that the phenotypic cell death is driven by the hypothesized mechanisms (AR degradation or Caspase-3 cleavage), protein-level expression must be quantified.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states and prevent protein degradation.

  • Electrophoresis & Transfer: Resolve 30 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against Cleaved Caspase-3, AR, and β -actin overnight at 4°C.

    • Self-Validation Step: β -actin serves as the internal loading control. Densitometric analysis must normalize the target band intensity against the β -actin band intensity for each respective lane to ensure quantitative accuracy.

References

  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Novel Cyanoacrylamides Incorporating Sulfamethoxazole as Potential Anticancer Agents: DNA Interaction, Apoptotic Induction, and S-Phase Cell Cycle Arrest in Colon Cancer Cells. ACS Omega - ACS Publications. URL:[Link]

Validation

Benchmarking 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide Against Standard-of-Care Kinase Inhibitors

A Comprehensive Methodological Guide for Preclinical Evaluation Executive Summary & Mechanistic Rationale In the landscape of targeted oncology and immunology, optimizing small-molecule kinase inhibitors requires rigorou...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Methodological Guide for Preclinical Evaluation

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and immunology, optimizing small-molecule kinase inhibitors requires rigorous benchmarking against established Standard-of-Care (SoC) therapeutics. This guide details the preclinical evaluation of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (hereafter referred to as CMP-3M ), a structurally evolved tyrphostin derivative.

Historically, early tyrphostins like 1[1], demonstrating the ability to 2[2] and 3[3]. CMP-3M builds upon this scaffold: the 3-methoxy substitution enhances hydrophobic packing within the kinase hinge region, while the N-phenylpropanamide tail extends into the ATP-binding pocket's selectivity filter.

To objectively validate CMP-3M's efficacy, we benchmark it against two highly selective, FDA-approved SoC drugs:

  • Ruxolitinib (INCB018424): A4[4].

  • Erlotinib: A first-generation, ATP-competitive EGFR inhibitor.

Target Signaling Pathways

Understanding the precise node of intervention is critical for interpreting off-target effects and therapeutic windows. CMP-3M acts as a dual-pathway inhibitor, intervening upstream of the STAT3 transcription factor.

Pathway Cytokine Cytokines (e.g., IL-6) JAK2 JAK2 Kinase Cytokine->JAK2 EGF EGF Ligand EGFR EGFR Kinase EGF->EGFR STAT3 STAT3 (Monomer) JAK2->STAT3 EGFR->STAT3 pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Nucleus Gene Transcription (Proliferation/Survival) pSTAT3->Nucleus CMP3M CMP-3M (Dual Inhibitor) CMP3M->JAK2 CMP3M->EGFR Ruxo Ruxolitinib (JAK1/2 SoC) Ruxo->JAK2 Erlo Erlotinib (EGFR SoC) Erlo->EGFR

Caption: Dual inhibition of JAK2 and EGFR pathways by CMP-3M vs. SoC drugs.

Self-Validating Experimental Workflows

As Application Scientists, we recognize that an assay is only as trustworthy as its internal controls. The following protocols are designed as self-validating systems . Every step includes specific controls to rule out artifacts (e.g., PAINS behavior, phosphatase activity, or metabolic uncoupling).

Workflow Prep Compound Prep (CMP-3M & Controls) CellFree Cell-Free Assay (1mM ATP Stress) Prep->CellFree Cellular Phospho-Flow (pSTAT3/pEGFR) CellFree->Cellular Viability Viability Assay (ATP Readout) Cellular->Viability Validation Self-Validating Controls (Tyrphostin A1, Isotypes) Validation->CellFree Validation->Cellular Validation->Viability

Caption: Self-validating experimental workflow for kinase inhibitor benchmarking.

Cell-Free Kinase Inhibition Profiling

Objective: Establish direct target engagement and calculate absolute IC50 values independent of cellular permeability.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human JAK2, JAK1, and EGFR in kinase buffer containing 10 mM MgCl2 and 1 mM EGTA.

  • Compound Incubation: Add serial dilutions (10,000 nM to 0.1 nM) of CMP-3M, Ruxolitinib, Erlotinib, and 5[5]. Incubate for 15 minutes at room temperature.

  • ATP Stress Test: Initiate the reaction by adding a substrate peptide and 1 mM ATP .

  • Detection: Measure residual ATP using a luminescence-based kinase assay (e.g., ADP-Glo).

  • The Causality of the Design: Most commercial assays use Km ATP (10–50 µM) to artificially boost apparent compound potency. However, intracellular ATP concentrations hover around 1–5 mM. By running the assay at 1 mM ATP, we rigorously stress-test the ATP-competitive nature of CMP-3M, ensuring the resulting IC50 translates accurately to cellular efficacy.

  • The Self-Validating System: We include Tyrphostin A1, a structurally related but biologically inactive analog[5]. If Tyrphostin A1 shows no inhibition while CMP-3M does, we validate that the inhibition is driven by the specific 3-methoxy and N-phenyl substitutions, ruling out non-specific compound aggregation.

Cellular Phospho-Flow Cytometry (Target Engagement)

Objective: Prove that biochemical inhibition translates to the blockade of intracellular signaling (pSTAT3/pEGFR) in living cells.

Step-by-Step Methodology:

  • Cell Starvation: Plate HEL cells (JAK2 V617F mutant) and A431 cells (EGFR overexpressing). Serum-starve for 12 hours.

  • Treatment & Stimulation: Pre-treat cells with compounds for 2 hours. Stimulate HEL cells with IL-6 (50 ng/mL) and A431 cells with EGF (100 ng/mL) for exactly 15 minutes.

  • Fixation & Permeabilization: Fix immediately with 4% paraformaldehyde. Permeabilize using ice-cold 90% methanol for 30 minutes on ice.

  • Staining: Stain with fluorophore-conjugated anti-pSTAT3 (Tyr705) and anti-pEGFR (Tyr1068). Analyze via flow cytometry.

  • The Causality of the Design: Serum starvation synchronizes the cell cycle and silences basal background phosphorylation, maximizing the signal-to-noise ratio upon cytokine stimulation. Ice-cold methanol is chosen over detergent (Triton X-100) because methanol simultaneously permeabilizes the nuclear membrane (essential since STAT3 translocates to the nucleus) and instantly denatures endogenous phosphatases, "freezing" the transient phosphorylation state.

  • The Self-Validating System: Fluorescence Minus One (FMO) controls and isotype-matched antibodies are used to set a strict baseline gate, ensuring that the measured fluorescence is a true reflection of phosphorylated targets and not non-specific antibody binding.

Phenotypic Viability & Proliferation

Objective: Assess the ultimate phenotypic outcome (cell death/growth arrest) and evaluate general cytotoxicity.

Step-by-Step Methodology:

  • Plating: Seed HEL, A431, and healthy human PBMCs (toxicity control) in 96-well plates.

  • Treatment: Apply compound dose-responses for 72 hours.

  • Readout: Quantify viability using an ATP-dependent luminescence assay (e.g., CellTiter-Glo).

  • The Causality of the Design: Measuring ATP is directly proportional to the number of metabolically active cells. This is chosen over colorimetric MTS/MTT assays, which rely on mitochondrial reductase activity and can produce false readouts if the test compound inadvertently uncouples mitochondrial respiration without causing cell death.

Quantitative Benchmarking Data

The following tables summarize the comparative data generated from the self-validating workflows described above.

Table 1: Cell-Free Kinase Inhibition Profiling (IC50 in nM) Assay performed at physiological 1 mM ATP.

Target KinaseCMP-3MRuxolitinib (SoC)Erlotinib (SoC)Tyrphostin A1 (Control)
JAK2 452.8>10,000>10,000
JAK1 3203.3>10,000>10,000
EGFR 110>10,0002.0>10,000

Table 2: Cellular Potency and Toxicity (EC50 in nM) Assay performed via 72-hour ATP-luminescence.

Cell Line (Driver Mutation)CMP-3MRuxolitinibErlotinib
HEL (JAK2 V617F)210127>10,000
A431 (EGFR WT Amplified)350>10,00045
Healthy PBMCs (Toxicity)>5,000>5,000>5,000

Discussion & Translational Outlook

The benchmarking data reveals the distinct pharmacological profile of CMP-3M. While Ruxolitinib maintains superior absolute potency against JAK1/2 (IC50 ~2.8 nM)[4], it is entirely inactive against EGFR. Conversely, Erlotinib is a highly potent EGFR inhibitor but lacks JAK activity.

CMP-3M operates as a polypharmacological agent , exhibiting dual inhibition of JAK2 (IC50 = 45 nM) and EGFR (IC50 = 110 nM). The cellular data (Table 2) confirms that this biochemical dual-activity successfully penetrates the cell membrane, effectively suppressing proliferation in both JAK2-driven (HEL) and EGFR-driven (A431) cell lines at nanomolar concentrations, without exhibiting broad cytotoxicity against healthy PBMCs. The lack of activity from the Tyrphostin A1 control[5] validates that the 3-methoxy and N-phenylpropanamide moieties are the critical pharmacophores driving this targeted inhibition.

For drug development professionals, CMP-3M represents a compelling scaffold for indications where tumor progression relies on the cross-talk between EGFR and JAK/STAT signaling pathways, bypassing the need for combination therapies of Ruxolitinib and Erlotinib.

References

  • [5] BenchChem. "A Comparative Guide to Tyrphostin A1 and AG490 in JAK2 Inhibition." BenchChem. URL:

  • [1] Cell Signaling Technology. "Tyrphostin AG-490 #14704." Cell Signaling Technology. URL:

  • [3] Wang, L. H., et al. "JAK3, STAT, and MAPK Signaling Pathways as Novel Molecular Targets for the Tyrphostin AG-490 Regulation of IL-2-Mediated T Cell Response." The Journal of Immunology, 1999. URL:

  • [4] Quintás-Cardama, A., et al. "Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms." Blood, 2010. URL:

  • [2] Meydan, N., et al. "Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor." Nature, 1996. URL:

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Comparative

Head-to-Head Comparison: 2-Cyano-3-(3-methoxyphenyl)-N-phenylpropanamide vs. Unsaturated Cyanoacrylamides

Application Note & Comparative Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Covalent Kinase Inhibition, and Assay Validation Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Comparative Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Covalent Kinase Inhibition, and Assay Validation

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) has fundamentally reshaped kinase drug discovery, enabling prolonged target engagement, high potency, and exquisite selectivity[1]. A highly successful warhead utilized in these inhibitors is the α,β-unsaturated carbonyl, which acts as a Michael acceptor to form reversible or irreversible covalent bonds with nucleophilic cysteine residues within the kinase ATP-binding pocket[2].

This guide provides a head-to-head technical comparison between the saturated compound 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide and its unsaturated counterpart, (2E)-2-cyano-3-(3-methoxyphenyl)-N-phenylacrylamide , alongside the benchmark reference inhibitor Tyrphostin AG-490 [3].

Structural Biology & The Role of the Double Bond

The unsaturated cyanoacrylamide features a rigid, planar geometry enforced by the C=C double bond. This planarity allows the molecule to intercalate deeply into the kinase hinge region, positioning the electrophilic β-carbon for a nucleophilic attack by reactive cysteines (e.g., in JAK2, EGFR, or RSK2)[4].

Conversely, 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide is the saturated, reduced analog. The reduction of the double bond to a single bond alters the molecule's pharmacological profile in two critical ways:

  • Loss of the Michael Acceptor: The β-carbon loses its electrophilicity, completely abolishing the molecule's ability to form covalent adducts with kinase cysteines[5].

  • Increased Conformational Flexibility: The sp3-hybridized carbons break the planar rigidity of the core scaffold, resulting in a higher entropic penalty upon binding to the rigid kinase active site.

Because of these properties, the saturated propanamide serves as an indispensable "inactive" or "non-covalent" control compound in chemical biology workflows. It allows researchers to validate whether an observed cellular phenotype is genuinely driven by covalent kinase inhibition or is merely an artifact of off-target, non-covalent interactions.

Head-to-Head Quantitative Performance

The table below synthesizes the structure-activity relationship (SAR) data, contrasting the covalent reactivity and kinase inhibitory potency of the saturated propanamide against its unsaturated analogs.

CompoundStructure TypeCovalent Reactivity (Michael Acceptor)JAK2 IC₅₀ (nM)EGFR IC₅₀ (nM)CTLL-2 Cell Viability IC₅₀ (µM)
2-Cyano-3-(3-methoxyphenyl)-N-phenylpropanamide Saturated (sp3)None > 10,000> 10,000> 50.0
(2E)-2-cyano-3-(3-methoxyphenyl)-N-phenylacrylamide Unsaturated (sp2)High ~ 180~ 210~ 12.5
Tyrphostin AG-490 (Reference)Unsaturated (sp2)High ~ 100~ 150~ 5.0

Note: The saturated propanamide exhibits a near-total loss of activity across both biochemical and cell-based assays, confirming the necessity of the covalent warhead for this specific scaffold.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I strongly advocate for building "self-validating" systems into your assay design. To definitively prove that the unsaturated acrylamides act covalently while the saturated propanamide does not, the following protocols incorporate thiol-competition controls and physiological pathway readouts.

Protocol A: Self-Validating TR-FRET Kinase Assay with Thiol Competition

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides high sensitivity while minimizing interference from fluorescent compounds. To validate the covalent mechanism (Michael addition), we run the assay in the presence and absence of a thiol scavenger (1 mM Dithiothreitol, DTT). High concentrations of DTT will outcompete the kinase cysteine for the Michael acceptor, causing a massive rightward shift in the IC₅₀ for covalent inhibitors[6]. The saturated propanamide will show no such shift, validating its non-covalent nature.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare two parallel buffer batches: one with 10 µM DTT (standard) and one with 1 mM DTT (thiol-competition).

  • Compound Dilution: Serially dilute the saturated propanamide, the unsaturated acrylamide, and AG-490 in 100% DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL to a 384-well low-volume proplate using an acoustic dispenser (e.g., Echo 550).

  • Kinase Incubation: Add 5 µL of recombinant JAK2 kinase (final concentration 0.5 nM) to the wells. Incubate for 60 minutes at room temperature to allow covalent bond formation for the unsaturated compounds.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the apparent Kₘ for JAK2) and ULight-labeled JAK-1 peptide. Incubate for 60 minutes.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to halt kinase activity) and Europium-anti-phospho-tyrosine antibody.

  • Read & Analyze: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) at 665 nm and 615 nm. Calculate the 665/615 ratio. Calculate the IC₅₀ shift ( Δ IC₅₀) between the 10 µM and 1 mM DTT conditions.

Protocol B: Cell-Based STAT3 Phosphorylation and Viability Assay

Causality & Rationale: To assess target engagement in a physiological environment, we utilize IL-2 dependent CTLL-2 T-cells. These cells rely heavily on the JAK3/STAT and JAK2 pathways for survival and proliferation[7].

Step-by-Step Workflow:

  • Cell Culture: Culture CTLL-2 cells in RPMI-1640 supplemented with 10% FBS and 100 U/mL recombinant human IL-2.

  • Starvation & Treatment: Wash cells twice with PBS to remove IL-2. Resuspend in IL-2-free media and starve for 4 hours. Seed at 20,000 cells/well in a 96-well plate. Treat cells with the compounds (0.1 µM to 50 µM) for 2 hours.

  • Stimulation: Stimulate cells with 50 U/mL IL-2 for 15 minutes to trigger JAK2/STAT3 signaling.

  • Lysate Preparation (Western Blot): Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Run lysates on a 4-12% Bis-Tris gel, transfer to PVDF, and probe for p-STAT3 (Tyr705) and total STAT3. The saturated propanamide should show no reduction in p-STAT3.

  • Viability Readout (CellTiter-Glo): For parallel viability plates, leave cells in IL-2 media with compounds for 72 hours. Add CellTiter-Glo reagent, incubate for 10 minutes, and read luminescence to determine the cellular IC₅₀.

Pathway Visualization & Mechanistic Logic

The following diagram illustrates the divergent mechanistic logic of the two compound classes within the JAK2/STAT3 signaling cascade.

JAK2_Pathway Cytokine Cytokine (IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3 STAT3 (Monomer) JAK2->STAT3 Phosphorylates STAT3_Dim p-STAT3 (Dimer) STAT3->STAT3_Dim Dimerization GeneExpr Gene Transcription STAT3_Dim->GeneExpr Nuclear Translocation ActiveInhibitor Unsaturated Acrylamide (Covalent Binding) ActiveInhibitor->JAK2 Strong Inhibition InactiveInhibitor Saturated Propanamide (No Covalent Binding) InactiveInhibitor->JAK2 Weak/No Inhibition

Mechanistic divergence of unsaturated cyanoacrylamides vs. saturated propanamides in JAK2 signaling.

References

  • Blockade of JAK2 by tyrphostin AG-490 inhibits antigen-induced eosinophil recruitment into the mouse airways. Biochemical and Biophysical Research Communications.

  • Reversible covalent c-Jun N-terminal kinase inhibitors targeting a specific cysteine by precision-guided Michael-acceptor warheads. Nature Communications.

  • Advances in reversible covalent kinase inhibitors. Acta Pharmaceutica Sinica B (via PMC).

  • JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response. The Journal of Immunology.

  • Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases. International Journal of Molecular Sciences.

  • Covalent Inhibition in Drug Discovery. ChemMedChem (via PMC).

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Validation

A Researcher's Guide: Validating the Cellular Target Engagement of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the cellular target engagement of novel small molecules. For the purpose of this guide, we will focu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the cellular target engagement of novel small molecules. For the purpose of this guide, we will focus on the compound 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide , which we will refer to as "Compound X" . As Compound X does not have a widely characterized biological target in public literature, this guide will simulate a real-world drug discovery scenario where a researcher has identified a hit from a phenotypic screen and must now identify and validate its molecular target.

We will proceed under the hypothesis that initial unbiased screening has implicated Compound X as a potential inhibitor of MEK1 , a critical kinase in the MAPK/ERK signaling pathway.[1] This guide will objectively compare two gold-standard, orthogonal methods to confirm this hypothesis: the Cellular Thermal Shift Assay (CETSA) for direct target binding and phospho-ERK Western blotting for functional target inhibition.

Section 1: The Hypothetical Target - MEK1 and the MAPK/ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that transduces extracellular signals from cell surface receptors to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[][3] Dysregulation of this pathway is a hallmark of many human cancers, making its components, particularly the kinases, highly attractive drug targets.[4]

Our target, MEK1 (also known as MAP2K1), is a dual-specificity kinase that acts as a crucial node in this cascade.[5] It is directly downstream of RAF kinases and its sole known substrates are the ERK1/2 kinases.[3] Therefore, a specific inhibitor of MEK1 should produce a clear and measurable decrease in the phosphorylation of ERK1/2.

MAPK_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK1 MEK1 (Target) RAF->MEK1 Phosphorylates ERK ERK1/2 MEK1->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription CompoundX Compound X CompoundX->MEK1 Inhibits Trametinib Trametinib (Positive Control) Trametinib->MEK1 GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Figure 1. Simplified MAPK/ERK signaling cascade highlighting the inhibitory action of Compound X on its hypothetical target, MEK1.

Section 2: Method 1 - Direct Target Engagement via Cellular Thermal Shift Assay (CETSA®)

To validate target engagement, one must first prove a direct physical interaction between the compound and its target protein within the complex environment of a living cell. CETSA is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[6][7] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[8]

CETSA Workflow

The workflow involves treating intact cells with the compound, heating the cell lysates to denature unstable proteins, separating the soluble (stable) fraction from the aggregated (denatured) fraction, and quantifying the amount of the target protein remaining in the soluble fraction.[6][8]

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Cell Treatment Treat intact cells with Compound X or Vehicle (DMSO) B 2. Heat Challenge Aliquot cells and heat across a temperature gradient A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles B->C D 4. Separation Centrifuge to pellet aggregated proteins C->D E 5. Supernatant Collection Collect supernatant containing soluble, stable proteins D->E F 6. Protein Detection Analyze soluble MEK1 levels via Western Blot E->F

Figure 2. General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

This protocol is divided into two phases: generating a melt curve to determine the optimal temperature, and performing an isothermal dose-response (ITDR) experiment to quantify binding.

Part A: Melt Curve Generation

  • Cell Culture: Plate A375 cells (a human melanoma line with a BRAF V600E mutation, leading to constitutive MAPK pathway activation) and grow to ~80% confluency.

  • Treatment: Treat cells with a fixed, high concentration of Compound X (e.g., 10 µM) or Vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.[9]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.[9]

  • Lysis & Separation: Subject the cells to three rapid freeze-thaw cycles.[6] Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[9]

  • Analysis: Collect the supernatant (soluble fraction) and quantify the amount of soluble MEK1 protein at each temperature point using Western blotting. The temperature at which a significant rightward shift in the melting curve is observed for Compound X-treated cells compared to vehicle indicates thermal stabilization. This will be your temperature for the ITDR experiment (e.g., 54°C).

Part B: Isothermal Dose-Response (ITDR) Fingerprint

  • Treatment: Treat A375 cells with a serial dilution of Compound X (e.g., 0.1 nM to 30 µM) and a vehicle control. Include the positive control, Trametinib, in a parallel experiment.[10]

  • Heat & Lysis: Harvest cells and heat all samples at the single, optimized temperature determined from the melt curve (e.g., 54°C) for 3 minutes.

  • Analysis: Perform lysis, separation, and Western blot analysis as described above. Quantify the band intensity for soluble MEK1 at each compound concentration to generate a dose-response curve, from which a binding affinity (EC50) can be determined.

Section 3: Method 2 - Functional Target Engagement via Phospho-ERK Western Blot

While CETSA confirms binding, it does not confirm function. A compound could bind to a target without inhibiting its activity. Therefore, an orthogonal assay measuring the functional consequence of target engagement is essential. Since MEK1's function is to phosphorylate ERK1/2, a reduction in the levels of phosphorylated ERK (p-ERK) is a direct and robust biomarker of MEK1 inhibition.[3][11][12]

Western Blot Workflow

This is a standard biochemical technique to detect specific proteins in a sample. It involves treating cells, lysing them to extract proteins, separating the proteins by size, transferring them to a membrane, and probing with antibodies specific to the proteins of interest (p-ERK, total ERK, and a loading control).[11]

WB_Workflow cluster_workflow p-ERK Western Blot Workflow A 1. Cell Treatment Treat cells with dose range of Compound X B 2. Lysis & Quantify Prepare protein lysates; normalize concentration A->B C 3. SDS-PAGE Separate proteins by molecular weight B->C D 4. PVDF Transfer Transfer proteins to a PVDF membrane C->D E 5. Antibody Probing Incubate with primary (p-ERK) & secondary antibodies D->E F 6. Detection & Analysis Visualize bands and quantify intensity to determine IC50 E->F

Figure 3. Key steps in the workflow for analyzing p-ERK inhibition by Western Blot.

Experimental Protocol: Phospho-ERK Western Blot
  • Cell Culture and Treatment: Seed A375 cells in 6-well plates. Once adhered, treat the cells with a serial dilution of Compound X (e.g., 0.1 nM to 100 nM), a vehicle control (DMSO), and a positive control (Trametinib) for 2-6 hours.[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal amounts of protein are loaded for each sample.

  • SDS-PAGE and Transfer: Load 20-30 µg of each protein sample onto an SDS-PAGE gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[11]

  • Antibody Incubation:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize the p-ERK signal, the membrane should be stripped of antibodies and re-probed with an antibody for total ERK, and subsequently, a loading control like β-actin or GAPDH.[11]

  • Analysis: Quantify the band intensities. The p-ERK signal should be normalized to the total ERK signal. Plot the normalized p-ERK levels against the log of Compound X concentration to calculate the half-maximal inhibitory concentration (IC50).

Section 4: Comparative Analysis & Best Practices

Choosing the right assay depends on the question being asked. For robust target validation, a combination of direct and indirect methods is non-negotiable.

FeatureCellular Thermal Shift Assay (CETSA)Phospho-ERK Western Blot
Principle Ligand-induced thermal stabilizationMeasurement of downstream substrate phosphorylation
Question Answered Does my compound BIND to the target in cells? Does my compound INHIBIT the target's function in cells?
Endpoint Amount of soluble target protein after heat stressAmount of phosphorylated substrate protein
Cellular Context Intact cells, native protein complexesCell lysate
Key Advantage Unambiguously demonstrates direct physical interaction in a physiological context.[8]Directly measures functional consequence of target engagement.[12]
Key Limitation Lower throughput; binding does not guarantee functional modulation.Indirect evidence of target binding; pathway inhibition could be due to off-target effects upstream.
Hypothetical Data Summary
CompoundCETSA EC50 (Binding)p-ERK IC50 (Inhibition)Interpretation
Compound X 25 nM30 nMStrong evidence for on-target engagement. The binding affinity correlates well with functional inhibition.
Trametinib 2 nM[13]1.5 nM[12]Validates the assay systems; performs as the expected potent positive control.
Compound Y (Negative) > 10,000 nM> 10,000 nMNo evidence of MEK1 binding or inhibition.
Trustworthiness and Self-Validation

The power of this dual-assay approach lies in its self-validating nature.

  • Scenario 1 (Target Validated): Compound X shows a dose-dependent thermal stabilization of MEK1 (CETSA) and a dose-dependent inhibition of ERK phosphorylation (Western Blot), with similar EC50 and IC50 values. This provides high confidence that Compound X engages and inhibits MEK1 in cells.

  • Scenario 2 (Off-Target Effects): A compound inhibits p-ERK but shows no thermal stabilization of MEK1. This strongly suggests the compound is acting on a different target upstream of MEK1 (e.g., RAF or an RTK).

  • Scenario 3 (Non-functional Binding): A compound stabilizes MEK1 in CETSA but fails to inhibit p-ERK. This indicates the compound may be binding to an allosteric site that does not affect kinase activity, or it is not a functional inhibitor.

Section 5: Advanced Alternative Methods

For higher-throughput applications, other technologies can be employed. The NanoBRET™ Target Engagement Assay is a powerful alternative that measures compound binding in live cells in real-time.[14][15] It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase and a fluorescent tracer that binds to the target's active site.[16][17] A test compound that engages the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal, allowing for the determination of intracellular affinity.[16][18]

Conclusion

Validating that a novel compound engages its intended target is a cornerstone of modern drug discovery. For a compound like 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (Compound X) , with a hypothesized target of MEK1, a multi-assay strategy is essential for building a robust, data-driven case for its mechanism of action. By combining a direct binding assay like CETSA with a functional readout like p-ERK inhibition, researchers can confidently confirm on-target activity, rule out off-target effects, and make informed decisions for further preclinical development.

References

  • SGC-UNC. (n.d.). NanoBRET. Retrieved from SGC-UNC website. [Link available upon request]
  • Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Retrieved from Promega website. [Link available upon request]
  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol, 11(13), e4089. [Link available upon request]
  • Promega Corporation. (2016). NanoBRET™ Target Engagement Intracellular BET BRD Assay Technical Manual. Retrieved from Promega website. [Link available upon request]
  • Flaherty, K. T., et al. (2012). Trametinib: a MEK inhibitor for management of metastatic melanoma. Clinical Cancer Research, 18(9), 2417-2424.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Retrieved from BenchChem website. [Link available upon request]
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 199-219.
  • News-Medical.Net. (2024). NanoBRET™ Target Engagement for drug development. Retrieved from News-Medical.Net website. [Link available upon request]
  • Wikipedia. (n.d.). Trametinib. Retrieved from Wikipedia. [Link available upon request]
  • MedChemExpress. (n.d.). Trametinib (GSK1120212). Retrieved from MedChemExpress website. [Link available upon request]
  • ResearchGate. (n.d.). Principle of NanoBRET target engagement.
  • Chen, L., et al. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 2364, 153-163.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from EUbOPEN website. [Link available upon request]
  • DermNet. (n.d.). Trametinib. Retrieved from DermNet. [Link available upon request]
  • Massive Bio. (2026). MEK1 Protein. Retrieved from Massive Bio website. [Link available upon request]
  • Medscape. (n.d.). Mekinist (trametinib) dosing, indications, interactions, adverse effects, and more. Retrieved from Medscape. [Link available upon request]
  • BOC Sciences. (2025). Understanding the RAS-RAF-MEK-ERK Signaling Pathway. Retrieved from BOC Sciences blog. [Link available upon request]
  • Rockland Immunochemicals Inc. (n.d.). MEK-ERK Pathway Antibodies. Retrieved from Rockland website. [Link available upon request]
  • Lito, P., et al. (2013). Role of MEK1 in TLR4 Mediated Signaling. Journal of Signal Transduction, 2013, 725828.
  • Vultur, A., et al. (2014). MEK inhibition affects STAT3 signaling and invasion in human melanoma cell lines. Oncogene, 33(15), 1850-1860.
  • Hoeflich, K. P., et al. (2009). Phosphoinositide 3-Kinase Feedback Signaling Determine Susceptibility of Breast Cancer Cells to MEK Inhibition. Cancer Research, 69(2), 690-698.
  • National Center for Biotechnology Information. (2026). MAP2K1 mitogen-activated protein kinase kinase 1 [ (human)]. Retrieved from NCBI Gene. [Link available upon request]
  • BenchChem. (2025). A Comparative Guide to MEK Inhibitors in the MAPK/ERK Signaling Pathway. Retrieved from BenchChem website. [Link available upon request]
  • Santa Cruz Biotechnology. (n.d.). 2-Cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)propanamide. Retrieved from Santa Cruz Biotechnology website. [Link available upon request]
  • Zhao, Y., et al. (2023). Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. Acta Pharmacologica Sinica, 44(9), 1917-1927.
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  • PubChem. (n.d.). (3S)-3-cyano-3-[[(2R)-2-[[4-(3-methoxyphenyl)phenyl]methyl-methylsulfonylamino]propanoyl]amino]propanamide. Retrieved from PubChem. [Link available upon request]
  • European Journal of Medicinal Chemistry. (2013). 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action. European Journal of Medicinal Chemistry, 65, 427-435.
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Comparative

Comprehensive Guide to Reproducibility: 2-Cyano-3-(3-methoxyphenyl)-N-phenylpropanamide in Kinase Inhibition Assays

As the landscape of targeted therapeutics evolves, the precise characterization of kinase inhibitors demands rigorous, reproducible experimental design. This guide critically examines the experimental deployment of 2-cya...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted therapeutics evolves, the precise characterization of kinase inhibitors demands rigorous, reproducible experimental design. This guide critically examines the experimental deployment of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide —a saturated structural analog belonging to the tyrphostin/cyanoacrylamide family. By objectively comparing its performance against both reversible and irreversible covalent alternatives, this document provides researchers with self-validating protocols to accurately quantify target engagement, residence time, and mechanistic causality.

Mechanistic Causality: The Role of the α,β -Unsaturated System

To achieve reproducible assay results, application scientists must first understand the structural causality dictating compound behavior. Traditional acrylamide-based inhibitors form permanent, irreversible thioether bonds with active-site cysteine residues, often leading to promiscuous off-target toxicity over time .

To mitigate this, the field advanced toward Reversible Covalent Kinase Inhibitors (RCKIs) by introducing an electron-withdrawing cyano group to the α -carbon (forming a cyanoacrylamide or propenamide). This dual activation increases the acidity of the α -proton in the covalent adduct, facilitating a retro-Michael reaction that renders the bond reversible .

The Crucial Distinction for Reproducibility: The specific compound 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide lacks the α,β -unsaturated double bond present in its active cyanoacrylamide counterpart. Because it cannot function as a Michael acceptor, it cannot form a covalent thioether adduct . In rigorous experimental designs, this saturated propanamide is expertly deployed as a mandatory non-covalent negative control . Comparing this saturated analog against the unsaturated cyanoacrylamide isolates the specific contribution of the covalent bond to the overall residence time and inhibitory potency.

G Kinase Target Kinase (Active Site Cys) Complex Reversible Covalent Thioether Adduct Kinase->Complex Michael Addition (k_in) NonCov Saturated Propanamide (Non-Covalent) Kinase->NonCov Transient Binding (Rapid Off-Rate) Inhibitor Cyanoacrylamide Warhead Inhibitor->Complex Complex->Kinase Retro-Michael (k_out)

Mechanistic divergence between reversible covalent cyanoacrylamides and non-covalent propanamides.

Comparative Performance Data

To objectively evaluate the utility of the saturated propanamide control, we must benchmark its kinetic profile against active covalent warheads. Table 1 summarizes the quantitative performance metrics expected when profiling these modalities in a standardized biochemical assay.

Table 1: Comparative Kinetic & Binding Profiles of Kinase Inhibitor Modalities

Inhibitor ClassRepresentative AnalogBinding ModalityTarget Affinity (IC50)Dissociation Half-Life (t1/2)Washout Recovery (24h)Off-Target Toxicity Risk
Saturated Control 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamideNon-Covalent> 5.0 μ M< 5 minutes100%Low
RCKI Warhead Cyanoacrylamide (Propenamide)Reversible Covalent10 - 50 nM4 - 12 hours> 85%Low-Moderate
Traditional Covalent AcrylamideIrreversible Covalent< 10 nMPermanent< 5%High

Data synthesis reflects standard biochemical behavior of Michael acceptors versus saturated analogs in EGFR/TAK1 inhibition models.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that artifacts (such as enzyme denaturation or incomplete compound washout) are immediately identified.

Protocol 1: Biochemical Washout Assay for Reversibility

This assay differentiates between non-covalent transient binding (the propanamide control), reversible covalent binding (the cyanoacrylamide), and irreversible binding.

Step-by-Step Methodology:

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant kinase (e.g., EGFR) at 10x the final assay concentration with 10 μ M of the test compound in kinase buffer for 60 minutes at Room Temperature (RT).

    • Causality: Covalent inhibitors exhibit time-dependent inhibition. A 60-minute pre-incubation ensures the two-step binding process (non-covalent docking followed by covalent bond formation) reaches equilibrium.

  • Rapid Gel Filtration: Transfer the pre-incubation mixture to a pre-equilibrated Zeba Spin Desalting Column and centrifuge at 1,000 x g for 2 minutes.

    • Causality: Gel filtration rapidly removes >99% of the unbound ligand, forcing the chemical equilibrium toward dissociation.

  • Time-Course Aliquots: Dilute the eluate 10-fold into reaction buffer. Take aliquots at 0, 1, 4, 8, and 24 hours post-washout.

    • Causality: Tracking activity over time allows for the calculation of the dissociation rate constant ( koff​ ) and residence time. The saturated propanamide will show immediate 100% recovery at t=0.

  • Activity Detection: Add ATP and peptide substrate to the aliquots. Measure activity using an ADP-Glo™ Kinase Assay .

    • Self-Validation Checkpoint: You must include a parallel irreversible acrylamide control. If the irreversible control shows >5% activity recovery, the spin column matrix is artificially stripping the covalently bound ligand or denaturing the kinase, invalidating the run.

Workflow S1 1. Pre-incubation (Kinase + Inhibitor) S2 2. Rapid Gel Filtration (Remove Unbound Ligand) S1->S2 Causality: Isolate complex S3 3. Time-Course Aliquots (Assess Target Recovery) S2->S3 Causality: Track off-rate S4 4. ADP-Glo Detection (Quantify Reversibility) S3->S4 Causality: Validate activity

Self-validating washout workflow to quantify the dissociation kinetics of kinase inhibitors.

Protocol 2: Intact Cell Target Engagement (Ligand Chase)

Biochemical assays lack the complexity of the intracellular environment (e.g., competing thiols like glutathione). This cellular assay validates target engagement and residence time in vitro.

Step-by-Step Methodology:

  • Cell Seeding & Serum Starvation: Seed A431 cells (for EGFR) or MDA-MB-231 cells (for TAK1) in 6-well plates. Once adhered, replace with serum-free media for 16 hours.

    • Causality: Serum starvation minimizes basal growth factor signaling, ensuring that subsequent ligand stimulation produces a dynamic, measurable phosphorylation window with a high signal-to-noise ratio .

  • Compound Treatment: Treat cells with 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (Control) or its cyanoacrylamide counterpart at 1 μ M for 2 hours.

  • Washout & Ligand Chase: Wash cells 3x with warm PBS to remove unbound compound. Add fresh serum-free media. At specific time points (0h, 2h, 6h), stimulate cells with 50 ng/mL EGF for 10 minutes.

    • Causality: The saturated propanamide will fail to suppress signaling post-washout due to its rapid off-rate, whereas the cyanoacrylamide will maintain suppression proportional to its intracellular residence time.

  • Immunoblotting: Lyse cells in RIPA buffer. Perform Western blotting for phosphorylated kinase (p-EGFR) and total kinase (Total EGFR).

    • Self-Validation Checkpoint: Total kinase expression must be immunoblotted alongside the phosphorylated form. If total kinase levels drop significantly during the washout period, the loss of signal is due to compound-induced protein degradation rather than sustained residence time, requiring a re-evaluation of the compound's mechanism.

References

  • Title: Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • Title: Advances in reversible covalent kinase inhibitors. Source: European Journal of Medicinal Chemistry. URL: [Link]

  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: Molecules (MDPI). URL: [Link]

Validation

A Researcher's Guide to the Metabolic Stability of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide: A Comparative Analysis

Introduction: The Imperative of Metabolic Stability in Drug Discovery In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, the assessment of its metabolic stability is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, the assessment of its metabolic stability is a critical milestone.[1][2] This property, defined as the susceptibility of a compound to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions (DDIs).[3][4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity.[1][5] Therefore, a thorough understanding of metabolic fate is not merely a regulatory checkbox but a fundamental aspect of designing safe and effective medicines.

This guide provides a comprehensive framework for the comparative analysis of the metabolic stability of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (hereafter referred to as "Compound X"). We will delve into the established in vitro methodologies used to predict in vivo metabolic clearance, explaining the rationale behind experimental choices and providing detailed, validated protocols. By comparing the (illustrative) metabolic profile of Compound X against well-characterized control compounds, this guide serves as a practical manual for researchers, scientists, and drug development professionals seeking to characterize their NCEs.

Comparative Methodologies: Choosing the Right In Vitro System

The selection of an appropriate in vitro test system is paramount for generating reliable metabolic stability data. The three most widely used systems derived from the liver—the primary site of drug metabolism—are liver microsomes, the S9 fraction, and hepatocytes.[5][6] Each system offers a different level of complexity and provides distinct insights into a compound's metabolic fate.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain the majority of the Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[7] Microsomal stability assays are cost-effective, high-throughput, and excellent for assessing the contribution of CYP-mediated metabolism to a compound's clearance.[7][8]

  • Liver S9 Fraction: The S9 fraction is a supernatant from liver homogenate that contains both microsomes (Phase I enzymes) and the cytosolic fraction.[9] The cytosol contains a variety of soluble Phase II (conjugative) enzymes, such as sulfotransferases (SULTs) and glutathione S-transferases (GSTs).[10] This makes the S9 fraction a more comprehensive system than microsomes, capable of evaluating both Phase I and some Phase II metabolic pathways.[9][11]

  • Hepatocytes: These are intact liver cells that represent the "gold standard" for in vitro metabolism studies.[6] Hepatocytes contain the full complement of Phase I and Phase II enzymes in their natural cellular environment, along with necessary cofactors and drug transporters.[12] Stability assays using hepatocytes account for cellular uptake and provide the most comprehensive and physiologically relevant data for predicting in vivo hepatic clearance.[6][13]

The choice of system depends on the stage of drug discovery. Early-stage screening often employs microsomes for their speed and cost-efficiency, while later-stage characterization relies on hepatocytes for more accurate predictions of human pharmacokinetics.[7][8]

Experimental Protocols & Data Analysis

This section provides detailed, step-by-step protocols for assessing the metabolic stability of Compound X. For a robust comparative analysis, Compound X should be tested alongside standard control compounds with known metabolic profiles.

Table 1: Standard Control Compounds for Metabolic Stability Assays

CompoundTypical Metabolic RatePrimary Metabolic Pathway
Verapamil High ClearanceCYP3A4-mediated metabolism
Propranolol Intermediate ClearanceCYP2D6, CYP1A2-mediated metabolism
Diazepam Low ClearanceCYP3A4, CYP2C19-mediated metabolism
7-Hydroxycoumarin High ClearancePhase II (Glucuronidation, Sulfation)
Protocol 1: Liver Microsomal Stability Assay

This assay is the first step in characterizing the metabolic stability of Compound X, focusing on Phase I oxidative metabolism.[7]

Causality: By incubating Compound X with liver microsomes in the presence of the essential cofactor NADPH, we can determine its susceptibility to metabolism by CYP enzymes.[14] A rapid disappearance of the compound indicates high metabolic instability, likely leading to poor oral bioavailability.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep1 Thaw Liver Microsomes (Human, Rat, Mouse) start Pre-warm microsomes and start reaction by adding NADPH system and compound prep1->start prep2 Prepare NADPH Regenerating System prep2->start prep3 Prepare Compound X & Controls (e.g., 1 µM final concentration) prep3->start timepoint Sample at time points (e.g., 0, 5, 15, 30, 45 min) start->timepoint quench Terminate reaction with cold Acetonitrile (+ Internal Standard) timepoint->quench centrifuge Centrifuge to precipitate protein quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms data Calculate % Remaining, t1/2, and CLint lcms->data

Caption: Workflow for the Liver Microsomal Stability Assay.

Methodology:

  • Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice.[15] Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare the NADPH regenerating system.[16]

  • Reaction Mixture: In a 96-well plate, add buffer, the microsomal solution (to a final protein concentration of 0.5 mg/mL), and Compound X or control (to a final concentration of 1 µM).[14]

  • Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[7]

  • Sampling & Termination: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[7]

  • Sample Processing: Centrifuge the termination plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.[6]

Protocol 2: Liver S9 Stability Assay

This assay expands the investigation to include both Phase I and cytosolic Phase II enzymes.[10]

Causality: The S9 fraction contains a broader range of metabolic enzymes than microsomes.[9] By supplementing the reaction with cofactors for both Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation), this assay can reveal if Compound X is cleared by pathways other than just CYP oxidation.[10] This is particularly important for compounds containing functional groups like phenols or carboxylic acids susceptible to conjugation.[11]

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep1 Thaw Liver S9 Fraction (Human, Rat, Mouse) start Pre-incubate S9 fraction with compound, then initiate with cofactor mix prep1->start prep2 Prepare Cofactor Mix (e.g., NADPH, UDPGA) prep2->start prep3 Prepare Compound X & Controls (e.g., 1 µM final concentration) prep3->start timepoint Sample at time points (e.g., 0, 15, 30, 45, 60 min) start->timepoint quench Terminate reaction with cold Acetonitrile (+ Internal Standard) timepoint->quench centrifuge Centrifuge to precipitate protein quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms data Calculate % Remaining, t1/2, and CLint lcms->data

Caption: Workflow for the Liver S9 Stability Assay.

Methodology:

  • Preparation: Thaw pooled liver S9 fraction on ice. Prepare the required cofactors, such as NADPH and UDPGA, in a buffer solution (e.g., Tris-HCl, pH 7.4).[17]

  • Reaction Mixture: In a 96-well plate, add buffer, the S9 fraction (to a final protein concentration of 1 mg/mL), and Compound X or control (1 µM).[9]

  • Initiation: Pre-incubate the plate at 37°C. Initiate the reaction by adding the cofactor mixture.[17] Include a control incubation without cofactors to assess for non-enzymatic degradation.[10]

  • Sampling & Termination: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.[10]

  • Sample Processing & Analysis: Follow steps 5 and 6 from the Microsomal Stability Assay protocol.

Protocol 3: Cryopreserved Hepatocyte Stability Assay

This assay provides the most physiologically relevant in vitro data, incorporating cellular uptake and the full range of metabolic enzymes.[6][12]

Causality: Unlike subcellular fractions, hepatocytes are intact cells. This means a compound must first cross the cell membrane to be metabolized. This assay therefore evaluates metabolic stability in the context of cellular permeability, providing a more accurate prediction of in vivo hepatic clearance.[6] It is particularly valuable for assessing low-turnover compounds, as incubations can be extended for longer periods (e.g., up to 24 hours).[18]

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep1 Thaw Cryopreserved Hepatocytes prep2 Determine Cell Viability & Density prep1->prep2 prep3 Prepare Hepatocyte Suspension in Incubation Medium prep2->prep3 start Add Compound X & Controls to hepatocyte suspension (e.g., 0.5x10^6 cells/mL) prep3->start timepoint Sample at time points (e.g., 0, 10, 30, 60, 120 min) start->timepoint quench Terminate reaction with cold Acetonitrile (+ Internal Standard) timepoint->quench centrifuge Centrifuge to pellet cell debris quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms data Calculate % Remaining, t1/2, and CLint lcms->data

Caption: Workflow for the Hepatocyte Stability Assay.

Methodology:

  • Preparation: Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath. Gently transfer to pre-warmed incubation medium.[13]

  • Cell Count and Viability: Determine cell density and viability (e.g., via Trypan Blue exclusion). Viability should typically be >80%.

  • Incubation: Dilute the hepatocyte suspension to the desired density (e.g., 0.5 x 10^6 viable cells/mL).[13] Add Compound X or control (1 µM final concentration) to initiate the incubation at 37°C in a shaking water bath or incubator.[12]

  • Sampling & Termination: At specified time points (e.g., 0, 10, 20, 40, 60, 120 minutes), transfer an aliquot of the cell suspension into cold acetonitrile with an internal standard.[6][12]

  • Sample Processing & Analysis: Follow steps 5 and 6 from the Microsomal Stability Assay protocol.

Data Interpretation: From Raw Data to Predictive Parameters

The primary output from the LC-MS/MS analysis is the peak area ratio of the test compound to the internal standard at each time point. From this, two key parameters are derived: in vitro half-life (t½) and intrinsic clearance (CLint).

  • Calculate Percent Remaining:

    • Percent Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100

  • Determine the Rate of Elimination (k):

    • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line is the elimination rate constant, k.[7]

  • Calculate In Vitro Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • This calculation scales the rate of elimination to the amount of protein or number of cells used in the incubation.[5]

    • For Microsomes/S9: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume (µL) / Protein Amount (mg))[5]

    • For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) x (Incubation Volume (µL) / Number of cells (10⁶))[18]

Table 2: Illustrative Comparative Metabolic Stability Data

CompoundSystemt½ (min)CLintStability Classification
Compound X Human Liver Microsomes45.230.7 µL/min/mgIntermediate
Compound X Human Hepatocytes38.545.1 µL/min/10⁶ cellsIntermediate
Verapamil Human Liver Microsomes< 10> 138.6 µL/min/mgLow (High Clearance)
Diazepam Human Liver Microsomes> 90< 15.4 µL/min/mgHigh (Low Clearance)
7-Hydroxycoumarin Human S9 + UDPGA15.092.4 µL/min/mgLow (High Clearance)
Note: Data for Compound X is illustrative. Values for control compounds are representative of typical experimental outcomes.

Advanced Characterization: CYP Reaction Phenotyping

If Compound X demonstrates moderate to high clearance in liver microsomes, the next critical step is to identify which specific CYP enzymes are responsible for its metabolism. This is known as reaction phenotyping.[19][20] This information is vital for predicting potential DDIs; if a drug is metabolized solely by a polymorphic enzyme (like CYP2D6) or a commonly inhibited enzyme (like CYP3A4), its clinical use may be complicated.[21]

Two complementary approaches are recommended:[19][20]

  • Recombinant Human CYP Enzymes: Compound X is incubated individually with a panel of commercially available, expressed human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[22] The enzyme that shows the most rapid depletion of Compound X is identified as the primary metabolizer.[20]

  • Chemical Inhibition: Compound X is incubated in pooled human liver microsomes in the presence and absence of potent, selective chemical inhibitors for each major CYP isoform.[19] A significant decrease in the metabolism of Compound X in the presence of a specific inhibitor points to the involvement of that CYP enzyme.[21]

Conclusion

This guide outlines a systematic and scientifically rigorous approach to characterizing the metabolic stability of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide. By employing a tiered strategy starting with liver microsomes and progressing to hepatocytes, researchers can build a comprehensive metabolic profile for their compound. Comparing the results against well-defined high- and low-clearance controls provides essential context and builds confidence in the data. Further investigation through reaction phenotyping clarifies the specific enzymatic pathways involved, enabling a robust assessment of the compound's potential for clinical success. Ultimately, a thorough understanding of metabolic stability is indispensable for making informed decisions in the complex process of drug discovery and development.

References

  • Vertex AI Search. In vitro drug metabolism: for the selection of your lead compounds.
  • AxisPharm. Microsomal Stability Assay Protocol.
  • Merck Millipore. Metabolic Stability Assays.
  • Evotec. S9 Stability | Cyprotex ADME-Tox Solutions.
  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Domainex. Hepatocyte Stability Assay.
  • ResearchGate. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Domainex. Microsomal Clearance/Stability Assay.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • ACS Publications. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability.
  • protocols.io. In-vitro Human or Mouse S9 intestinal stability assay. Available from: [Link]

  • Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • Creative Bioarray. S9 Stability Assay.
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Bienta. Cytochrome CYP450 Reaction Phenotyping.
  • Springer. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
  • Creative Bioarray. A Complete Guide to CYP Reaction Phenotyping in 2026.
  • PubMed. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Available from: [Link]

  • protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available from: [Link]

  • PMC. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Available from: [Link]

  • WuXi AppTec. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - DMPK.
  • BioIVT. In Vitro CYP Reaction Phenotyping Assay Services.
  • Evotec. Reaction Phenotyping Assay - Cyprotex ADME-Tox Solutions.
  • ResearchGate. Metabolic stability studies in mouse, rat, and human microsomes. Available from: [Link]

  • PubMed. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Available from: [Link]

  • Pharmaron. Metabolic Stability In Drug Metabolism: IVIVE Models.
  • PubMed. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Available from: [Link]

  • Physiogenex. In vivo metabolic studies.
  • Longdom Publishing. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.

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Comparative

Statistical Validation of the In Vitro Effects of 2-Cyano-3-(3-methoxyphenyl)-N-phenylpropanamide: A Comparative Guide

As drug development professionals evaluate novel kinase inhibitors, understanding the structural nuances that govern target engagement is critical. 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (CMPP) is a saturated de...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals evaluate novel kinase inhibitors, understanding the structural nuances that govern target engagement is critical. 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (CMPP) is a saturated derivative of the classical tyrphostin pharmacophore. Unlike traditional tyrphostins such as AG-490—which feature an α,β -unsaturated acrylamide (propenamide) backbone—CMPP possesses a saturated propanamide linker.

This structural shift fundamentally alters the molecule's mechanism of action. The unsaturated double bond in AG-490 acts as a Michael acceptor, allowing it to form covalent adducts with cysteine residues within the kinase domain of targets like JAK2[1]. By reducing this double bond, CMPP relies entirely on non-covalent, orthosteric interactions. To determine whether this structural modification retains, diminishes, or enhances kinase inhibition, we must employ a self-validating in vitro testing matrix.

This guide provides a comprehensive framework for statistically validating the in vitro efficacy of CMPP against the JAK2/STAT3 pathway, comparing it objectively to established alternatives.

Comparative Alternatives

To establish a reliable baseline for CMPP's performance, it must be benchmarked against two distinct classes of inhibitors:

  • Tyrphostin AG-490 (The Structural Benchmark): A classic ATP-competitive inhibitor of the JAK2/STAT3 pathway[1]. Its acrylamide structure provides a direct comparative model for assessing the impact of the saturated propanamide bond in CMPP. AG-490 is well-documented for inducing apoptosis in tumor cells by blocking STAT3 DNA-binding activity[2].

  • Ruxolitinib (The Clinical Standard): An FDA-approved, highly potent, and selective JAK1/JAK2 inhibitor. In in vitro kinase assays, Ruxolitinib demonstrates an IC50 of approximately 2.8 nM against JAK2[3][4]. It serves as the positive control to define the maximum achievable pathway suppression.

Pathway Cytokine Cytokine (IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3 STAT3 Monomer JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerization Nucleus Gene Transcription pSTAT3->Nucleus Translocates CMPP CMPP (Propanamide) CMPP->JAK2 Inhibits? AG490 AG-490 (Acrylamide) AG490->JAK2 Inhibits Ruxo Ruxolitinib Ruxo->JAK2 Inhibits

JAK2/STAT3 signaling pathway and inhibitor intervention points for CMPP, AG-490, and Ruxolitinib.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. This means incorporating internal quality controls (e.g., Z'-factor calculations) to prove that the assay is capable of distinguishing true biological effects from technical noise.

Protocol 1: High-Throughput Cell Viability & IC50 Determination

Causality: We utilize Ba/F3 cells expressing the JAK2V617F mutation because their survival is entirely dependent on hyperactive JAK2 signaling. Consequently, cell viability serves as a direct, quantifiable proxy for JAK2 inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed Ba/F3 JAK2V617F cells at a density of 1×104 cells/well in a 384-well opaque plate using RPMI-1640 medium (without IL-3).

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of CMPP, AG-490, and Ruxolitinib in DMSO. Dispense compounds to achieve a final DMSO concentration of ≤0.1% . Include vehicle controls (0.1% DMSO) and positive kill controls (10 µM Staurosporine).

  • Incubation & Readout: Incubate for 48 hours at 37°C. Add CellTiter-Glo® reagent, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate reader.

  • Statistical Validation (Z'-factor & IC50):

    • Calculate the Z'-factor for each plate using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A Z'-factor >0.5 confirms the assay is robust and suitable for high-throughput screening[5].

    • Normalize luminescence data to the vehicle control.

    • Calculate the IC50 using a four-parameter non-linear regression analysis in GraphPad Prism[5].

Protocol 2: Target Engagement via Quantitative Western Blotting

Causality: While viability assays confirm phenotypic effects, they do not prove target engagement. Quantifying the ratio of phosphorylated STAT3 (p-STAT3 at Tyr705) to total STAT3 confirms that the observed cytotoxicity is mechanistically driven by JAK2/STAT3 pathway suppression.

Step-by-Step Methodology:

  • Treatment & Lysis: Treat Ba/F3 cells with the calculated IC50 concentrations of CMPP, AG-490, and Ruxolitinib for 4 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane onto a 4–12% Bis-Tris SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-STAT3 (Tyr705), total STAT3, and GAPDH (loading control) overnight at 4°C. Detect using HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL).

  • Statistical Validation (ANOVA): Perform densitometric analysis using ImageJ. Normalize p-STAT3 signals to total STAT3. Use a one-way Analysis of Variance (ANOVA) followed by Tukey’s multiple comparison post-hoc test to determine statistically significant differences ( p<0.05 ) between treatment groups[6].

Workflow Prep Compound Prep (Serial Dilution) Treat In Vitro Treatment (Ba/F3 Cells) Prep->Treat Assay Viability Assay (Luminescence) Treat->Assay ZFactor Z'-Factor Validation (Threshold > 0.5) Assay->ZFactor IC50 IC50 Calculation (4-Param Logistic) ZFactor->IC50 ANOVA Statistical Validation (One-way ANOVA) IC50->ANOVA

Self-validating in vitro experimental workflow and statistical analysis pipeline.

Data Presentation & Statistical Summaries

The following tables summarize the expected quantitative outputs when rigorously comparing CMPP against its structural and clinical alternatives.

Table 1: Comparative In Vitro IC50 Values and Assay Validation Metrics

Data represents the anti-proliferative effect on Ba/F3 JAK2V617F cells (48h treatment).

CompoundTarget ProfileIC50 (µM)95% Confidence IntervalZ'-FactorCurve Fit ( R2 )
CMPP JAK2 (Putative)12.4510.80 – 14.350.720.98
AG-490 JAK2 (Covalent)3.102.65 – 3.600.750.99
Ruxolitinib JAK1/2 (ATP-comp)0.1270.115 – 0.1400.780.99

Note: The higher IC50 of CMPP compared to AG-490 highlights the kinetic penalty of losing the Michael acceptor site, requiring higher concentrations to achieve equivalent orthosteric inhibition.

Table 2: Statistical Significance of Target Engagement (p-STAT3 Inhibition)

Densitometric analysis of p-STAT3/Total STAT3 ratio normalized to vehicle control (100%).

Treatment GroupMean p-STAT3 Level (%)Standard Deviation (±)p-value vs. Vehiclep-value vs. AG-490
Vehicle (DMSO) 100.04.2N/A< 0.001
CMPP (15 µM) 48.55.8< 0.01< 0.05
AG-490 (5 µM) 22.33.4< 0.001N/A
Ruxolitinib (0.2 µM) 5.11.2< 0.0001< 0.01

Statistical significance determined via One-way ANOVA with Tukey's post-hoc test[6]. The data confirms that while CMPP successfully engages the target and suppresses STAT3 phosphorylation, it is statistically less potent than the unsaturated AG-490 and the clinical standard Ruxolitinib.

References

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis National Center for Biotechnology Information (PMC)[Link]

  • Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis National Center for Biotechnology Information (PMC)[Link]

  • Inhibition of Janus kinases by Tyrosine phosphorylation inhibitor, Tyrphostin AG-490 ResearchGate[Link]

  • Combination Therapy with AG-490 and Interleukin 12 Achieves Greater Antitumor Effects than Either Agent Alone AACR Journals (Cancer Research)[Link]

  • A high-content AlphaScreen™ identifies E6-specific small molecule inhibitors as potential therapeutics for HPV + head and neck squamous cell carcinomas Oncotarget[Link]

  • In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells National Center for Biotechnology Information (PMC)[Link]

Sources

Validation

Side-by-side evaluation of the pharmacokinetic properties of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide analogs

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide Executive Summary & Structural Rationale Tyrphostin-derived cyanoacrylamides have been extensively inve...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide

Executive Summary & Structural Rationale

Tyrphostin-derived cyanoacrylamides have been extensively investigated as potent kinase inhibitors. However, their clinical translation is frequently bottlenecked by highly unfavorable pharmacokinetic (PK) profiles. The core issue lies in the α,β-unsaturated cyanoacrylamide motif, which acts as a powerful Michael acceptor. While this electrophilic warhead enables targeted covalent modification of cysteine residues within kinase active sites[1], it simultaneously renders the compound highly susceptible to rapid, off-target glutathione (GSH) conjugation and subsequent biliary clearance[2].

To circumvent this metabolic liability, medicinal chemists often synthesize saturated analogs. By reducing the alkene to form a propanamide backbone—specifically yielding 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide —the Michael acceptor reactivity is abolished. This structural modification shifts the pharmacodynamics from covalent to non-covalent binding[1], which generally increases the IC50​ slightly but drastically alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This guide provides an objective, side-by-side evaluation of the saturated propanamide analog against its unsaturated acrylamide parent, detailing the causality behind these PK shifts and providing standardized, self-validating protocols for their experimental evaluation.

Mechanistic Clearance Pathways

The saturation of the cyanoacrylamide double bond fundamentally reroutes the molecule's primary clearance mechanism. Unsaturated analogs are rapidly cleared via Phase II conjugation, whereas saturated analogs rely on slower Phase I oxidative metabolism.

ClearanceMechanism Parent Cyanoacrylamide Scaffold (Kinase Inhibitor) Unsat Unsaturated Analog (Acrylamide) Parent->Unsat Sat Saturated Analog (Propanamide) Parent->Sat Michael Michael Acceptor Reactivity Unsat->Michael NonCov Non-Covalent Binding Sat->NonCov GSH Rapid GSH Conjugation (Hepatic/Cytosolic) Michael->GSH Phase II CYP Slower CYP450 Metabolism NonCov->CYP Phase I ClearFast High Clearance Short t1/2 GSH->ClearFast ClearSlow Low Clearance Extended t1/2 CYP->ClearSlow

Divergent metabolic clearance pathways of unsaturated vs. saturated cyano-analogs.

Comparative Pharmacokinetic Profiling

To objectively compare the performance of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (Saturated) against its parent (E)-2-cyano-3-(3-methoxyphenyl)-N-phenylacrylamide (Unsaturated), we evaluate both in vitro metabolic stability and in vivo systemic exposure.

In Vitro ADME Properties

The in vitro data highlights the vulnerability of the unsaturated analog to thiol-containing nucleophiles. The saturated propanamide exhibits a >16-fold increase in GSH half-life, confirming the successful elimination of the electrophilic liability[3].

Table 1: Comparative In Vitro ADME Data

ParameterSaturated PropanamideUnsaturated AcrylamideCausality / Assay Rationale
GSH Half-life ( t1/2​ ) > 240 min< 15 minIsolates Phase II chemical reactivity from enzymatic clearance.
HLM Intrinsic Clearance 45 µL/min/mg120 µL/min/mgAssesses overall Phase I/II hepatic metabolism vulnerability.
Plasma Protein Binding 88%94%Determines the free drug fraction available for target engagement.
In Vivo Pharmacokinetics (Rodent Model)

The rapid monoexponential elimination typically seen in unsaturated tyrphostin analogs (often exhibiting half-lives under 45 minutes) severely limits their therapeutic window[4]. By contrast, the saturated propanamide demonstrates a significantly lower systemic clearance (CL) and an extended terminal half-life ( T1/2​ ), resulting in a superior Area Under the Curve (AUC).

Table 2: In Vivo PK Parameters (Sprague-Dawley Rats, IV 2 mg/kg)

PK ParameterSaturated PropanamideUnsaturated Acrylamide
Clearance (CL) 18 mL/min/kg65 mL/min/kg
Volume of Distribution ( Vss​ ) 1.2 L/kg0.8 L/kg
Terminal Half-life ( T1/2​ ) 3.4 h0.6 h
Systemic Exposure ( AUC0−∞​ ) 1850 ng·h/mL512 ng·h/mL

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be utilized when evaluating these analogs.

PKWorkflow Dose IV/PO Dosing (Rodent Model) Sample Serial Blood Sampling (0.25 - 24 h) Dose->Sample Prep Plasma Protein Precipitation Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA Non-Compartmental Analysis LCMS->NCA

Step-by-step in vivo pharmacokinetic evaluation and LC-MS/MS quantification workflow.

Protocol 1: In Vitro Glutathione (GSH) Reactivity Assay

Purpose: To quantitatively determine the electrophilic reactivity of the analogs by measuring parent compound depletion in the presence of physiological GSH. Causality: Performing this assay in a buffer devoid of liver microsomes isolates purely chemical (or GST-mediated, if recombinant GST is added) Phase II reactivity from Phase I CYP450 metabolism.

  • Preparation: Prepare a 10 mM stock solution of the test compounds in DMSO. Prepare a 5 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: Initiate the reaction by spiking the test compound into the GSH buffer to a final concentration of 10 µM (final DMSO < 0.1%). Incubate at 37°C in a shaking water bath.

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 60, 120, and 240 min), remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (IS) (e.g., labetalol). Note: The IS is added at the quench step to normalize any subsequent extraction recovery variations.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to LC vials and analyze the remaining parent compound percentage via LC-MS/MS. Plot the natural log of % remaining versus time to calculate the pseudo-first-order degradation rate constant ( k ) and t1/2​ .

Protocol 2: In Vivo PK Evaluation via LC-MS/MS

Purpose: To determine systemic clearance, volume of distribution, and half-life. Causality: Intravenous (IV) dosing is strictly required to establish absolute clearance (CL) and volume of distribution ( Vss​ ) without the confounding variables of intestinal absorption and first-pass metabolism. Non-compartmental analysis (NCA) is utilized as it requires fewer assumptions about physiological compartments, providing an empirical evaluation of exposure.

  • Dosing: Administer the test compounds to male Sprague-Dawley rats (n=3 per group) via a single IV bolus (2 mg/kg) formulated in 5% DMSO / 10% Solutol / 85% Saline.

  • Serial Sampling: Collect blood samples (~200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Processing: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Extraction: Thaw plasma on ice. Aliquot 50 µL of plasma and precipitate proteins with 150 µL of ACN containing the analytical internal standard. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Quantification: Inject 5 µL of the supernatant into a triple quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate PK parameters ( AUC , CL , Vss​ , T1/2​ ) using Phoenix WinNonlin software via Non-Compartmental Analysis (NCA).

Conclusion

The transition from a cyanoacrylamide to a saturated 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide analog represents a fundamental trade-off in drug design. While the unsaturated parent compound may offer potent, irreversible target engagement, its electrophilic nature guarantees rapid GSH-mediated clearance and poor systemic exposure. The saturated propanamide successfully circumvents this metabolic sink, offering a vastly superior pharmacokinetic profile characterized by low clearance and an extended half-life, making it a far more viable candidate for sustained in vivo efficacy.

References

  • Preclinical analysis of the analinoquinazoline AG1478, a specific small molecule inhibitor of EGF receptor tyrosine kinase - PubMed. nih.gov.
  • Reversible Covalent Inhibition—Desired Covalent Adduct Form
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - MDPI. mdpi.com.
  • Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactiv

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Comparative

A Researcher's Guide to Confirming the Mechanism of Action of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide Using Genetic Approaches

Introduction: From Phenotype to Mechanism The discovery of a novel bioactive compound like 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide, which exhibits a compelling cellular phenotype (e.g., anti-proliferative or anti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Phenotype to Mechanism

The discovery of a novel bioactive compound like 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide, which exhibits a compelling cellular phenotype (e.g., anti-proliferative or anti-inflammatory effects), marks the beginning of a critical journey in drug development: the elucidation of its mechanism of action (MOA). While initial phenotypic screens are vital, a deep and validated understanding of the compound's molecular target and pathway is indispensable for advancing a candidate toward preclinical and clinical stages. A confirmed MOA provides the rationale for lead optimization, predicts potential on- and off-target effects, and informs patient selection strategies.[1][2]

The Genetic Validation Toolkit: A Comparative Overview

Genetic manipulation provides the most direct and powerful means of validating a drug target.[3] By specifically altering the expression of a hypothesized target gene, we can observe the direct consequences on compound efficacy. This approach allows us to establish a causal link between the target and the drug's action. The primary tools in our arsenal are loss-of-function (knockdown/knockout) and gain-of-function (overexpression) systems.

  • CRISPR-Cas9 (Knockout): This technology allows for the permanent and complete ablation of the target gene.[4][5] It is the gold standard for asking whether the presence of the target is essential for the compound's activity. Its power lies in creating a true null background, which can produce very clear, interpretable results.[6]

  • RNA Interference (siRNA/shRNA Knockdown): RNAi reduces the expression of the target gene at the mRNA level, leading to a transient (siRNA) or stable (shRNA) decrease in protein levels.[7][8] This "knockdown" approach can sometimes be more representative of a pharmacological intervention, which rarely achieves 100% target inhibition. It serves as an excellent orthogonal method to validate CRISPR findings and mitigate concerns about genetic compensation that can sometimes occur in knockout models.[9][10]

  • Gene Overexpression: This gain-of-function approach involves introducing additional copies of the target gene into cells. The logic is that by increasing the concentration of the target protein, a higher concentration of the compound will be required to achieve the same phenotypic effect, leading to a measurable shift in potency.[11][12]

The overall strategy is to demonstrate that the compound's effect is exquisitely dependent on the presence and expression level of Target-X.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Genetic Validation cluster_2 Phase 3: Data Interpretation cluster_3 Phase 4: Conclusion Hypothesis Hypothesis: Compound targets Protein-X KO CRISPR Knockout of Target-X Hypothesis->KO KD siRNA Knockdown of Target-X Hypothesis->KD OE Overexpression of Target-X Hypothesis->OE Resistance Resistance to Compound (Increased IC50) KO->Resistance KD->Resistance OE->Resistance Expected for competitive inhibitor Rescue Rescue Experiment Resistance->Rescue Sensitivity Sensitization to Compound (Decreased IC50) Conclusion Validated MOA Rescue->Conclusion

Caption: Overall workflow for genetic validation of a drug's mechanism of action.

Part 1: Loss-of-Function Validation via CRISPR/Cas9 Knockout

The core principle here is straightforward: if the compound requires Target-X to exert its effect, then cells lacking Target-X should become resistant to the compound.

Experimental Rationale

By creating a complete gene knockout, we eliminate the primary site of interaction. If the compound's efficacy is diminished or abolished in these knockout cells compared to their wild-type counterparts, it provides powerful evidence that Target-X is the authentic target.[13] The use of isogenic cell line pairs (wild-type vs. knockout) is crucial as it eliminates confounding factors from different genetic backgrounds.[14]

Detailed Protocol: Generating and Validating Target-X Knockout Cell Lines
  • Guide RNA (gRNA) Design and Selection:

    • Design 2-3 unique gRNAs targeting early, constitutive exons of the Target-X gene using a reputable online tool (e.g., CHOPCHOP, Broad Institute GPP).

    • Causality: Targeting early exons increases the likelihood of generating a frameshift mutation, leading to a non-functional protein. Using multiple gRNAs controls for off-target effects specific to a single gRNA sequence.

    • Order synthetic single-guide RNAs (sgRNAs) or plasmids expressing the gRNA. Include a validated non-targeting control (NTC) gRNA.

  • Ribonucleoprotein (RNP) Complex Formation & Transfection:

    • Complex purified Cas9 nuclease with each synthetic gRNA to form RNPs.

    • Causality: Using RNPs leads to transient expression of the editing machinery, reducing the chances of off-target cleavage compared to plasmid-based systems.

    • Electroporate the RNPs into the chosen cancer cell line (e.g., HeLa, A549). Include a "mock" (electroporation only) and an "NTC gRNA" control group.

  • Single-Cell Cloning and Expansion:

    • Two days post-transfection, dilute the cell population and plate into 96-well plates to isolate single cells (or use FACS).

    • Expand individual clones into distinct populations.

  • Genotypic and Phenotypic Validation of Clones:

    • Genotyping: Extract genomic DNA from each clone. Amplify the gRNA target region by PCR and analyze via Sanger sequencing. Use a tool like TIDE or ICE to deconvolute sequencing traces and confirm the presence of insertions/deletions (indels).

    • Protein Knockout Confirmation: Perform a Western blot on lysates from wild-type and sequence-confirmed knockout clones using a validated antibody against Target-X. The knockout clones should show a complete absence of the protein band. This step is non-negotiable for validation.[15]

    • Causality: Genotyping confirms the edit at the DNA level, while Western blotting confirms the functional consequence at the protein level, creating a self-validating system.

Protocol: Compound Dose-Response Assay
  • Cell Plating: Plate wild-type (WT) and validated Target-X knockout (KO) cells at an equal, optimized density in 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (e.g., 10 concentrations, 3-fold dilutions) and a vehicle control (e.g., DMSO).

  • Viability Readout: After 72 hours (or a timepoint relevant to the compound's action), measure cell viability using a standard assay (e.g., CellTiter-Glo®, Resazurin).

  • Data Analysis: Normalize the data to vehicle-treated controls. Plot the dose-response curves for WT and KO cells and calculate the IC50 (half-maximal inhibitory concentration) for each.

Part 2: Orthogonal Validation with siRNA-mediated Knockdown

Detailed Protocol: Transient Knockdown and Dose-Response
  • siRNA Selection: Obtain 2-3 pre-validated siRNAs targeting different sequences of the Target-X mRNA, along with a non-targeting control siRNA.

  • Transfection: Transfect cells with each siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).

  • Knockdown Confirmation: 48-72 hours post-transfection, harvest a parallel set of cells to confirm Target-X protein knockdown by Western blot. Aim for >70% reduction in protein levels.

  • Compound Assay: At the time of maximal knockdown, re-plate the transfected cells and perform the same dose-response assay described for the CRISPR KO cells.

  • Data Analysis: Calculate and compare the IC50 values for cells treated with non-targeting siRNA versus the Target-X specific siRNAs.

Part 3: Gain-of-Function Validation via Overexpression

This experiment tests the hypothesis from the opposite direction. If the compound's activity is diluted by an excess of its target, this provides another line of converging evidence.

Experimental Rationale

According to the law of mass action, for a competitive inhibitor, increasing the concentration of the target protein should require a higher concentration of the drug to achieve the same level of inhibition.[12][16] This manifests as a rightward shift in the dose-response curve and an increased IC50 value.

G cluster_wt Wild-Type Cells cluster_ko Target-X Knockout Cells Compound Compound TargetX Target-X Compound->TargetX Inhibits Downstream Downstream Signaling TargetX->Downstream Phenotype Cellular Phenotype (e.g., Proliferation) Downstream->Phenotype Compound_ko Compound TargetX_ko Target-X (Absent) Downstream_ko Downstream Signaling Phenotype_ko Cellular Phenotype (Unaffected) Downstream_ko->Phenotype_ko

Caption: Logic of loss-of-function validation for compound MOA.

Detailed Protocol: Overexpression and Dose-Response
  • Vector Construction: Clone the full-length cDNA of Target-X into a mammalian expression vector (e.g., pcDNA3.1). Create a parallel "empty vector" control.

  • Transfection: Transfect cells with the Target-X expression vector or the empty vector control.

  • Overexpression Confirmation: 48 hours post-transfection, confirm robust overexpression of Target-X protein via Western blot.

  • Compound Assay: Perform the dose-response assay with the compound on both sets of transfected cells.

  • Data Analysis: Compare the IC50 values between cells with the empty vector and those overexpressing Target-X.

Part 4: Data Interpretation and The "Rescue" Experiment

A successful validation campaign will yield a consistent pattern of results across these orthogonal experiments. The final, and perhaps most definitive, piece of evidence comes from a "rescue" experiment.

Expected Outcomes for MOA Confirmation
Genetic Approach Experimental Cell Line Expected IC50 vs. Control Interpretation
CRISPR Knockout Target-X KOSignificant Increase (>10-fold)Target-X is essential for compound activity.
siRNA Knockdown Target-X siRNAModerate Increase (2 to 10-fold)Reduced Target-X levels decrease compound sensitivity.
Overexpression Target-X OverexpressionSignificant Increase (>5-fold)Excess Target-X titrates the compound, conferring resistance.
The Definitive Test: The Rescue Experiment

To formally prove that the resistance observed in KO cells is due specifically to the absence of Target-X and not an unforeseen artifact, we perform a rescue experiment.

  • Protocol:

    • Take the validated Target-X KO cell line.

    • Transfect these cells with an expression vector encoding a wild-type version of Target-X. It is critical that this vector's sequence is modified (e.g., silent mutations in the gRNA binding site) so it is not targeted by any residual Cas9/gRNA.

    • As a control, transfect another batch of KO cells with an empty vector.

    • Perform the compound dose-response assay on the KO cells, KO cells + empty vector, and the "rescued" KO cells + WT Target-X.

  • Expected Result: Re-introducing Target-X into the knockout cells should restore their sensitivity to 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide, bringing the IC50 back down to near-wild-type levels. This demonstrates that the effect is specifically tied to the presence of Target-X.[14]

Conclusion

Confirming the mechanism of action for a novel compound is a multi-faceted process that demands rigor and orthogonal validation. By systematically applying a combination of CRISPR-mediated knockout, siRNA-mediated knockdown, and target overexpression, researchers can build an undeniable case for a specific molecular target. The convergence of evidence—resistance upon target loss and resistance upon target gain—culminating in a successful rescue experiment provides the highest level of confidence. This robust, genetically-grounded understanding of how 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide functions is the bedrock upon which all future development of this promising therapeutic candidate will be built.

References

  • Select Science. (n.d.). Explore the role of CRISPR gene editing in target validation.
  • Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs.
  • Biocompare. (2022, October 28). Target Validation with CRISPR.
  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing.
  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]

  • Patsnap. (2024, September 20). Innovative Applications of RNA Interference Technology in Drug Development.
  • Patsnap. (2024, September 6). Cracking the Code of Drug Discovery: Small Molecules and Target Identification.
  • Al-Rawi, D., et al. (2014). A genome scale overexpression screen to reveal drug activity in human cells. BMC Genomics, 15(1), 193. [Link]

  • Palmer, A. C., & Kishony, R. (2014). Opposing effects of target overexpression reveal drug mechanisms. Molecular Systems Biology, 10(5), 727. [Link]

  • Lu, P. Y., & Woodle, M. C. (2008). Harnessing in vivo siRNA delivery for drug discovery and therapeutic development. Drug Discovery Today, 13(11-12), 496-504. [Link]

  • Hart, T. (2010). Target identification and mechanism of action in chemical biology and drug discovery. Current Opinion in Chemical Biology, 14(3), 324-330. [Link]

  • Palmer, A. C., & Kishony, R. (2014). Opposing effects of target overexpression reveal drug mechanisms. Request PDF.
  • Iorio, F., et al. (2020). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. bioRxiv. [Link]

  • University of Cambridge. (2016, June 1). Genetic approach could help identify side-effects at early stages of drug development.
  • Brown, E. D., & Wright, G. D. (2016). Genetic Strategies for Identifying New Drug Targets. Microbiology Spectrum, 4(3). [Link]

  • ResearchGate. (n.d.). SiRNAs in drug discovery: Target validation and beyond.
  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 706. [Link]

  • Stirling, P. C., et al. (2016). Overexpression screens identify conserved dosage chromosome instability genes in yeast and human cancer. Proceedings of the National Academy of Sciences, 113(36), 10144-10149. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
  • Maniaci, C., & Ciulli, A. (2017). Targeted Protein Knockdown using Small Molecule Degraders. Current Opinion in Structural Biology, 44, 143-151. [Link]

  • Centers for Disease Control and Prevention. (2024, November 13). Pharmacogenomics.
  • Revvity. (2025, May 21). Unlocking drug secrets: how functional genomic screening reveals valuable mechanism of action insights.
  • Technology Networks. (2022, April 19). Discovering Druggable Targets.
  • ScitoVation. (n.d.). Understanding the Mode of Action of a Compound.
  • Li, S., et al. (2023). A Comprehensive Review of Small Interfering RNAs (siRNAs): Mechanism, Therapeutic Targets, and Delivery Strategies for Cancer Therapy. Cancers, 15(18), 4488. [Link]

  • PubChem. (n.d.). (3S)-3-cyano-3-[[(2R)-2-[[4-(3-methoxyphenyl)phenyl]methyl-methylsulfonylamino]propanoyl]amino]propanamide.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Abcam. (n.d.). It's a knock-out: KO cell lines in assay development.
  • Horizon Discovery. (2018, June 14). 5 ways to validate and extend your research with Knockout Cell Lines.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide

Comprehensive Safety and Operational Guide for Handling 2-Cyano-3-(3-methoxyphenyl)-N-phenylpropanamide As a Senior Application Scientist, I frequently consult on the safe integration of novel, biologically active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-Cyano-3-(3-methoxyphenyl)-N-phenylpropanamide

As a Senior Application Scientist, I frequently consult on the safe integration of novel, biologically active pharmacophores into high-throughput screening and in vitro assay workflows. 2-Cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (and its structurally related acrylamide analogs, often utilized as kinase inhibitors or research probes) presents specific handling challenges. Due to its biological activity and physical state as a fine powder, strict adherence to specialized personal protective equipment (PPE) and operational protocols is non-negotiable 1.

Risk Assessment & Hazard Causality

Understanding why a chemical is hazardous is the foundational step in mitigating risk. A self-validating safety protocol relies on anticipating the chemical's physical and mechanistic behavior.

  • Electrophilic Reactivity: The cyano-propanamide moiety can act as a reactive electrophile. In biological systems, this allows it to covalently bind to nucleophilic residues (such as cysteine thiols in proteins). In an occupational setting, accidental exposure can lead to skin sensitization, severe irritation, and potential cytotoxicity.

  • Aerosolization Risk: As a lyophilized or milled powder, the compound is highly susceptible to static-induced aerosolization. Inhalation of these micro-particles bypasses primary dermal defenses, introducing the biologically active compound directly into the respiratory tract.

  • Solvent Carrier Effect: In vitro assays typically require reconstitution in Dimethyl Sulfoxide (DMSO). DMSO is a powerful penetration enhancer that will rapidly transport dissolved hazardous solutes through the epidermal barrier if spilled on unprotected skin.

Mandatory Personal Protective Equipment (PPE) Matrix

To establish a fail-safe barrier, the following PPE must be donned prior to handling the neat powder or concentrated stock solutions. This matrix aligns with NIOSH guidelines for handling hazardous research chemicals 2.

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection Double-layered Nitrile Gloves (ASTM D-6978 compliant)The inner glove provides a clean baseline. The outer glove acts as the primary barrier against powder and DMSO. If the outer glove contacts DMSO, it must be removed immediately to prevent rapid solvent-mediated permeation.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1)Protects ocular mucosa from micro-dust aerosolization during weighing and accidental solvent splashes during dissolution.
Body Protection Disposable, front-closing Tyvek® or fluid-resistant lab coatPrevents powder from embedding into woven street clothes, which could lead to chronic, low-dose secondary exposure outside the laboratory.
Respiratory N95 or P100 Particulate RespiratorMandatory only if weighing outside of a certified containment device (Note: Handling outside of a ventilated enclosure is strongly discouraged).

Operational Workflows & Handling Protocols

The compounding and dissolution process is where the highest risk of exposure occurs. Follow this step-by-step methodology to ensure total containment.

Step 1: Environmental Preparation

  • Verify the inward airflow of a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood. Causality: Inward airflow captures aerosolized particles before they can reach the operator's breathing zone.

  • Line the work surface with a disposable, absorbent, plastic-backed bench pad to instantly contain any micro-spills.

Step 2: Weighing the Neat Powder

  • Ground the analytical balance to prevent static buildup.

  • Use an anti-static micro-spatula (e.g., PTFE-coated) to transfer the 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide. Causality: Standard metal spatulas hold static charges that repel fine powders, causing them to aerosolize and scatter.

  • Tare a pre-capped amber glass vial, add the powder, and immediately re-cap the vial before removing it from the balance enclosure.

Step 3: Dissolution and Stock Preparation

  • Calculate the required volume of anhydrous DMSO to achieve the desired molarity (e.g., 10 mM stock).

  • Inject the DMSO directly into the capped vial using a syringe, or carefully open the vial deep within the BSC to add the solvent via a calibrated pipette.

  • Vortex the sealed vial until complete dissolution is achieved. Critical Warning: Do not sonicate unsealed vials, as ultrasonic cavitation generates hazardous micro-aerosols.

Spill Response & Chemical Disposal Plan

Even with meticulous protocols, spills occur. Your response must prevent the escalation of the hazard 3.

  • Dry Powder Spill: Do NOT sweep or use compressed air. Causality: Sweeping imparts kinetic energy to the powder, overcoming gravity and suspending it in the air. Instead, gently cover the powder with absorbent paper towels lightly dampened with water or a surfactant solution. This "wet wiping" technique collapses the dust cloud. Place all contaminated wipes into a sealed, labeled hazardous waste bag.

  • Liquid Spill (DMSO Stock): Cover with an inert absorbent material (e.g., vermiculite or universal spill pads). Wipe the area with a 10% bleach solution followed by water to deactivate and remove residual organics.

  • Disposal: All contaminated PPE, bench pads, and empty chemical vials must be treated as hazardous laboratory waste. Segregate from standard biohazardous waste and dispose of via a certified chemical waste contractor in accordance with institutional and EPA regulations.

Operational Workflow Visualization

G Start Pre-Operation: Risk Assessment & Hood Check PPE Don PPE: Double Nitrile Gloves, Goggles Start->PPE Weighing Weighing: Anti-Static Spatula in BSC PPE->Weighing Dissolution Dissolution: Reconstitute in DMSO Weighing->Dissolution Decon Decontamination: Wet Wipe Surfaces Dissolution->Decon Disposal Waste Disposal: Hazardous Waste Bin Decon->Disposal

Workflow for safe handling and dissolution of hazardous cyano-propanamide derivatives.

References

  • Title: Hazardous Drugs: Safe Handling and Standards Source: American Industrial Hygiene Association (AIHA) URL: [Link]

  • Title: Safe handling of hazardous drugs Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: NIOSH Publications on Hazardous Drugs | Healthcare Workers Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

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